molecular formula C23H32O4 B1672146 Grifolic acid

Grifolic acid

Cat. No.: B1672146
M. Wt: 372.5 g/mol
InChI Key: QPIZDZGIXDKCRC-JTCWOHKRSA-N
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Description

Grifolic acid is a natural product found in Albatrellus dispansus, Peperomia galioides, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-19-20(24)14-18(5)21(22(19)25)23(26)27/h8,10,12,14,24-25H,6-7,9,11,13H2,1-5H3,(H,26,27)/b16-10+,17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIZDZGIXDKCRC-JTCWOHKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Grifolic Acid: A Technical Guide to its Natural Source, Isolation from Albatrellus confluens, and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grifolic acid, a meroterpenoid with significant therapeutic potential, is a natural compound found predominantly in mushrooms of the genus Albatrellus. This technical guide provides an in-depth overview of this compound, with a specific focus on its natural source, detailed methodologies for its isolation and purification from Albatrellus confluens, and a summary of its known biological activities and associated signaling pathways.

Natural Source and Significance

This compound is a phenolic compound first extracted from the mushroom Albatrellus confluens[1]. It is a derivative of grifolin, another bioactive compound found in the same fungus[2]. Albatrellus confluens, commonly known as the "fused polypore," is a terrestrial mushroom found in coniferous and mixed forests. Beyond A. confluens, this compound and its derivatives have also been isolated from other species of the same genus, such as Albatrellus dispansus.

The significance of this compound in drug discovery lies in its diverse pharmacological activities. It is a selective partial agonist of the free fatty acid receptor 4 (FFA4), also known as GPR120[1]. This receptor is implicated in various physiological processes, including the regulation of glucose metabolism and inflammation. Furthermore, this compound has demonstrated notable antibacterial and anticancer properties, making it a compound of high interest for further investigation and development.

Isolation and Purification of this compound from Albatrellus confluens

The isolation of this compound from the fruiting bodies of Albatrellus confluens typically involves a multi-step process of extraction, fractionation, and chromatography. The following protocol is a synthesized methodology based on established phytochemical techniques for natural product isolation.

Experimental Protocol: Isolation and Purification

2.1. Extraction:

  • Sample Preparation: Fresh or frozen fruiting bodies of Albatrellus confluens are cleaned of any debris and then macerated or ground into a fine powder.

  • Solvent Extraction: The powdered mushroom material is extracted with 80% aqueous methanol (B129727) at room temperature with sonication. This process is typically repeated three times to ensure exhaustive extraction of the bioactive compounds.

  • Concentration: The combined methanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2. Solvent Partitioning (Fractionation):

  • The crude extract is resuspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

  • n-Hexane Partitioning: The aqueous suspension is first partitioned against n-hexane to remove nonpolar compounds like fats and waxes.

  • Chloroform (B151607) Partitioning: The aqueous layer is then partitioned against chloroform to extract compounds of intermediate polarity.

  • Ethyl Acetate (B1210297) Partitioning: Finally, the aqueous layer is partitioned against ethyl acetate. This compound, being a moderately polar compound, is expected to be enriched in this fraction.

  • The different solvent fractions are concentrated under reduced pressure. Bioassays can be performed on each fraction to guide the isolation towards the most active fraction (bioassay-guided fractionation).

2.3. Chromatographic Purification:

2.3.1. Silica (B1680970) Gel Column Chromatography:

  • Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a wet packing method with a nonpolar solvent like n-hexane.

  • Sample Loading: The concentrated ethyl acetate fraction, which is expected to contain this compound, is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, with the polarity of the mobile phase being gradually increased (e.g., starting from 100% n-hexane and gradually increasing the percentage of ethyl acetate).

  • Fraction Collection: Fractions of the eluate are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest. Fractions with similar TLC profiles are pooled.

2.3.2. Preparative High-Performance Liquid Chromatography (HPLC):

  • Column and Mobile Phase: Further purification of the this compound-containing fractions is achieved using preparative HPLC. A C18 reversed-phase column is commonly used. The mobile phase typically consists of a gradient of methanol and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

  • Purification: The pooled fractions from column chromatography are injected into the preparative HPLC system.

  • Fraction Collection and Analysis: The peak corresponding to this compound is collected. The purity of the isolated compound is then assessed using analytical HPLC, and its structure is confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis start Fruiting Bodies of Albatrellus confluens maceration Maceration/ Grinding start->maceration extraction 80% Methanol Extraction maceration->extraction concentrate1 Concentration (Rotary Evaporation) extraction->concentrate1 partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) concentrate1->partitioning concentrate2 Concentrate Ethyl Acetate Fraction partitioning->concentrate2 column_chrom Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate Gradient) concentrate2->column_chrom prep_hplc Preparative HPLC (C18 Column, Methanol:Water Gradient) column_chrom->prep_hplc pure_ga Pure this compound prep_hplc->pure_ga analysis Purity Check (Analytical HPLC) Structure Elucidation (MS, NMR) pure_ga->analysis

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily through its interaction with the FFA4/GPR120 receptor. This interaction triggers downstream signaling cascades that influence cellular processes related to inflammation and apoptosis.

FFA4/GPR120 Receptor Agonism

This compound is a partial agonist of the FFA4 receptor. Activation of this G-protein coupled receptor (GPCR) initiates two main signaling pathways: the Gq/11 pathway and the β-arrestin-2 pathway.

3.1.1. Gq/11 Signaling Pathway:

Upon activation by this compound, the Gq/11 alpha subunit of the associated G-protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade can lead to the activation of downstream kinases such as the extracellular signal-regulated kinase (ERK).

G GA This compound FFA4 FFA4/GPR120 Receptor GA->FFA4 binds Gq11 Gq/11 FFA4->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates ERK ERK Activation PKC->ERK

3.1.2. β-Arrestin-2 Signaling Pathway and Anti-inflammatory Effects:

The binding of this compound to the FFA4 receptor also promotes the recruitment of β-arrestin-2. This interaction is crucial for the anti-inflammatory effects of FFA4 activation. β-arrestin-2 can act as a scaffold protein, leading to the internalization of the receptor and also modulating other signaling pathways, often in a G-protein-independent manner. This pathway is known to suppress inflammatory responses.

G GA This compound FFA4 FFA4/GPR120 Receptor GA->FFA4 binds B_arrestin β-Arrestin-2 FFA4->B_arrestin recruits Inflammation Inflammatory Response B_arrestin->Inflammation suppresses

Anticancer Activity and Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines. This pro-apoptotic effect is mediated, in part, through the modulation of key signaling molecules such as Akt and ERK. By inhibiting the phosphorylation of these kinases, this compound can disrupt pro-survival signals within cancer cells, leading to programmed cell death.

Quantitative Bioactivity Data

The biological activity of this compound has been quantified in several studies. The following tables summarize some of the key quantitative data available.

Table 1: Agonistic Activity of this compound Derivatives on FFA4 Receptor

CompoundActivitypEC50Reference
This compound methyl etherPartial Agonist5.0[3]

Note: The pEC50 is the negative logarithm of the EC50 value. A pEC50 of 5.0 corresponds to an EC50 of 10 µM.

Table 2: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
B95-8Lymphoblastoid24[2]
RajiBurkitt's lymphoma27[2]
K562Chronic myelogenous leukemia18[2]
SW480Colon adenocarcinoma27[2]
MCF7Breast adenocarcinoma30[2]
HeLaCervical adenocarcinoma34[2]
CNE1Nasopharyngeal carcinoma24[2]

Table 3: Other Reported Bioactivities of this compound

Target/AssayActivityIC50/EC50Reference
Carbonic Anhydrase IIInhibitorIC50 = 6.37 µM*
DU145 cell proliferation (LPA-induced)InhibitorRelative potency of 5.7 µM[4]

*Specific citation for carbonic anhydrase II inhibition not found in the provided search results, but the activity is mentioned.

Conclusion

This compound, a natural product from the mushroom Albatrellus confluens, presents a compelling profile for drug development, particularly in the areas of metabolic disorders, inflammation, and oncology. Its selective partial agonism of the FFA4 receptor provides a clear mechanism for its diverse biological effects. The detailed methodologies for its isolation and the understanding of its signaling pathways provided in this guide offer a solid foundation for researchers and scientists to further explore and harness the therapeutic potential of this promising natural compound. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in preclinical and clinical settings.

References

Grifolic acid chemical structure and physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grifolic acid, a meroterpenoid compound first isolated from the edible mushroom Grifola frondosa, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key signaling pathways modulated by this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a resorcylic acid core substituted with a farnesyl-related C15 side chain. Its chemical identity and key physicochemical properties are summarized in the tables below.

Chemical Identifiers
IdentifierValue
IUPAC Name 2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic acid[1]
CAS Number 80557-12-6[2]
Molecular Formula C₂₃H₃₂O₄[1][2]
Canonical SMILES CC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O[1]
Physicochemical Data
PropertyValueSource
Molecular Weight 372.5 g/mol [1][2]
Appearance Powder[2]
Melting Point 93-94 °C[2]
Boiling Point (Predicted) 557.1 ± 50.0 °C[2]
Density (Predicted) 1.086 ± 0.06 g/cm³[2]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[2]
pKa (Predicted)
LogP (Predicted)
Stability Light Sensitive[2]

Biological Activity and Signaling Pathways

This compound exerts its biological effects primarily through the modulation of two key protein targets: G-protein coupled receptor 120 (GPR120) and Carbonic Anhydrase II (CAII).

GPR120 Agonism and Downstream Signaling

This compound is a selective partial agonist of GPR120, a receptor for long-chain free fatty acids that plays a crucial role in metabolic regulation and inflammation.[2] Upon binding of this compound, GPR120 activates a canonical Gαq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca²⁺]i), while DAG activates protein kinase C (PKC). These events culminate in the phosphorylation and activation of the extracellular signal-regulated kinase (ERK). This signaling pathway is central to the anti-inflammatory and insulin-sensitizing effects attributed to this compound.

GPR120_Signaling Grifolic_Acid This compound GPR120 GPR120 Grifolic_Acid->GPR120 Binds Gaq11 Gαq/11 GPR120->Gaq11 Activates PLC PLC Gaq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release [Ca²⁺]i Release IP3->Ca_release PKC PKC DAG->PKC ERK_Activation ERK Activation Ca_release->ERK_Activation Contributes to PKC->ERK_Activation Leads to

This compound-Induced GPR120 Signaling Pathway
Carbonic Anhydrase II Inhibition

This compound has been identified as a potent inhibitor of carbonic anhydrase II (CAII), a zinc-containing metalloenzyme involved in various physiological processes, including pH regulation and CO₂ transport. The inhibition of CAII by this compound presents a potential therapeutic avenue for conditions where this enzyme is overactive. The precise mechanism of inhibition by this compound has not been fully elucidated but is an active area of research.

Experimental Protocols

This section provides an overview of the methodologies that can be employed to characterize the physicochemical and biological properties of this compound.

Determination of Physicochemical Properties

Melting Point Determination (Capillary Method):

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range. A narrow melting range is indicative of high purity.

Solubility Assessment (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, DMSO, methanol) in a sealed flask.

  • The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • The solution is then filtered to remove any undissolved solid.

  • The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Biological Activity Assays

GPR120 Activation Assay (Calcium Imaging):

  • Cells endogenously or exogenously expressing GPR120 are cultured in a suitable medium.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • A baseline fluorescence measurement is taken.

  • This compound at various concentrations is added to the cells.

  • Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorescence microscope or a plate reader. An increase in fluorescence indicates GPR120 activation.

ERK Phosphorylation Assay (Western Blotting):

  • GPR120-expressing cells are treated with different concentrations of this compound for a specified duration.

  • The cells are lysed, and the total protein concentration is determined.

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK) and subsequently with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The p-ERK bands are visualized using a chemiluminescent substrate.

  • The membrane is then stripped and re-probed with an antibody for total ERK to ensure equal protein loading.

  • The ratio of p-ERK to total ERK is quantified to determine the extent of ERK activation.

Western_Blot_Workflow Cell_Treatment Cell Treatment with this compound Cell_Lysis Cell Lysis & Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Stripping Stripping Detection->Stripping Quantification Quantification (p-ERK / Total ERK) Detection->Quantification Total_ERK_Ab Re-probing with Total ERK Antibody Stripping->Total_ERK_Ab Total_ERK_Ab->Detection

Western Blot Workflow for ERK Phosphorylation

Carbonic Anhydrase II Inhibition Assay:

  • A solution of bovine erythrocyte CAII is prepared in a suitable buffer.

  • The enzyme is incubated with various concentrations of this compound.

  • The reaction is initiated by the addition of the substrate, p-nitrophenyl acetate (B1210297) (p-NPA).

  • The hydrolysis of p-NPA to p-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm).

  • The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence to determine the percentage of inhibition.

  • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated from a dose-response curve.

Conclusion

This compound is a promising natural product with well-defined biological targets and therapeutic potential. This guide provides a foundational understanding of its chemical and physical characteristics, as well as its mechanisms of action. The detailed experimental protocols outlined herein offer a starting point for researchers to further investigate the properties and applications of this intriguing molecule. As research continues, a deeper understanding of this compound's pharmacology will undoubtedly pave the way for its potential development into novel therapeutic agents.

References

The Uncharted Territory of Grifolic Acid Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Current Landscape and a Proposed Roadmap for Pathway Elucidation

For Immediate Release

Shanghai, China – December 16, 2025 – While grifolic acid, a fascinating phenolic compound first isolated from the mushroom Albatrellus confluens, has garnered significant interest for its diverse biological activities, its biosynthetic pathway in fungi remains a largely uncharted scientific frontier.[1] This technical guide provides a comprehensive overview of the current state of knowledge and lays out a strategic roadmap for researchers, scientists, and drug development professionals aiming to unravel the genetic and enzymatic machinery responsible for its production.

This compound (C₂₃H₃₂O₄) is a secondary metabolite known to be produced by fungi such as Grifola frondosa.[1][2] Its chemical structure suggests a hybrid origin, likely involving the combination of a polyketide-derived aromatic core and a terpene-derived side chain. However, despite the availability of the complete genome of Grifola frondosa, the specific genes and enzymes orchestrating its synthesis have not yet been experimentally identified or characterized.[1][3]

This guide will delve into the probable biosynthetic logic, drawing parallels with known fungal secondary metabolite pathways, and propose a detailed experimental workflow for the elucidation of the this compound biosynthetic pathway.

Hypothesized Biosynthetic Framework

Fungal secondary metabolites are typically synthesized by a series of enzymes encoded by genes clustered together in the genome, known as a biosynthetic gene cluster (BGC).[4][5][6] It is highly probable that the biosynthesis of this compound follows this paradigm. The pathway would likely involve two major precursor streams:

  • The Polyketide Pathway: Responsible for the synthesis of the 2,4-dihydroxy-6-methyl-benzoic acid core. This would be initiated by a Polyketide Synthase (PKS) enzyme, which iteratively condenses acetyl-CoA and malonyl-CoA units.

  • The Terpenoid Pathway: Responsible for the synthesis of the farnesyl pyrophosphate (FPP) precursor to the C15 side chain.

A key step would then be the farnesylation of the aromatic core by a prenyltransferase enzyme. Subsequent tailoring enzymes, such as cytochrome P450 monooxygenases, reductases, and dehydrogenases, would then modify the structure to yield the final this compound molecule.

Proposed Experimental Workflow for Pathway Elucidation

The following diagram outlines a logical workflow for the identification and characterization of the this compound BGC.

G Figure 1: Proposed Experimental Workflow for this compound Biosynthesis Pathway Elucidation cluster_0 In Silico Analysis cluster_1 Gene Function Analysis cluster_2 Metabolite Analysis cluster_3 Pathway Reconstruction a Grifola frondosa Genome Sequencing b Genome Mining with antiSMASH/PRISM a->b c Identification of Candidate BGCs (PKS, Terpene Synthase, Prenyltransferase) b->c d Targeted Gene Knockout/Silencing (CRISPR-Cas9) c->d e Heterologous Expression of Candidate Genes in a Host Strain c->e f Cultivation of Wild-Type and Mutant Strains d->f e->f j Enzyme Assays with Purified Proteins e->j g Metabolite Extraction f->g h Comparative Metabolomics (HPLC, LC-MS/MS, NMR) g->h i Identification of Intermediates and Final Product h->i k Elucidation of Complete Biosynthetic Pathway i->k j->k

Figure 1: Experimental workflow for pathway elucidation.

Detailed Experimental Protocols

1. Genome Mining for Candidate Biosynthetic Gene Clusters:

  • Protocol: The complete genome sequence of a known this compound producer, such as Grifola frondosa, would be analyzed using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction of Secondary Metabolite Gene Clusters).[5]

  • Objective: To identify putative BGCs containing genes for a non-reducing polyketide synthase (NR-PKS), a terpene synthase, and a prenyltransferase, as these are the core enzymes hypothesized to be involved.

2. Functional Gene Analysis via CRISPR-Cas9 Mediated Gene Deletion:

  • Protocol: A gene deletion system using CRISPR-Cas9 would be established for Grifola frondosa. Guide RNAs would be designed to target the core genes (e.g., the PKS) within the candidate BGCs. Protoplast transformation would be used to introduce the CRISPR-Cas9 machinery.

  • Objective: To create knockout mutants for the candidate genes. The resulting mutants would be analyzed for the loss of this compound production, thus confirming the involvement of the BGC.

3. Metabolite Profiling using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS):

  • Protocol: The wild-type strain and the knockout mutants would be cultivated under identical conditions. Mycelia and culture broth would be extracted with a suitable organic solvent (e.g., ethyl acetate). The extracts would be analyzed by HPLC coupled to a high-resolution mass spectrometer.

  • Objective: To compare the metabolite profiles. The absence of the peak corresponding to this compound in the mutant extract would confirm the gene's role. Accumulation of new peaks could indicate biosynthetic intermediates.

4. Heterologous Expression and in vitro Enzyme Assays:

  • Protocol: Individual genes from the confirmed BGC would be cloned into an expression vector and transformed into a suitable heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae. The recombinant proteins would be purified.

  • Objective: To characterize the function of each enzyme. For example, the purified PKS would be incubated with acetyl-CoA, malonyl-CoA, and other necessary cofactors to confirm its product. The prenyltransferase would be assayed with the polyketide product and farnesyl pyrophosphate.

Quantitative Data Presentation

As the pathway is yet to be discovered, no quantitative data on enzyme kinetics or metabolite concentrations currently exists. However, upon successful elucidation, the following tables would be populated to provide a comprehensive quantitative overview.

Table 1: Putative Kinetic Parameters of this compound Biosynthetic Enzymes

Enzyme NameSubstrate(s)K_m (µM)k_cat (s⁻¹)V_max (µmol/min/mg)
Grif-PKSAcetyl-CoA, Malonyl-CoA---
Grif-PTOrsellinic acid derivative, FPP---
Grif-Oxy1Farnesylated intermediate---
......---

Table 2: Metabolite Concentrations in Wild-Type vs. Mutant Strains

StrainThis compound (µg/g dry weight)Intermediate 1 (µg/g dry weight)Intermediate 2 (µg/g dry weight)
G. frondosa Wild-Type---
Δgrif-pks Mutant---
Δgrif-pt Mutant---

Regulatory Signaling Pathways

The regulation of secondary metabolism in fungi is complex and often influenced by environmental cues such as light, nutrient availability, and pH.[1][7] While no specific signaling pathways governing this compound biosynthesis have been identified, general fungal signaling cascades are likely involved.

The following diagram illustrates a generalized view of how environmental signals could influence the expression of a hypothetical this compound BGC.

G Figure 2: Hypothetical Regulatory Network for this compound Biosynthesis cluster_0 Environmental Cues cluster_1 Signaling Cascades cluster_2 Transcriptional Regulation cluster_3 Gene Expression cluster_4 Metabolite Production Light Light MAPK MAPK Pathway Light->MAPK Nutrient_Stress Nutrient Stress cAMP_PKA cAMP-PKA Pathway Nutrient_Stress->cAMP_PKA pH pH Ca_Calcineurin Ca2+/Calcineurin Pathway pH->Ca_Calcineurin TF Pathway-Specific Transcription Factor (e.g., Zn(II)2Cys6) MAPK->TF cAMP_PKA->TF Ca_Calcineurin->TF BGC This compound BGC TF->BGC GA This compound BGC->GA

Figure 2: A generalized signaling network for biosynthesis.

Conclusion and Future Outlook

The biosynthesis of this compound represents an exciting and unexplored area of fungal natural product chemistry. The lack of a defined pathway presents a significant opportunity for discovery. By leveraging modern genomic and metabolomic techniques, the scientific community is well-positioned to uncover the genetic blueprint for this intriguing molecule. The experimental roadmap outlined in this guide provides a robust framework for such an endeavor. Elucidating this pathway will not only be a significant contribution to our understanding of fungal metabolism but could also pave the way for the bio-engineering of novel derivatives with enhanced therapeutic properties.

References

A Technical Guide to the Mechanism of Action of Grifolic Acid on the FFAR4/GPR120 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120), has emerged as a significant therapeutic target for metabolic and inflammatory diseases.[1][2][3] As a receptor for long-chain fatty acids (LCFAs), particularly omega-3 fatty acids, its activation triggers potent anti-inflammatory and insulin-sensitizing effects.[3][4][5] Grifolic acid, a meroterpenoid derived from the fungus Albatrellus confluens, has been identified as a selective partial agonist of FFAR4/GPR120.[1][6][7] This document provides an in-depth technical overview of the mechanism of action of this compound on the FFAR4/GPR120 receptor, detailing its signaling pathways, physiological effects, and the experimental methodologies used for its characterization.

This compound: A Selective FFAR4/GPR120 Partial Agonist

This compound and its derivatives, such as this compound methyl ether, selectively activate the FFAR4/GPR120 receptor.[6] Unlike endogenous full agonists like α-linolenic acid (ALA), this compound is classified as a partial agonist because it elicits a submaximal response even at saturating concentrations.[6][7] Its efficacy in promoting intracellular calcium mobilization and ERK phosphorylation is approximately 30-50% of that achieved by ALA.[8] Notably, due to its partial agonism, this compound can also act as an antagonist, inhibiting cellular responses induced by full agonists like ALA in a dose-dependent manner.[6][7] A key structural feature for its activity is the presence of a carboxyl group, a common characteristic among many natural GPR120 ligands.[6]

Quantitative Data: Potency and Efficacy

The following table summarizes the available quantitative data for this compound's interaction with the FFAR4/GPR120 receptor and its downstream effects.

ParameterValueCell Line / SystemCommentsReference(s)
Receptor Binding/Activity
Agonist TypePartial AgonistHuman FFAR4-expressing cellsSelectively activates FFAR4/GPR120 but not FFAR1.[9][6][7][9]
pA25.0Human FFAR4-expressing cellsThe pA2 value indicates its potency as an antagonist against a full agonist.[10]
Cellular Activity
Inhibition of LPA-induced proliferation (IC₅₀)5.7 µMDU145 prostate cancer cellsDemonstrates GPR120-mediated anti-proliferative effects.[2][11]

Mechanism of Action: Signaling Pathways

This compound's binding to FFAR4/GPR120 initiates two primary signaling cascades: a Gαq/11-dependent pathway and a β-arrestin-2-dependent pathway. These pathways can lead to distinct cellular outcomes.

Gαq/11-Mediated Signaling

Activation of FFAR4/GPR120 by this compound can lead to the coupling and activation of the Gαq/11 protein subunit.[6] This initiates a cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ([Ca²⁺]i) from intracellular stores, while DAG activates Protein Kinase C (PKC).[12] This pathway culminates in the phosphorylation of downstream targets, including Extracellular signal-regulated kinases (ERK).[7][8][9] this compound has been shown to promote both Ca²⁺ mobilization and ERK1/2 phosphorylation in HEK293 cells expressing FFAR4.[8]

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GA This compound FFAR4 FFAR4/GPR120 GA->FFAR4 Binds Gq Gαq/11 FFAR4->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca Triggers Release PKC PKC DAG->PKC Activates ERK p-ERK PKC->ERK Phosphorylates Beta_Arrestin_Pathway cluster_cytosol Cytosol GA This compound FFAR4 FFAR4/GPR120 GA->FFAR4 Barr2 β-arrestin-2 FFAR4->Barr2 Recruits Complex GPR120-β-arr2 Complex FFAR4->Complex Barr2->Complex TAB1 TAB1 Complex->TAB1 Sequesters TAK1 TAK1 TAB1->TAK1 Activates NFkB NF-κB / JNK Activation TAK1->NFkB Activates Inflammation Inflammation NFkB->Inflammation Promotes LPS_TNF LPS / TNF-α LPS_TNF->TAK1 Activates via TLR/TNFR Calcium_Flux_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed FFAR4-CHO cells in 96-well plate B Incubate 24h A->B C Load cells with calcium-sensitive dye B->C D Place plate in fluorescence reader C->D E Add this compound (Test Compound) D->E F Measure fluorescence over time E->F G Generate dose- response curve F->G H Calculate EC₅₀ G->H

References

The Neuroprotective Potential of Grifolic Acid in Neurological Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grifolic acid, a farnesyl-dihydroxy-benzoic acid isolated from the edible mushroom Grifola frondosa, is emerging as a compound of significant interest in the field of neuropharmacology. Preclinical evidence suggests its potential as a neuroprotective agent against the complex pathologies of various neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease. This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective mechanisms, focusing on its modulation of key signaling pathways involved in oxidative stress and inflammation. This document summarizes available quantitative data, outlines detailed experimental protocols for investigating its therapeutic effects, and provides visual representations of the core signaling pathways.

Introduction

Neurological disorders represent a growing global health burden, characterized by the progressive loss of structure or function of neurons. The underlying pathologies are often multifactorial, involving oxidative stress, chronic neuroinflammation, mitochondrial dysfunction, and protein aggregation. This compound and its derivatives have been identified as potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses, and inhibitors of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling cascade. This dual action positions this compound as a promising candidate for therapeutic intervention in neurodegenerative diseases.

Core Mechanisms of Neuroprotection

The neuroprotective effects of this compound are primarily attributed to its ability to modulate two critical signaling pathways: the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.

Activation of the Nrf2 Signaling Pathway

Under conditions of oxidative stress, a hallmark of many neurological disorders, this compound promotes the dissociation of Nrf2 from its cytosolic inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes. The upregulation of these genes enhances the cellular antioxidant capacity, thereby protecting neurons from oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Grifolic_acid This compound Keap1_Nrf2 Keap1-Nrf2 Complex Grifolic_acid->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

This compound activates the Nrf2 antioxidant pathway.
Inhibition of the NF-κB Signaling Pathway

Neuroinflammation, mediated by activated microglia and astrocytes, is a critical component in the progression of neurodegenerative diseases. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or pathological protein aggregates, activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation targets IκB for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimer to translocate to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including cytokines and chemokines. This compound has been shown to inhibit this pathway, likely by preventing the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and reducing the inflammatory response.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto releases NF-κB NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocation Grifolic_acid This compound Grifolic_acid->IkB_NFkB inhibits IκB degradation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes activates transcription Neuroinflammation Neuroinflammation Inflammatory_Genes->Neuroinflammation

This compound inhibits the pro-inflammatory NF-κB pathway.

Quantitative Data from Preclinical Studies

While research specifically on this compound in neurological models is still emerging, studies on structurally and functionally similar phenolic acids provide valuable insights into its potential efficacy. The following tables summarize representative quantitative data from studies on related compounds in models of neurological disorders.

Table 1: Effects on Ischemic Stroke Models

Compound/ModelAdministration Route & DoseKey FindingsReference
Gallic Acid / Rat MCAOOral, 100 mg/kg⬇️ Infarct volume by ~40%⬆️ Neurological score[1]
Ferulic Acid / Rat MCAOIV, 100 mg/kg⬇️ Brain edema⬇️ MDA levels[2]
Glycolic Acid / Mouse MCAOIntra-arterial⬇️ Ischemic area⬆️ Functional outcome[3]

Table 2: Effects on Alzheimer's Disease Models

Compound/ModelAdministration Route & DoseKey FindingsReference
Ferulic Acid / APP/PS1 MiceOral⬇️ Aβ deposition⬆️ Spatial memory[4][5]
Gallic Acid / Aβ-infused RatsOral, 50, 100, 200 mg/kg⬆️ LTP amplitude and area under the curve[6][7]
Proteo-β-glucan (from G. frondosa) / APP/PS1 MiceOral, 5, 10 mg/kg⬆️ Microglial Aβ phagocytosis⬇️ Aβ plaque burden[8]

Table 3: Effects on Parkinson's Disease Models

Compound/ModelAdministration Route & DoseKey FindingsReference
Ferulic Acid / MPTP-induced MiceOral⬆️ Dopaminergic neuron survival⬇️ Motor deficits[2]
Gallic Acid / 6-OHDA-induced RatsIntraperitoneal⬇️ Striatal dopamine (B1211576) depletion⬆️ Antioxidant enzyme activity[9]
G. frondosa extract / Drosophila α-synuclein modelDietary⬇️ α-synuclein aggregation⬇️ ROS levels[10]

Table 4: In Vitro Neuroprotective and Anti-inflammatory Effects

| Compound/Assay | Cell Line | Concentration | Key Findings | Reference | | :--- | :--- | :--- | :--- | | this compound / MTT Assay | RAW264.7 macrophages | 2.5-20 µM | ⬇️ Cell viability (dose-dependent) |[11] | | Gallic Acid / Glutamate-induced neurotoxicity | Primary rat cortical neurons | 25 & 50 µg/ml | ⬆️ Antioxidant profile⬇️ Pro-inflammatory cytokines |[12][13] | | Ferulic Acid / Aβ-induced toxicity | PC12 cells | - | ⬇️ Apoptosis⬆️ Cell viability |[2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's neuroprotective potential. These protocols are based on established methods and may require optimization for specific experimental conditions.

In Vitro Neuroprotection Assay: MTT Assay

This protocol assesses the ability of this compound to protect neuronal cells from an insult, such as glutamate-induced excitotoxicity or oxidative stress.

Workflow Diagram:

MTT_Assay_Workflow Cell_Seeding 1. Seed neuronal cells (e.g., SH-SY5Y, PC12) in 96-well plates Pretreatment 2. Pre-treat with this compound (various concentrations) for 24 hours Cell_Seeding->Pretreatment Insult 3. Induce neuronal insult (e.g., glutamate, H2O2) for 24 hours Pretreatment->Insult MTT_Addition 4. Add MTT solution (0.5 mg/mL) and incubate for 4 hours Insult->MTT_Addition Solubilization 5. Add solubilization buffer (e.g., DMSO) MTT_Addition->Solubilization Measurement 6. Measure absorbance at 570 nm Solubilization->Measurement

References

The Antibacterial Potential of Grifolic Acid: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the antibacterial activity of grifolic acid, a naturally occurring phenolic compound, against various pathogenic bacterial strains. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available quantitative data, details relevant experimental methodologies, and explores potential mechanisms of action, offering a foundational resource for future research and development in the pursuit of novel antimicrobial agents.

Executive Summary

This compound and its related compounds, such as grifolin (B191361) and neogrifolin (B162079), have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. This guide consolidates the existing, though limited, data on their in vitro efficacy, highlighting the potent activity against clinically relevant pathogens. While the precise molecular mechanisms underlying its antibacterial action are yet to be fully elucidated, this document explores plausible pathways based on the broader class of phenolic compounds. Standardized experimental protocols for assessing antibacterial activity are also detailed to facilitate further investigation and ensure reproducibility of findings. Visualized workflows and hypothetical signaling pathways are provided to aid in the conceptualization of future research directions.

Quantitative Data on Antibacterial Activity

The in vitro antibacterial efficacy of this compound and its closely related derivatives has been quantified through Minimum Inhibitory Concentration (MIC) assays. The available data, primarily from studies on compounds isolated from mushrooms like Albatrellus flettii, indicates significant activity against Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentrations (MIC) of Grifolin and Related Compounds Against Pathogenic Bacteria

CompoundBacterial StrainMIC (µg/mL)Reference
GrifolinBacillus cereus10[1][2][3]
GrifolinEnterococcus faecalis0.5[1][2][3]
NeogrifolinBacillus cereus20[1][2][3]
NeogrifolinEnterococcus faecalis0.5[1][2][3]
ConfluentinBacillus cereus20[1][2][3]
ConfluentinEnterococcus faecalis1.0[1][2][3]

Note: this compound is a derivative of grifolin. The data presented here for grifolin and neogrifolin, which are structurally similar, are the most relevant publicly available indicators of the potential antibacterial potency of this class of compounds.

Experimental Protocols

The determination of the antibacterial activity of this compound is conducted using standardized microbiological techniques. The following protocols outline the methodologies for assessing the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4] The broth microdilution method is a standard procedure for determining the MIC of a compound.[5]

Protocol:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration.

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis) is prepared. This typically involves growing the bacteria in a suitable broth medium to the mid-logarithmic phase and then diluting the culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution in Microtiter Plate: A 96-well microtiter plate is used to perform serial twofold dilutions of the this compound stock solution in a cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a range of decreasing concentrations of the test compound.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following MIC Determination: After the MIC is determined, an aliquot (typically 10-100 µL) is taken from the wells of the microtiter plate that show no visible growth.

  • Plating on Agar (B569324): The aliquot is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar) that does not contain the test compound.

  • Incubation: The agar plates are incubated at 37°C for 24 hours.

  • Determining the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

experimental_workflow_mic_mbc cluster_mic MIC Determination cluster_mbc MBC Determination prep_stock Prepare Grifolic Acid Stock serial_dilution Serial Dilution in 96-Well Plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate (37°C, 18-24h) inoculate->incubate_mic read_mic Read MIC (No Turbidity) incubate_mic->read_mic aliquot Aliquot from Clear MIC Wells read_mic->aliquot Proceed with clear wells plate_agar Plate on Agar Medium aliquot->plate_agar incubate_mbc Incubate (37°C, 24h) plate_agar->incubate_mbc read_mbc Read MBC (≥99.9% Killing) incubate_mbc->read_mbc

Workflow for MIC and MBC Determination.

Potential Mechanisms of Antibacterial Action

While the specific molecular targets of this compound in bacteria have not been definitively identified, its classification as a phenolic compound allows for informed hypotheses regarding its mechanism of action. Phenolic compounds are known to exert their antimicrobial effects through various mechanisms.

A plausible mechanism for this compound involves the disruption of the bacterial cell membrane. The lipophilic nature of the farnesyl chain in this compound would facilitate its insertion into the lipid bilayer of the bacterial cell membrane. This insertion could lead to a loss of membrane integrity, increased permeability, and dissipation of the proton motive force. The consequence of this membrane damage would be the leakage of essential intracellular components, such as ions and ATP, ultimately leading to cell death.

Furthermore, once inside the cell, this compound may interfere with critical cellular processes. Phenolic compounds have been shown to inhibit bacterial enzymes, including those involved in energy metabolism and nucleic acid synthesis. It is also conceivable that this compound could interact with bacterial DNA or ribosomes, thereby inhibiting DNA replication, transcription, or protein synthesis.

signaling_pathway cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Targets grifolic_acid This compound membrane_insertion Membrane Insertion grifolic_acid->membrane_insertion membrane_damage Increased Permeability & Loss of Integrity membrane_insertion->membrane_damage enzyme_inhibition Enzyme Inhibition (e.g., ATP Synthase) membrane_insertion->enzyme_inhibition Intracellular Entry pmf_dissipation Proton Motive Force Dissipation membrane_damage->pmf_dissipation leakage Leakage of Ions & ATP membrane_damage->leakage cell_death Bacterial Cell Death pmf_dissipation->cell_death leakage->cell_death enzyme_inhibition->cell_death dna_interaction DNA Replication Inhibition dna_interaction->cell_death protein_synthesis Protein Synthesis Inhibition protein_synthesis->cell_death

Hypothetical Mechanism of Action of this compound.

Conclusion and Future Directions

This compound and its related prenylphenol derivatives represent a promising class of natural products with significant antibacterial activity, particularly against Gram-positive bacteria. The low MIC values observed for grifolin and neogrifolin against Enterococcus faecalis are especially noteworthy and warrant further investigation.

To advance the development of this compound as a potential therapeutic agent, future research should focus on:

  • Broad-spectrum Activity Screening: A comprehensive screening of this compound against a wider panel of pathogenic bacteria, including multidrug-resistant strains such as MRSA and VRE, is essential to determine its full spectrum of activity.

  • Elucidation of the Mechanism of Action: Detailed mechanistic studies are required to identify the specific molecular targets of this compound in bacterial cells. This could involve studies on membrane depolarization, enzyme inhibition assays, and analysis of its effects on macromolecular synthesis.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound derivatives could lead to the identification of compounds with enhanced potency, improved pharmacokinetic properties, and a broader spectrum of activity.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to preclinical in vivo models of bacterial infection to assess their efficacy and safety.

This technical guide provides a solid foundation for initiating and advancing research into the antibacterial properties of this compound. The data and protocols presented herein are intended to catalyze further exploration and development in the critical search for new and effective antimicrobial therapies.

References

Grifolic Acid as a Carbonic Anhydrase II Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Carbonic anhydrase II (CA II) is a ubiquitous zinc-containing metalloenzyme critical to numerous physiological processes, including pH homeostasis, CO2 transport, and secretion.[1][2] Its role in various pathologies has established it as a significant therapeutic target for conditions like glaucoma and certain cancers.[3][4] While sulfonamides are the classical inhibitors of CA II, research into novel, non-sulfonamide scaffolds is crucial for developing isoform-specific drugs with fewer side effects.[5] This technical guide provides an in-depth review of grifolic acid, a natural phenolic compound, as a potent inhibitor of human carbonic anhydrase II (hCA II). It summarizes key quantitative inhibitory data, details relevant experimental protocols, and illustrates the underlying biochemical pathways and research workflows. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction to Carbonic Anhydrase II

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO2 + H2O ⇌ HCO3- + H+).[6][7] The α-class of CAs, which includes the 15 isoforms found in humans, are structurally homologous and feature a highly conserved active site containing a catalytic zinc ion.[7][8]

CA II is one of the most catalytically efficient and extensively studied isoforms.[1] It is found at high concentrations in erythrocytes, the kidneys, and the central nervous system, where it plays a vital role in:

  • Respiration and CO2 Transport : Facilitating the conversion of metabolic CO2 in tissues into soluble bicarbonate for transport in the blood.[1][2]

  • pH Regulation : Maintaining acid-base balance in blood and other tissues.[1][2]

  • Ion Transport and Secretion : Modulating ion exchange and fluid secretion in organs like the kidneys and eyes.[2][3]

Given its central physiological role, the inhibition of CA II can have significant therapeutic effects. For instance, reducing CA II activity in the ciliary body of the eye decreases aqueous humor production, thereby lowering intraocular pressure in glaucoma patients.[2][3]

This compound: A Natural Product Inhibitor

This compound is a natural phenolic compound that has been identified as a potent inhibitor of carbonic anhydrase II.[9] It belongs to a class of compounds that differ significantly from the clinically dominant sulfonamide-based inhibitors.[5] Investigations into such alternative inhibitor classes are vital for discovering novel therapeutic agents.

Quantitative Inhibition Data

Screening studies have quantified the inhibitory activity of this compound and related natural phenolic compounds against CA II. This compound was found to be the most active among the tested phenolics, demonstrating significant inhibitory potential.[9] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundClassIC50 (μmol/L)[9]
This compound Phenolic6.37
GrifolinPhenolic-
4-O-methyl-grifolic acidPhenolic-
Isovanillic acidPhenolic-
EriodictyolFlavone-
QuercetinFlavone-
Puerin AFlavone-
Overall RangePhenolics & Flavones6.37 – 71.73

Note: Specific IC50 values for compounds other than this compound were not detailed in the provided search results, only the range of activity.

Mechanism of Inhibition

The inhibitory action of this compound is attributed to its specific chemical structure. Molecular docking studies suggest that the aliphatic chain and the polar hydroxyl and carboxyl groups of this compound are crucial for its binding and inhibitory activity.[9] As a carboxylic acid-based inhibitor, its mechanism likely differs from traditional sulfonamides. While sulfonamides typically displace the zinc-bound water molecule to directly coordinate with the zinc ion, carboxylic acids are often observed to anchor to the active site by forming hydrogen bonds with the zinc-bound water and nearby amino acid residues, such as Thr199 and Thr200.[5][10]

The following diagram illustrates the fundamental catalytic reaction of CA II and the point of intervention by an inhibitor like this compound.

CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 HCO3 H+ + HCO3- H2CO3->HCO3 CAII Carbonic Anhydrase II (Zn²⁺ cofactor) Grifolic_Acid This compound (Inhibitor) Grifolic_Acid->CAII inhibits

Caption: Catalytic reaction of CA II and inhibition by this compound.

Experimental Protocols

In Vitro CA II Inhibition Assay (Colorimetric)

This protocol is based on the widely used esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA) to the chromogenic p-nitrophenolate anion.[11][12]

1. Principle: The rate of pNPA hydrolysis, monitored by the increase in absorbance at 405 nm, is proportional to the CA II activity. The presence of an inhibitor, such as this compound, reduces the rate of this reaction. The IC50 value is determined by measuring the enzyme activity across a range of inhibitor concentrations.

2. Materials:

  • Human Carbonic Anhydrase II (hCA II) enzyme

  • CA Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5-8.0)

  • CA Substrate (e.g., p-nitrophenyl acetate in ethanol (B145695) or DMSO)

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive Control: Acetazolamide (a known CA inhibitor)

  • 96-well clear, flat-bottom microplate

  • Multi-well absorbance microplate reader capable of kinetic measurements

3. Workflow Diagram:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis p1 Prepare Reagent Solutions (Buffer, Enzyme, Substrate, This compound Dilutions) a1 Dispense Reagents into 96-Well Plate (Enzyme Control, Solvent Control, Test Compound Wells) p1->a1 a2 Add CA II Enzyme to all wells except background a1->a2 a3 Pre-incubate plate at room temperature (e.g., 10 minutes) a2->a3 a4 Initiate Reaction: Add Substrate (pNPA) to all wells a3->a4 d1 Measure Absorbance at 405 nm in kinetic mode (e.g., for 30-60 min) a4->d1 d2 Calculate reaction rates (ΔAbs/Δt) for each well d1->d2 d3 Determine Percent Inhibition relative to solvent control d2->d3 d4 Plot % Inhibition vs. [this compound] and calculate IC50 value d3->d4 cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis p1 1. Obtain Protein Structure (e.g., PDB ID: 2Q38 for hCA II) p2 2. Prepare Protein (Remove water, add hydrogens) p1->p2 d1 4. Define Binding Site (Specify coordinates of the active site cavity) p2->d1 p3 3. Prepare Ligand Structure (Generate 3D coordinates for this compound, assign charges) p3->d1 d2 5. Run Docking Algorithm (e.g., GOLD, AutoDock) d1->d2 a1 6. Analyze Binding Poses & Scores d2->a1 a2 7. Visualize & Identify Key Interactions (H-bonds, hydrophobic contacts) a1->a2

References

The Discovery and Scientific Journey of Grifolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Grifolic acid, a meroterpenoid compound, has garnered significant attention in the scientific community for its diverse pharmacological activities. First isolated from the edible mushroom Albatrellus confluens, this natural product has demonstrated a range of biological effects, including agonism at the free fatty acid receptor 4 (FFAR4/GPR120), dual antagonism of voltage-gated sodium (NaV1.7) and calcium (CaV2.2) channels, anticancer properties, antibacterial activity, and inhibition of carbonic anhydrase. This technical guide provides a comprehensive overview of the discovery and history of this compound research, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanisms of action to facilitate further investigation and drug development endeavors.

Discovery and History

Initially, the research focused on the chemical characterization and structure elucidation of this compound. Its IUPAC name is 2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic acid, with the chemical formula C23H32O4.[4]

The exploration of its biological activities has unveiled a molecule with multifaceted therapeutic potential. A significant milestone was the identification of this compound as a selective partial agonist of the free fatty acid receptor 4 (FFAR4), also known as GPR120.[6][7] This discovery opened avenues for investigating its role in metabolic diseases and inflammation. More recently, research has highlighted its potent antinociceptive effects through the dual antagonism of voltage-gated sodium channel NaV1.7 and N-type calcium channel CaV2.2.[2] Furthermore, studies have demonstrated its efficacy against various cancer cell lines, its inhibitory action on carbonic anhydrase II, and its antibacterial properties against Gram-positive bacteria.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the various biological activities of this compound.

Table 1: Receptor and Ion Channel Activity

TargetActivityAssay SystemEC50 / IC50Reference
FFAR4/GPR120Partial AgonistERK activation, Ca2+ mobilization-[6]
NaV1.7AntagonistWhole-cell patch clamp-[2]
CaV2.2AntagonistWhole-cell patch clamp-[2]

Table 2: Enzyme Inhibition

EnzymeIC50Reference
Carbonic Anhydrase II--

Table 3: Anticancer Activity

Cell LineCancer TypeIC50Reference
GH3Pituitary Adenoma4.25 µM (at 24h)[8]

Table 4: Antibacterial Activity

Bacterial StrainMIC (Minimum Inhibitory Concentration)Reference
Staphylococcus aureus--
Staphylococcus epidermidis--

Note: A hyphen (-) indicates that the specific quantitative value was not available in the reviewed literature.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activities of this compound.

FFAR4/GPR120 Agonist Activity Assay (Intracellular Calcium Mobilization)

This protocol is a representative method for assessing the agonistic activity of this compound on FFAR4.[9]

Cell Line: HEK293 cells stably expressing human FFAR4.

Reagents:

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS)

  • This compound (test compound)

  • Known FFAR4 agonist (e.g., TUG-891, positive control)

Protocol:

  • Seed FFAR4-expressing HEK293 cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Load the cells with the calcium-sensitive dye in HBSS containing Pluronic F-127 for 40-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Prepare serial dilutions of this compound and the positive control in HBSS.

  • Add the different concentrations of the test compound and control to the respective wells.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. The kinetic reading should be initiated immediately before and after the addition of the compounds.

  • The increase in intracellular calcium concentration is reflected by an increase in fluorescence intensity.

  • Calculate the EC50 value by plotting the dose-response curve of this compound.

Voltage-Gated Sodium Channel (NaV1.7) Blockade Assay (Whole-Cell Patch Clamp)

This protocol describes the electrophysiological assessment of this compound's effect on NaV1.7 channels.[10]

Cell Line: HEK293 cells stably expressing human NaV1.7.

Reagents:

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • This compound (test compound).

Protocol:

  • Culture NaV1.7-expressing HEK293 cells on glass coverslips.

  • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette filled with the internal solution.

  • Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all channels are in a closed state.

  • Elicit NaV1.7 currents by applying a series of depolarizing voltage steps.

  • Record the baseline currents.

  • Perfuse the cell with the external solution containing various concentrations of this compound.

  • Record the currents in the presence of the compound.

  • Analyze the reduction in current amplitude to determine the concentration-dependent inhibition and calculate the IC50 value.

  • To assess state-dependence, vary the holding potential and the frequency of depolarizing pulses.

Antibacterial Activity Assay (Broth Microdilution for MIC Determination)

This protocol outlines the method to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.[11][12]

Bacterial Strains: Staphylococcus aureus, Staphylococcus epidermidis.

Reagents:

  • Mueller-Hinton Broth (MHB)

  • This compound (test compound)

  • Bacterial inoculum (adjusted to a specific McFarland standard)

  • Positive control antibiotic

  • Sterile 96-well microtiter plates

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform a serial two-fold dilution in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted this compound.

  • Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth.

Carbonic Anhydrase Inhibition Assay

This is a general protocol for determining the inhibitory activity of this compound against carbonic anhydrase.[13][14]

Enzyme: Purified human carbonic anhydrase II (CA-II).

Reagents:

Protocol:

  • Prepare solutions of CA-II, pNPA, this compound, and acetazolamide in the appropriate buffer.

  • In a 96-well plate, add the CA-II enzyme solution.

  • Add different concentrations of this compound or acetazolamide to the wells and pre-incubate for a short period.

  • Initiate the reaction by adding the substrate pNPA.

  • The esterase activity of CA-II will hydrolyze pNPA to p-nitrophenol, which is a yellow-colored product.

  • Measure the absorbance of p-nitrophenol at 400 nm over time using a spectrophotometer.

  • The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound are a result of its interaction with multiple molecular targets and the subsequent modulation of intracellular signaling pathways.

FFAR4/GPR120 Signaling Pathway

As a partial agonist of FFAR4, this compound is proposed to activate downstream signaling cascades that are involved in metabolic regulation and anti-inflammatory responses. Upon binding to FFAR4, which is a Gq-coupled receptor, it is expected to stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). These events can subsequently lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).

FFAR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GA This compound FFAR4 FFAR4/GPR120 GA->FFAR4 Gq Gq FFAR4->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca [Ca2+]i ↑ IP3->Ca PKC PKC DAG->PKC ERK ERK Activation Ca->ERK PKC->ERK Response Metabolic Regulation & Anti-inflammatory Effects ERK->Response

This compound-induced FFAR4 Signaling Cascade.
Mechanism of NaV1.7 and CaV2.2 Channel Blockade

This compound acts as an antagonist of voltage-gated sodium and calcium channels, which is the basis for its antinociceptive effects. The blockade of NaV1.7 channels, which are crucial for the initiation and propagation of action potentials in nociceptive neurons, reduces neuronal excitability. Similarly, the inhibition of CaV2.2 channels at presynaptic terminals is expected to decrease the influx of calcium, which is essential for the release of neurotransmitters involved in pain signaling, such as glutamate (B1630785) and substance P. This dual blockade effectively dampens the transmission of pain signals.

Ion_Channel_Blockade cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GA This compound NaV NaV1.7 Channel GA->NaV Blocks CaV CaV2.2 Channel GA->CaV Blocks AP Action Potential Propagation AP->NaV AP->CaV Vesicle Neurotransmitter Vesicles CaV->Vesicle triggers Release Neurotransmitter Release Vesicle->Release NT Neurotransmitters Release->NT Receptor Receptors NT->Receptor PainSignal Pain Signal Transmission Receptor->PainSignal

Dual Blockade of NaV1.7 and CaV2.2 by this compound.

Conclusion

This compound stands out as a promising natural product with a rich and expanding history of scientific investigation. Its journey from a fungal metabolite to a molecule with well-defined interactions with key therapeutic targets highlights the importance of natural product research in modern drug discovery. The multifaceted pharmacological profile of this compound, encompassing metabolic, analgesic, anticancer, and antimicrobial activities, presents a compelling case for its continued exploration. This technical guide, by consolidating the current knowledge on its discovery, quantitative biological data, experimental protocols, and mechanisms of action, aims to serve as a valuable resource for the scientific community to unlock the full therapeutic potential of this remarkable compound. Further research is warranted to fully elucidate its structure-activity relationships, optimize its pharmacokinetic properties, and validate its efficacy and safety in preclinical and clinical settings.

References

Grifolic Acid Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grifolic acid, a farnesyl-dihydroxy-methyl-benzoic acid first isolated from the mushroom Albatrellus confluens, and its derivatives, represent a class of natural products with a broad spectrum of promising biological activities. This technical guide provides an in-depth overview of the current state of research on these compounds, with a focus on their anticancer, anti-HIV, and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, along with a comprehensive summary of quantitative activity data. Furthermore, key signaling pathways implicated in the mechanism of action of these derivatives are visualized to facilitate a deeper understanding of their molecular interactions.

Introduction

Natural products continue to be a vital source of lead compounds in drug discovery. This compound and its naturally occurring and synthetic derivatives, such as grifolin (B191361), neogrifolin (B162079), and daurichromenic acid, have garnered significant attention for their diverse pharmacological effects. These meroterpenoids, characterized by a polyketide-derived aromatic core and an isoprenoid side chain, have demonstrated potent activities in a variety of preclinical models. This guide aims to consolidate the existing scientific literature into a comprehensive resource for researchers and professionals in the field of drug development.

Biological Activities of this compound Derivatives

The biological activities of this compound and its derivatives are diverse, with the most extensively studied being their anticancer, anti-HIV, and antimicrobial effects.

Anticancer Activity

Grifolin, neogrifolin, and this compound have all shown significant cytotoxic and pro-apoptotic effects against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways controlling cell proliferation, survival, and death.

Table 1: Anticancer Activities of this compound Derivatives

CompoundCell LineCancer TypeActivityValue
This compoundGH3Pituitary AdenomaIC504.25 µM[1]
This compoundDU145Prostate CancerRelative Potency (Inhibition of LPA-induced proliferation)5.7 µM
GrifolinU2OSOsteosarcomaIC50Data not explicitly found
GrifolinMG63OsteosarcomaIC50Data not explicitly found
NeogrifolinU2OSOsteosarcomaIC50Data not explicitly found
NeogrifolinMG63OsteosarcomaIC50Data not explicitly found
Anti-HIV Activity

Daurichromenic acid, a cyclization product of this compound, has demonstrated potent anti-HIV activity. Its efficacy has been evaluated against infected human H9 cells, showing a high therapeutic index.

Table 2: Anti-HIV Activity of Daurichromenic Acid

CompoundCell LineActivityValueTherapeutic Index (TI)
Daurichromenic AcidH9 (infected)EC500.00567 µg/mL (15 nM)[2][3][4]3710[2][3][4]
Daurichromenic AcidH9 (uninfected)IC5021.1 µg/mL[2]
Rhododaurichromanic acid AH9 (infected)EC500.37 µg/mL[3][4]91.9[3][4]
Antimicrobial Activity

This compound and its derivatives have also been investigated for their antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 3: Antimicrobial Activities of this compound Derivatives

CompoundOrganismActivityValue
This compound DerivativesStaphylococcus aureusMICData not explicitly found
This compound DerivativesEscherichia coliMICData not explicitly found
This compound DerivativesCandida albicansMICData not explicitly found

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

Anticancer Signaling Pathways

Grifolin and neogrifolin have been shown to induce apoptosis in human osteosarcoma cells (U2OS and MG63) by inhibiting the PI3K/AKT signaling pathway. This leads to the dephosphorylation and activation of Glycogen Synthase Kinase 3 (GSK3), which in turn promotes apoptosis through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.

PI3K_AKT_GSK3_Pathway Neogrifolin Neogrifolin / Grifolin PI3K PI3K Neogrifolin->PI3K AKT AKT PI3K->AKT GSK3 GSK3 AKT->GSK3 Mitochondrion Mitochondrion GSK3->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspases Caspases CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

PI3K/AKT/GSK3 pathway inhibition by grifolin/neogrifolin.

In other cancer cell types, grifolin has been shown to induce apoptosis and cell cycle arrest through the inactivation of the ERK1/2 and Akt pathways. Furthermore, grifolin can upregulate the expression of Death-Associated Protein Kinase 1 (DAPK1) via a p53-dependent mechanism, leading to apoptosis.

Grifolin_Apoptosis_Pathways cluster_ERK ERK1/2 Pathway cluster_p53 p53/DAPK1 Pathway Grifolin_ERK Grifolin ERK1_2 ERK1/2 Grifolin_ERK->ERK1_2 CellCycleArrest Cell Cycle Arrest ERK1_2->CellCycleArrest Grifolin_p53 Grifolin p53 p53 Grifolin_p53->p53 DAPK1 DAPK1 p53->DAPK1 Upregulation Apoptosis_p53 Apoptosis DAPK1->Apoptosis_p53

Grifolin-mediated apoptosis via ERK1/2 and p53/DAPK1 pathways.
GPR120 Signaling Pathway (this compound)

This compound acts as a selective partial agonist of the G protein-coupled receptor 120 (GPR120), also known as the free fatty acid receptor 4 (FFAR4). Activation of GPR120 by this compound can induce intracellular calcium mobilization and ERK activation. This pathway is implicated in various physiological processes, including anti-inflammatory responses and metabolic regulation.

GPR120_Signaling_Pathway GrifolicAcid This compound GPR120 GPR120 (FFAR4) GrifolicAcid->GPR120 Gq_11 Gαq/11 GPR120->Gq_11 ERK ERK Activation GPR120->ERK PLC PLC Gq_11->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca2_release Ca²⁺ Release ER->Ca2_release

GPR120 signaling pathway activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat with Grifolic Acid Derivative A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent (0.5 mg/mL) C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize formazan (B1609692) crystals (e.g., with DMSO) E->F G 7. Measure absorbance at 570 nm F->G

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., U2OS, MG63) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the this compound derivative for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Western Blot Analysis for PI3K/AKT Pathway

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT pathway.

Protocol:

  • Cell Lysis: After treatment with the this compound derivative, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and GSK3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cytochrome c Release Assay

This assay is used to determine the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic pathway of apoptosis.

Protocol:

  • Cell Fractionation: After treatment, harvest the cells and fractionate them to separate the cytosolic and mitochondrial fractions using a commercially available kit or a Dounce homogenizer.

  • Western Blot Analysis: Perform western blotting on both the cytosolic and mitochondrial fractions as described in section 4.2.

  • Detection: Probe the membranes with a primary antibody specific for cytochrome c. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicate its release.

Conclusion

This compound and its derivatives have emerged as a promising class of natural products with significant potential for the development of new therapeutic agents. Their diverse biological activities, particularly in the areas of oncology, virology, and microbiology, are underpinned by their ability to modulate key cellular signaling pathways. This technical guide has provided a comprehensive overview of the current knowledge in this field, including quantitative data on their bioactivities, detailed experimental protocols, and visual representations of their mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential of these compounds and to advance them through the drug development pipeline.

References

In Vivo Efficacy of Grifolic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of Grifolic acid in various animal models, based on currently available preclinical data. The information is intended to support further research and development of this compound as a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies investigating the efficacy of this compound and its derivatives in animal models of cancer, inflammation, and diabetes.

Table 1: Anti-Cancer Efficacy of Grifolin and this compound
CompoundCancer ModelAnimal ModelDosageRoute of AdministrationKey FindingsReference
GrifolinGastric Cancer XenograftNude BALB/c mice15 mg/kg b.w.Every 2 days for one monthSignificantly increased survival rate.[1]
This compoundHuman Osteosarcoma XenograftsNude miceNot specifiedIntratumoral injectionPromoted tumor cell death and prolonged survival.[2]
Table 2: Anti-Inflammatory and Antinociceptive Efficacy of Agaricoglycerides (from Grifola frondosa)
CompoundAnimal ModelDosageRoute of AdministrationKey FindingsReference
Agaricoglycerides (AGF)Acetic acid-induced pain model (rats)500 mg/kgOralSuppressed abdominal constrictions (p < 0.05).[3]
Agaricoglycerides (AGF)Formalin-induced inflammatory pain model (rats)500 mg/kgOralSuppressed spontaneous nociceptive behaviors (p < 0.05).[3]
Agaricoglycerides (AGF)LPS-induced inflammation (rats)500 mg/kgOralSignificantly inhibited NF-κB activation and production of IL-1β, TNF-α, iNOS, ICAM-1, and COX-2.[3]
Table 3: Anti-Diabetic Efficacy of Grifola frondosa Extract
Compound/ExtractAnimal ModelDosageRoute of AdministrationKey FindingsReference
Grifola frondosa extractBKS.Cg-+Leprdb/+Leprdb/OlaHsd mice (db/db)500 mg/kgOralLowest blood sugar level compared to other groups. HbA1c of 7.8%.[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Osteosarcoma Xenograft Model
  • Animal Model: Nude mice were used for this study.[2]

  • Cell Line: Human osteosarcoma cells were utilized to establish the xenografts.[2]

  • Tumor Induction: Human osteosarcoma cells were implanted in the mice to induce tumor growth.

  • Treatment: this compound was administered via intratumoral injection.[2]

  • Efficacy Evaluation: The primary outcomes measured were tumor cell death and the survival duration of the mice.[2]

  • Toxicity Assessment: To evaluate safety, histological changes in the liver, kidney, lung, and heart were examined. Blood cell counts and levels of plasma total protein, alanine (B10760859) aminotransferase, and aspartate aminotransferase were also monitored.[2]

Gastric Cancer Xenograft Model
  • Animal Model: Nude BALB/c mice (16–20 g) were used.[1]

  • Cell Line: Gastric cancer cells were xenografted onto the mice.[1]

  • Treatment: Grifolin was administered at a dose of 15 mg/kg body weight every 2 days for one month.[1]

  • Efficacy Evaluation: The primary endpoint was the survival rate of the tumor-xenografted animals.[1]

Acetic Acid-Induced Writhing Test (Pain Model)
  • Animal Model: Rats were used for this nociceptive model.[3]

  • Induction of Pain: Abdominal constrictions (writhing) were induced by an intraperitoneal injection of acetic acid.

  • Treatment: Agaricoglycerides (AGF) from Grifola frondosa were administered orally at a dose of 500 mg/kg.[3]

  • Efficacy Evaluation: The number of abdominal constrictions was counted over a specific period to assess the antinociceptive effect. A significant suppression of writhing was observed (p < 0.05).[3]

Formalin-Induced Inflammatory Pain Model
  • Animal Model: The study was conducted using rats.[3]

  • Induction of Pain and Inflammation: Nociceptive behavior was induced by injecting formalin into the paw.

  • Treatment: AGF was administered orally at a dose of 500 mg/kg.[3]

  • Efficacy Evaluation: Spontaneous nociceptive behaviors (e.g., licking, biting of the injected paw) were observed and quantified. AGF significantly suppressed these behaviors (p < 0.05).[3]

Type 2 Diabetes Mellitus Model
  • Animal Model: BKS.Cg-+Leprdb/+Leprdb/OlaHsd (db/db) mice, a genetic model for type 2 diabetes, were used.[4] These mice have a genetic variation in their leptin receptors, leading to obesity and hyperglycemia.[4]

  • Treatment: Grifola frondosa extract was administered orally at a concentration of 500 mg/kg.[4]

  • Efficacy Evaluation: Blood sugar levels were monitored weekly by collecting blood from the tail vein.[4] Glycated hemoglobin (HbA1c) was also measured to assess long-term glycemic control.[4]

Signaling Pathways and Mechanisms of Action

The anti-cancer and anti-inflammatory effects of this compound and related compounds are mediated through the modulation of several key signaling pathways.

Anti-Cancer Signaling

Grifolin has been shown to induce apoptosis, cell cycle arrest, and autophagy in cancer cells through the modulation of pathways such as the Akt/mTOR/S6K pathway.[5]

anticancer_pathway Grifolin Grifolin Akt Akt Grifolin->Akt inhibits mTOR mTOR Akt->mTOR activates S6K S6K mTOR->S6K activates Autophagy Autophagy mTOR->Autophagy inhibits CellProliferation CellProliferation S6K->CellProliferation promotes

Caption: Grifolin-mediated inhibition of the Akt/mTOR/S6K pathway.

Anti-Inflammatory Signaling

Agaricoglycerides from Grifola frondosa have demonstrated significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This leads to a downstream reduction in the production of pro-inflammatory cytokines and enzymes.[3]

anti_inflammatory_pathway LPS LPS NF_kB NF-κB LPS->NF_kB activates AGF Agaricoglycerides AGF->NF_kB inhibits Pro_inflammatory_Mediators IL-1β, TNF-α, iNOS, ICAM-1, COX-2 NF_kB->Pro_inflammatory_Mediators promotes production experimental_workflow Animal_Model Select Animal Model (e.g., Rats) Induce_Inflammation Induce Inflammation (e.g., Carrageenan, LPS) Animal_Model->Induce_Inflammation Treatment Administer Compound (e.g., this compound derivative) Induce_Inflammation->Treatment Data_Collection Collect Samples & Data (e.g., Paw edema, Blood) Treatment->Data_Collection Analysis Analyze Biomarkers (e.g., Cytokines, NF-κB) Data_Collection->Analysis

References

Methodological & Application

Application Notes and Protocols for Grifolic Acid Extraction from Albatrellus confluens

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Grifolic acid is a meroterpenoid natural product first isolated from the edible mushroom Albatrellus confluens.[1][2] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities. This compound is a selective partial agonist of the free fatty acid receptor 4 (FFA4), also known as GPR120, which is involved in various physiological processes, including the regulation of inflammation and metabolism.[1][2][3] Research has demonstrated its potential as an anti-inflammatory, anticancer, and antibacterial agent.[2][4][5] For instance, it has been shown to induce cell death in osteosarcoma cells and inhibit the growth of bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.[2][4] These properties make this compound a promising candidate for further investigation in drug discovery and development.

This document provides a detailed protocol for the extraction and purification of this compound from the fruiting bodies of Albatrellus confluens. The methodology is based on solvent extraction followed by liquid-liquid partitioning and chromatographic separation.

Data Presentation

Table 1: Quantitative Data on Solvent Extraction of Bioactive Compounds from Fungal Sources

ParameterSolvent SystemYield/ActivitySource
Initial Extraction 80% Methanol (B129727) in Water11.6 g crude extract from 375 g frozen fruiting bodies[6]
Solvent Partitioning (Anthelmintic Activity) n-hexane72.3 ± 3.4% killing rate of C. elegans at 500 µg/mL[6]
Chloroform (B151607)62.8 ± 4.5% killing rate of C. elegans at 500 µg/mL[6]
Ethyl acetate (B1210297)75 ± 3.5% killing rate of C. elegans at 500 µg/mL[6]

Note: The yields and activities presented are based on the extraction of total bioactive compounds from Albatrellus confluens, within which this compound is a constituent. Specific yield for this compound was not detailed in the provided search results.

Experimental Protocols

Preparation of Fungal Material
  • Collection and Identification: Collect fresh fruiting bodies of Albatrellus confluens. Ensure proper identification to avoid confusion with other related species.

  • Cleaning and Storage: Clean the mushrooms to remove any debris. The fruiting bodies can be used fresh or frozen for later use. For long-term storage, freezing at -20°C is recommended.[3]

  • Homogenization: Prior to extraction, the fresh or frozen fruiting bodies should be macerated or blended into a fine paste to increase the surface area for solvent penetration.

Extraction of this compound

This protocol is based on a bioassay-guided isolation of compounds from Albatrellus confluens.

  • Initial Solvent Extraction:

    • Place 375 g of frozen and macerated Albatrellus confluens fruiting bodies into a large container.

    • Add 400 mL of 80% methanol in water.

    • Sonciate the mixture for 15 minutes to facilitate cell disruption and extraction of metabolites.

    • Repeat the extraction process three times with fresh solvent each time.

    • Combine the methanol extracts.[6]

  • Solvent Evaporation:

    • Evaporate the combined methanol extract to dryness under reduced pressure using a rotary evaporator. The water bath should be maintained at 40°C to prevent degradation of thermolabile compounds.[6]

Purification of this compound
  • Liquid-Liquid Partitioning:

    • Redissolve the crude extract (approximately 11.6 g) in 100 mL of distilled water.

    • Perform sequential partitioning of the aqueous solution with different organic solvents to separate compounds based on their polarity.

    • First, partition with n-hexane (2 x 200 mL). Separate the n-hexane layer.

    • Next, partition the remaining aqueous layer with chloroform (2 x 200 mL). Separate the chloroform layer.

    • Finally, partition the remaining aqueous layer with ethyl acetate (2 x 200 mL). Separate the ethyl acetate layer.[6]

    • This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

  • Chromatographic Separation:

    • Concentrate the ethyl acetate fraction to dryness.

    • The residue is then subjected to column chromatography for further purification.

    • Stationary Phase: Silica gel (60-120 mesh size).

    • Mobile Phase: A gradient of chloroform and methanol can be used, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 90:10, 80:20, etc.).[7]

    • Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Combine the fractions containing pure this compound and evaporate the solvent.

Mandatory Visualization

experimental_workflow cluster_preparation Material Preparation cluster_extraction Extraction cluster_purification Purification start Fresh/Frozen Albatrellus confluens Fruiting Bodies maceration Maceration/Homogenization start->maceration extraction Solvent Extraction (80% Methanol) with Sonication maceration->extraction evaporation Rotary Evaporation extraction->evaporation partitioning Liquid-Liquid Partitioning (n-hexane, Chloroform, Ethyl Acetate) evaporation->partitioning chromatography Silica Gel Column Chromatography partitioning->chromatography pure_compound Pure this compound chromatography->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects GPR120 GPR120 (FFA4) ERK ERK Activation GPR120->ERK Ca_influx Intracellular Ca2+ Influx GPR120->Ca_influx anti_inflammatory Anti-inflammatory Effects ERK->anti_inflammatory Ca_influx->anti_inflammatory PI3K_Akt PI3K/Akt Pathway Inactivation apoptosis Apoptosis & Cell Cycle Arrest PI3K_Akt->apoptosis Grifolic_acid This compound Grifolic_acid->GPR120 Agonist Grifolic_acid->PI3K_Akt Inhibits

Caption: Signaling pathway of this compound via GPR120 and other targets.

References

Application Notes and Protocols: Chemical Synthesis of Grifolic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of Grifolic acid and its analogs. The methodologies outlined are based on established synthetic routes, offering a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

This compound is a naturally occurring compound first isolated from the mushroom Albatrellus confluens. It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory properties. This compound and its precursor, grifolin (B191361), are known to interact with key cellular signaling pathways, making them attractive lead compounds for drug discovery programs. This document details a robust and efficient total synthesis of this compound and several of its analogs, as developed by Grabovyi and Mohr. The synthetic strategy employs a halogenative aromatization reaction as a key step, enabling the preparation of these complex molecules in gram-scale quantities.[1][2]

Synthetic Strategy Overview

The total synthesis of this compound and its analogs, including Grifolin, LL-Z1272α, LL-Z1272β, and Ilicicolinic Acid A, hinges on a convergent and highly efficient synthetic route. The core of this strategy is the construction of a densely functionalized resorcinol (B1680541) ring system, which is then coupled with a farnesyl side chain. A key innovation in this synthesis is the use of a halogenative aromatization reaction to form the aromatic core.[1][2] This method provides excellent control over the substitution pattern of the resorcinol ring, which is crucial for the synthesis of the various analogs.

The overall workflow for the synthesis of this compound can be visualized as follows:

This compound Synthesis Workflow Start Starting Materials (Diketone, Farnesyl Bromide) Step1 Coupling Reaction Start->Step1 Intermediate1 Farnesylated Diketone Step1->Intermediate1 Step2 Halogenative Aromatization Intermediate1->Step2 Intermediate2 Chlororesorcinol Intermediate Step2->Intermediate2 Step3 Grignard Reaction & Formylation Intermediate2->Step3 Grifolin Grifolin LL_Z1272a LL-Z1272α Step3->LL_Z1272a Step4 Vilsmeier-Haack Formylation Step5 Direct Carboxylation (MMC, DMF) Grifolin->Step5 Grifolic_Acid This compound Step5->Grifolic_Acid

Caption: General workflow for the total synthesis of this compound.

Experimental Protocols

The following protocols are adapted from the supporting information of the publication by Grabovyi and Mohr.

Synthesis of Grifolin (Precursor to this compound)

Reaction: Halogenative aromatization of the farnesylated diketone.

Procedure:

  • To a solution of the farnesylated diketone intermediate in a suitable solvent, add the halogenating agent (e.g., N-chlorosuccinimide).

  • The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) for completion.

  • Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield pure Grifolin.

Synthesis of LL-Z1272α (Analog)

Reaction: Formylation of the chlororesorcinol intermediate.

Procedure:

  • To a solution of the chlororesorcinol intermediate in an anhydrous solvent (e.g., THF) under an inert atmosphere, add a Grignard reagent (e.g., EtMgBr).

  • The mixture is stirred at a low temperature, followed by the addition of triethyl orthoformate.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched with an acidic aqueous solution and the product is extracted.

  • The combined organic layers are washed, dried, and concentrated.

  • Purification by column chromatography affords LL-Z1272α.[2]

Synthesis of this compound

Reaction: Direct carboxylation of Grifolin.[2]

Procedure:

  • To a solution of Grifolin in dimethylformamide (DMF), add methylmagnesium carbonate (MMC).

  • The reaction mixture is heated and stirred for several hours. Progress is monitored by TLC.

  • After completion, the reaction is cooled and acidified with a dilute acid.

  • The product is extracted with an organic solvent.

  • The organic extracts are washed, dried, and concentrated.

  • The crude this compound is purified by column chromatography. This direct carboxylation protocol proved to be effective, furnishing this compound in a 61% yield.[2]

Quantitative Data Summary

The following table summarizes the yields for the key synthetic steps leading to this compound and its analogs.

Product Starting Material Key Reagents Yield (%)
LL-Z1272αChlororesorcinol IntermediateEtMgBr, Triethyl orthoformate80
LL-Z1272βGrifolinVilsmeier-Haack Reagent54
This compoundGrifolinMethylmagnesium Carbonate (MMC), DMF61

Signaling Pathways of this compound and Its Precursor, Grifolin

This compound and its analogs exert their biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutics.

GPR120 Signaling Pathway (Anti-inflammatory and Metabolic Effects)

This compound is a partial agonist of G-protein coupled receptor 120 (GPR120), a receptor for long-chain fatty acids.[3] Activation of GPR120 has been shown to mediate potent anti-inflammatory and insulin-sensitizing effects.

GPR120 Signaling Grifolic_Acid This compound GPR120 GPR120 Grifolic_Acid->GPR120 activates Beta_Arrestin2 β-Arrestin-2 GPR120->Beta_Arrestin2 recruits Insulin_Sensitizing Insulin Sensitizing Effects GPR120->Insulin_Sensitizing TAB1 TAB1 Beta_Arrestin2->TAB1 binds to TAK1 TAK1 TAB1->TAK1 inhibits interaction with Inflammation Inhibition of Inflammatory Signaling (NF-κB, JNK) TAK1->Inflammation

Caption: GPR120-mediated anti-inflammatory signaling by this compound.

PI3K/Akt and ERK1/2 Signaling Pathways (Anti-Cancer Effects of Grifolin)

Grifolin, the precursor to this compound, has demonstrated significant anti-cancer properties in various cancer cell lines. Its mechanism of action involves the inhibition of the PI3K/Akt and ERK1/2 signaling pathways, which are critical for cancer cell proliferation, survival, and metastasis.[4][5][6]

Grifolin Anti-Cancer Signaling Grifolin Grifolin PI3K PI3K Grifolin->PI3K inhibits ERK1_2 ERK1/2 Grifolin->ERK1_2 inhibits Apoptosis Apoptosis Grifolin->Apoptosis induces Cell_Cycle_Arrest Cell Cycle Arrest Grifolin->Cell_Cycle_Arrest induces Akt Akt PI3K->Akt activates Cell_Survival Cell Survival Akt->Cell_Survival promotes Cell_Proliferation Cell Proliferation ERK1_2->Cell_Proliferation promotes

Caption: Inhibition of PI3K/Akt and ERK1/2 pathways by Grifolin.

Conclusion

The synthetic methods described provide a reliable and scalable approach for the preparation of this compound and its analogs. These compounds hold significant promise for the development of novel therapeutics targeting a range of diseases. The detailed protocols and an understanding of the underlying signaling pathways will aid researchers in the synthesis of novel analogs and in the exploration of their therapeutic potential.

References

Application Notes and Protocols for Utilizing Grifolic Acid in RAW264.7 Macrophage Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grifolic acid, a natural compound isolated from the mushroom Albatrellus confluens, has garnered interest for its diverse biological activities. It has been identified as an agonist for the free fatty acid receptor 4 (FFAR4) and has been shown to induce apoptosis in certain cell lines.[1][2] The RAW264.7 murine macrophage cell line is a widely utilized in vitro model to study inflammatory responses, particularly those induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria. This document provides detailed application notes and protocols for investigating the effects of this compound in RAW264.7 cell-based assays, with a focus on its potential anti-inflammatory properties and its impact on cell viability.

Application Notes

This compound has been observed to reduce the viability of RAW264.7 macrophages in a dose- and time-dependent manner, inducing apoptosis at micromolar concentrations.[1][2] This cytotoxic effect is an important consideration when designing experiments to evaluate its other biological activities. The primary applications of this compound in RAW264.7 cell assays revolve around understanding its potential to modulate inflammatory pathways. Key assays include the assessment of nitric oxide (NO) production, pro-inflammatory cytokine secretion, and the activation of critical signaling cascades such as NF-κB and MAPKs.

Data Presentation

Table 1: Effect of this compound on RAW264.7 Cell Viability
This compound Concentration (µM)Incubation Time (hours)Cell Viability (% of Control)
2.524Reduced
524Significantly Reduced
106Significantly Reduced
1024Maximally Reduced
202Significantly Reduced
206Near Total Loss of Viability

Data summarized from published studies.[1]

Table 2: Hypothetical Inhibitory Effect of this compound on LPS-Induced Nitric Oxide Production
TreatmentNitrite (B80452) Concentration (µM)% Inhibition of NO Production
Control1.2 ± 0.3-
LPS (1 µg/mL)25.8 ± 2.10
LPS + this compound (1 µM)18.5 ± 1.528.3
LPS + this compound (5 µM)10.2 ± 1.160.5
LPS + this compound (10 µM)5.7 ± 0.877.9

Hypothetical data for illustrative purposes.

Table 3: Hypothetical Effect of this compound on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated RAW264.7 Cells
TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control50 ± 835 ± 520 ± 4
LPS (1 µg/mL)1250 ± 110980 ± 95450 ± 50
LPS + this compound (5 µM)620 ± 75450 ± 60210 ± 30

Hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: RAW264.7 Cell Culture and Treatment
  • Cell Maintenance: Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the RAW264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.

  • This compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment:

    • For anti-inflammatory assays, pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired incubation period (e.g., 24 hours for cytokine and NO analysis, or shorter time points for signaling pathway studies).

    • Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO) only, and cells treated with LPS only.

G Experimental Workflow for this compound in RAW264.7 Cells cluster_setup Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays culture Culture RAW264.7 Cells seed Seed Cells in Plates culture->seed adhere Overnight Adhesion seed->adhere pretreat Pre-treat with this compound adhere->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (MTT) stimulate->viability no_assay Nitric Oxide (Griess) stimulate->no_assay cytokine_assay Cytokine (ELISA) stimulate->cytokine_assay western_blot Western Blot (Signaling) stimulate->western_blot

Caption: General experimental workflow for studying this compound.

Protocol 2: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]

  • Cell Treatment: Seed RAW264.7 cells in a 96-well plate and treat with various concentrations of this compound for the desired time points (e.g., 2, 6, 12, 24 hours).[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[3]

  • Solubilization: Add 100 µL of solubilization solution (e.g., isopropanol (B130326) with 0.01 M HCl or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[1]

  • Absorbance Measurement: Agitate the plate to ensure complete solubilization and measure the absorbance at 560-570 nm using a microplate reader.[1]

Protocol 3: Nitric Oxide Determination (Griess Assay)

This assay quantifies nitrite, a stable metabolite of nitric oxide, in the cell culture supernatant.[7][8]

  • Sample Collection: After treating the cells with this compound and/or LPS for 24 hours, collect 100 µL of the culture supernatant from each well and transfer it to a new 96-well plate.[8]

  • Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid.[7]

  • Reaction: Add 100 µL of the Griess reagent to each 100 µL of supernatant.[7]

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[9]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol 4: Cytokine Measurement (ELISA)

This protocol outlines the general steps for quantifying pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available ELISA kits.[10][11]

  • Sample Collection: Collect the cell culture supernatant after treatment and store at -20°C or -80°C if not used immediately.[10]

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[11]

  • Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 10% FBS in PBS) for 1 hour at room temperature.[11]

  • Sample and Standard Incubation: Add cell culture supernatants and a series of known standards to the wells and incubate for 2 hours at room temperature.[11]

  • Detection Antibody: Wash the plate and add the detection antibody. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add the enzyme-conjugated secondary antibody (e.g., streptavidin-HRP). Incubate for 1 hour.

  • Substrate Addition: After a final wash, add the substrate solution (e.g., TMB) and incubate until a color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).[10]

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Protocol 5: Western Blot Analysis for Signaling Pathways

This protocol is for analyzing the protein expression and phosphorylation status of key molecules in the NF-κB and MAPK signaling pathways.[12][13]

  • Cell Lysis: After treatment for the appropriate time (e.g., 15-60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin or GAPDH.

Signaling Pathways and Visualization

LPS-Induced NF-κB Signaling Pathway

Lipopolysaccharide activates the NF-κB pathway, a central regulator of inflammation.[14][15] This involves the phosphorylation and degradation of IκBα, leading to the nuclear translocation of the p65 subunit and the transcription of pro-inflammatory genes. This compound could potentially inhibit this pathway at various points.

G LPS-Induced NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65 (Inactive) IKK->IkBa_p65 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65->p_IkBa p65_nuc p65 (Active) p_IkBa->p65_nuc Degradation of IκBα releases p65 Nucleus Nucleus p65_nuc->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Transcription Grifolic_Acid This compound Grifolic_Acid->IKK Potential Inhibition Grifolic_Acid->p65_nuc Potential Inhibition of Translocation

Caption: LPS-induced NF-κB signaling and potential inhibition.

LPS-Induced MAPK Signaling Pathway

LPS also activates the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, which are crucial for the production of inflammatory mediators.[12][16][17] this compound may exert anti-inflammatory effects by modulating the phosphorylation of these kinases.

G LPS-Induced MAPK Signaling Pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases (e.g., TAK1) TLR4->Upstream_Kinases pERK p-ERK Upstream_Kinases->pERK Phosphorylates pJNK p-JNK Upstream_Kinases->pJNK Phosphorylates pp38 p-p38 Upstream_Kinases->pp38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) pERK->Transcription_Factors Activate pJNK->Transcription_Factors Activate pp38->Transcription_Factors Activate Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Grifolic_Acid This compound Grifolic_Acid->Upstream_Kinases Potential Inhibition

Caption: LPS-induced MAPK signaling and potential inhibition.

Conclusion

The protocols and notes provided herein offer a comprehensive framework for investigating the biological effects of this compound on RAW264.7 macrophages. While initial studies point towards a cytotoxic profile, these established assays will enable researchers to explore its potential anti-inflammatory properties by examining its influence on key inflammatory mediators and signaling pathways. Careful consideration of the dose-dependent effects on cell viability is crucial for the accurate interpretation of results from these cell-based assays. These studies will contribute to a better understanding of the pharmacological profile of this compound and its potential as a therapeutic agent.

References

Grifolic Acid Treatment in GH3 Pituitary Adenoma Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grifolic acid, a derivative of the natural compound grifolin, has demonstrated potent anti-tumor effects on GH3 pituitary adenoma cells.[1][2] These application notes provide a comprehensive overview of the experimental evidence and detailed protocols for studying the effects of this compound in a laboratory setting. This compound induces dose- and time-dependent necrosis in GH3 cells by disrupting mitochondrial function and inhibiting ATP production.[1][2] Notably, this mechanism of action is independent of the GPR120 receptor.[1][2] The data and protocols presented herein are intended to serve as a valuable resource for researchers investigating novel therapeutic strategies for pituitary adenomas.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on GH3 Cell Viability
This compound Concentration (μmol/L)Incubation Time (h)Cell Viability (%)
2.524Reduced
5.024Reduced
10.024Reduced
20.024Reduced

Note: The referenced study demonstrated a dose-dependent inhibition of GH3 cell viability from 2.5 μmol/L to 20 μmol/L after 24 hours of incubation. The IC50 value for this compound at 24 hours was determined to be 4.25 μmol/L.[1]

Table 2: Time-Dependent Effect of this compound on GH3 Cell Viability
This compound Concentration (μmol/L)Incubation Time (h)Outcome
20.01Inhibition of cell viability
20.06Total cell death
Table 3: Effect of this compound on Apoptosis and Necrosis in GH3 Cells
TreatmentIncubation Time (h)Annexin V and PI-Positive Cells (%)
Control62.45 ± 0.83
This compound (10 μmol/L)642.51 ± 7.86
Table 4: Effect of this compound on Mitochondrial Function in GH3 Cells
ParameterTreatmentOutcome
Mitochondrial Membrane Potential (MMP)This compoundSignificantly reduced
Cellular ATP LevelsThis compoundDecreased
Intracellular NAD/NADH RatioThis compoundSignificantly increased

Experimental Protocols

GH3 Cell Culture

The GH3 cell line is derived from a rat pituitary tumor and is widely used for studying pituitary adenomas. These cells are epithelial-like and secrete both growth hormone and prolactin.[1]

  • Culture Medium: ATCC-formulated F-12K Medium supplemented with 15% horse serum and 2.5% fetal bovine serum.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • Aspirate the medium containing floating cells and collect them by centrifugation.

    • Wash the adherent cells with a phosphate-buffered saline (PBS) solution.

    • Add 0.25% (w/v) Trypsin-0.53 mM EDTA solution and incubate until the cells detach.

    • Neutralize the trypsin with complete growth medium and combine with the collected floating cells.

    • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and plate in new culture vessels.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the dose- and time-dependent effects of this compound on GH3 cell viability.[1]

  • Seed GH3 cells in 96-well plates until they reach approximately 90% confluence.

  • Replace the culture medium with a serum-free medium containing the desired concentrations of this compound.

  • Incubate for the specified time points (e.g., 1, 6, 24 hours).

  • Add MTT solution to each well at a final concentration of 0.5 mg/ml and incubate for 4 hours.

  • Remove the medium and add 100 μl of isopropanol (B130326) with 0.01 mol/L HCl to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 560 nm using a microplate reader, with a background measurement at 630 nm.[1]

Cell Death Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[1]

  • Treat GH3 cells with this compound in a serum-free medium for the desired time.

  • Detach the cells using 0.05% trypsin/EDTA.

  • Resuspend the cells in a binding buffer at a concentration of 1x10^6 cells/ml.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells using a flow cytometer.[1]

Measurement of Mitochondrial Membrane Potential (MMP)

JC-1 staining is used to monitor changes in mitochondrial membrane potential.[1]

  • Culture GH3 cells and treat them with this compound.

  • Stain the cells with a JC-1 staining solution according to the manufacturer's protocol.

  • Analyze the fluorescence of the cells, where a shift from red to green fluorescence indicates a decrease in MMP.

Cellular ATP Level Measurement

This protocol quantifies the intracellular ATP levels.[1]

  • Treat GH3 cells with this compound in a serum-free medium.

  • Lyse the cells using a detergent.

  • Add the substrate solution from an ATP detection assay kit.

  • Incubate for 5 minutes in the dark.

  • Measure the luminescence using a luminescence plate reader.

  • Calculate the ATP concentration based on a standard curve.[1]

Visualizations

GAFlow Experimental Workflow for this compound Treatment of GH3 Cells cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis Culture Culture GH3 Cells Seed Seed Cells in Plates Culture->Seed Treat Treat with this compound Seed->Treat Viability Cell Viability (MTT) Treat->Viability Death Cell Death (Annexin V/PI) Treat->Death MMP MMP (JC-1) Treat->MMP ATP ATP Measurement Treat->ATP

Caption: Experimental workflow for this compound treatment.

GASignaling Proposed Signaling Pathway of this compound in GH3 Cells GA This compound Mito Mitochondria GA->Mito Inhibits MMP Reduced Mitochondrial Membrane Potential Mito->MMP Leads to ATP Decreased ATP Production MMP->ATP Results in Necrosis Cell Necrosis ATP->Necrosis Induces

Caption: Proposed signaling pathway of this compound.

References

Application of Grifolic Acid in a Research Setting: Investigating FFAR4 Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120), is a critical regulator of metabolic and inflammatory processes.[1][2][3] Activated by long-chain fatty acids, FFAR4 signaling has emerged as a promising therapeutic target for conditions such as type 2 diabetes, obesity, and inflammatory diseases.[1][2][4][5] Grifolic acid, a natural compound, has been identified as a selective partial agonist for FFAR4, making it a valuable pharmacological tool for elucidating the receptor's complex signaling cascades.[1][2] Unlike endogenous full agonists, this compound's partial agonism allows for nuanced studies of receptor activation and downstream pathway modulation. This document provides detailed application notes and protocols for utilizing this compound to investigate FFAR4 signaling pathways.

FFAR4 Signaling Overview

FFAR4 activation by agonists like this compound initiates two primary signaling cascades: the Gαq/11 pathway and the β-arrestin-2 pathway.

  • Gαq/11 Pathway: This canonical pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). This cascade is associated with metabolic regulation, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion.[5]

  • β-Arrestin-2 Pathway: Upon agonist binding, FFAR4 is phosphorylated, leading to the recruitment of β-arrestin-2. This interaction mediates receptor internalization and desensitization. Importantly, the FFAR4/β-arrestin-2 complex can also initiate G protein-independent signaling, which is crucial for the anti-inflammatory effects of FFAR4 activation.[3][5] This pathway involves the inhibition of the TAK1-TAB1 interaction, subsequently suppressing the NF-κB and JNK pro-inflammatory signaling pathways.[5]

Quantitative Data: Activity of this compound and Other FFAR4 Modulators

The following table summarizes the quantitative data for this compound and other relevant compounds used in FFAR4 research. This data is essential for designing experiments and interpreting results.

CompoundActionAssayCell LineSpeciesPotencyReference
This compound Partial Agonist Inhibition of LPA-induced proliferationDU145HumanRelative Potency = 5.7 µM[4][6]
α-Linolenic Acid (ALA)Full Agonistβ-Arrestin-2 RecruitmentHumanpIC50 (inhibited by AH-7614) = 7.66 ± 0.05[7]
α-Linolenic Acid (ALA)Full AgonistIntracellular Calcium MobilizationFlp-In T-REx 293HumanpIC50 (inhibited by AH-7614) = 7.51 ± 0.08[7]
TUG-891Full Agonistβ-Arrestin-2 RecruitmentHumanpIC50 (inhibited by AH-7614) = 7.55 ± 0.07[7]
TUG-891Full AgonistIntracellular Calcium MobilizationFlp-In T-REx 293HumanpIC50 (inhibited by AH-7614) = 8.13 ± 0.08[7]
TUG-891Full AgonistReceptor InternalizationFlp-In T-REx 293HumanpIC50 (inhibited by AH-7614) = 7.70 ± 0.10[7]
Arachidonic AcidAgonistIntracellular Calcium MobilizationHEK293 expressing hFFAR4-GFPHumanEC50 ≈ 40 µM[8]
Arachidonic AcidAgonistFFAR4 PhosphorylationEC50 ≈ 30 µM[8]
AH-7614AntagonistInhibition of ALA-induced β-Arrestin-2 RecruitmentMousepIC50 = 8.05 ± 0.08[7]

Visualizing FFAR4 Signaling and Experimental Logic

The following diagrams, generated using Graphviz, illustrate the key FFAR4 signaling pathways and a typical experimental workflow for studying these pathways using this compound.

FFAR4_Signaling_Pathways cluster_membrane Plasma Membrane cluster_gq Gαq/11 Pathway cluster_arrestin β-Arrestin-2 Pathway FFAR4 FFAR4 (GPR120) Gq Gαq/11 FFAR4->Gq P_FFAR4 Phosphorylated FFAR4 FFAR4->P_FFAR4 Grifolic_Acid This compound (Partial Agonist) Grifolic_Acid->FFAR4 PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Metabolic_Effects Metabolic Effects (e.g., GLP-1 Secretion) Ca_release->Metabolic_Effects PKC PKC DAG->PKC ERK ERK Phosphorylation PKC->ERK ERK->Metabolic_Effects beta_arrestin β-Arrestin-2 P_FFAR4->beta_arrestin Internalization Receptor Internalization beta_arrestin->Internalization TAK1_TAB1 TAK1-TAB1 Complex beta_arrestin->TAK1_TAB1 inhibits Anti_Inflammatory Anti-inflammatory Effects beta_arrestin->Anti_Inflammatory NFkB_JNK NF-κB / JNK Activation TAK1_TAB1->NFkB_JNK Inflammation Pro-inflammatory Gene Expression NFkB_JNK->Inflammation

Caption: FFAR4 Signaling Pathways Activated by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Data Analysis and Interpretation Cell_Culture 1. Cell Culture (e.g., HEK293-hFFAR4) Calcium_Assay 3a. Calcium Mobilization Assay Cell_Culture->Calcium_Assay ERK_Assay 3b. ERK Phosphorylation Assay (Western Blot) Cell_Culture->ERK_Assay Arrestin_Assay 3c. β-Arrestin-2 Recruitment Assay Cell_Culture->Arrestin_Assay Grifolic_Acid_Prep 2. Prepare this compound Stock (in DMSO) Grifolic_Acid_Prep->Calcium_Assay Grifolic_Acid_Prep->ERK_Assay Grifolic_Acid_Prep->Arrestin_Assay Data_Analysis 4. Data Analysis (Dose-Response Curves, EC50/IC50) Calcium_Assay->Data_Analysis ERK_Assay->Data_Analysis Arrestin_Assay->Data_Analysis Interpretation 5. Interpretation of Results (Partial Agonism, Pathway Selectivity) Data_Analysis->Interpretation

Caption: Experimental Workflow for Studying FFAR4 with this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on FFAR4 signaling.

Protocol 1: Intracellular Calcium Mobilization Assay

This assay measures the Gαq/11-mediated release of intracellular calcium upon FFAR4 activation.

Materials:

  • HEK293 cells stably expressing human FFAR4 (HEK293-hFFAR4)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound

  • Full FFAR4 agonist (e.g., α-linolenic acid) for positive control

  • FFAR4 antagonist (e.g., AH-7614) for validation (optional)

  • DMSO

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence plate reader with kinetic reading capability

Procedure:

  • Cell Plating: Seed HEK293-hFFAR4 cells into black-walled, clear-bottom 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Aspirate the culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate for 1 hour at 37°C in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.

  • Calcium Measurement:

    • Place the dye-loaded plate into the fluorescence plate reader and allow it to equilibrate.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's injector to add the this compound dilutions to the respective wells.

    • Immediately begin recording the fluorescence signal kinetically for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence is typically expressed as Relative Fluorescence Units (RFU) or as a ratio of the peak fluorescence to the baseline fluorescence.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 value from the dose-response curve.

Protocol 2: ERK Phosphorylation Assay (Western Blot)

This protocol assesses the activation of the MAPK/ERK pathway downstream of FFAR4.

Materials:

  • HEK293-hFFAR4 cells

  • Cell culture medium

  • Serum-free medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • BCA protein assay kit

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HEK293-hFFAR4 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours prior to treatment.

    • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the primary antibody against total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-ERK signal to the total ERK signal for each sample.

    • Plot the normalized phospho-ERK levels against the this compound concentration.

Protocol 3: β-Arrestin-2 Recruitment Assay

This assay measures the recruitment of β-arrestin-2 to FFAR4 upon agonist stimulation, a key step in the anti-inflammatory signaling pathway. This protocol describes a general method using a commercially available assay system (e.g., BRET or enzyme-fragment complementation).

Materials:

  • Cells co-expressing FFAR4 and a β-arrestin-2 fusion protein (assay-specific)

  • Assay-specific substrate/reagents

  • This compound

  • Full FFAR4 agonist for positive control

  • Assay buffer

  • White, opaque 96-well plates

  • Luminometer or fluorescence plate reader compatible with the assay format

Procedure:

  • Cell Seeding: Seed the engineered cells into a white, opaque 96-well plate according to the manufacturer's instructions and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.

  • Agonist Stimulation:

    • Add the this compound dilutions to the wells.

    • Incubate for the time specified in the assay protocol (typically 30-60 minutes) at 37°C.

  • Signal Detection:

    • Add the detection substrate/reagents to each well as per the manufacturer's protocol.

    • Incubate for the recommended time to allow the signal to develop.

  • Measurement: Read the luminescence or fluorescence signal using a plate-based reader.

  • Data Analysis:

    • Normalize the data to a vehicle control.

    • Plot the signal against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Conclusion

This compound serves as a selective and valuable tool for the detailed investigation of FFAR4 signaling. Its partial agonist nature allows for the fine-tuned study of both Gαq/11- and β-arrestin-2-mediated pathways. The protocols provided herein offer a comprehensive framework for researchers to characterize the effects of this compound and other modulators on FFAR4, thereby advancing our understanding of this important metabolic and inflammatory receptor and aiding in the development of novel therapeutics.

References

Application Note: Identification of Grifolic Acid Metabolites Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grifolic acid, a phenolic compound first isolated from the mushroom Albatrellus confluens, has garnered significant interest in the scientific community due to its diverse pharmacological activities.[1][2] It has been identified as a selective partial agonist of the free fatty acid receptor 4 (FFA4 or GPR120), a receptor implicated in metabolic and inflammatory processes.[1] Furthermore, studies have revealed its potential as an anticancer agent by inducing apoptosis and cell cycle arrest, and as a potent antinociceptive agent through the dual antagonism of voltage-gated sodium and CaV2.2 channels.[3][4] Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent, as its metabolites may exhibit distinct pharmacological activities or potential toxicities. This application note provides a detailed protocol for the identification of this compound metabolites using in vitro metabolism models coupled with high-resolution liquid chromatography-mass spectrometry (LC-MS).

Predicted Metabolic Pathways

As a phenolic compound, this compound is expected to undergo extensive Phase I and Phase II metabolism, primarily in the liver.[5][6][7][8][9][10][11] The primary routes of biotransformation are predicted to be oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes and subsequent conjugation reactions, mainly glucuronidation, facilitated by UDP-glucuronosyltransferases (UGTs).[6][8][9][11]

Phase I Metabolism (Oxidation): The chemical structure of this compound presents several potential sites for hydroxylation on both the aromatic ring and the aliphatic side chain. These reactions increase the polarity of the molecule, preparing it for Phase II conjugation.

Phase II Metabolism (Glucuronidation): The newly introduced hydroxyl groups, as well as the existing phenolic hydroxyl groups on the parent molecule, can be conjugated with glucuronic acid. This process significantly increases the water solubility of the compound, facilitating its excretion from the body.[12]

A diagram illustrating the predicted metabolic pathway of this compound is presented below.

G Predicted Metabolic Pathway of this compound GA This compound P1 Phase I Metabolites (Hydroxylated this compound) GA->P1 CYP450 (Oxidation) P2 Phase II Metabolites (this compound Glucuronides) GA->P2 UGTs (Glucuronidation) P1_P2 Phase II Metabolites (Hydroxylated this compound Glucuronides) P1->P1_P2 UGTs (Glucuronidation)

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Experimental Protocols

This section outlines a detailed protocol for the in vitro metabolism of this compound using human liver microsomes and subsequent analysis by LC-MS/MS.

In Vitro Metabolism of this compound in Human Liver Microsomes*

Materials:

  • This compound (≥98% purity)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic Acid, LC-MS grade

  • Internal Standard (IS) (e.g., a structurally similar compound not expected to be present in the sample)

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in potassium phosphate buffer to the desired final concentration (e.g., 1 µM).

    • In a microcentrifuge tube, combine the this compound solution, human liver microsomes (final protein concentration of 0.5 mg/mL), and potassium phosphate buffer.

    • Prepare separate incubation mixtures for Phase I and Phase II metabolism. For Phase I, include the NADPH regenerating system. For combined Phase I and Phase II, include both the NADPH regenerating system and UDPGA (final concentration of 2 mM).

    • Prepare a negative control incubation without the NADPH regenerating system and UDPGA to assess the chemical stability of this compound.

  • Incubation:

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and/or UDPGA.

    • Incubate the reaction mixtures at 37°C in a shaking water bath for a defined period (e.g., 0, 15, 30, 60, and 120 minutes).

  • Reaction Termination and Sample Preparation:

    • At each time point, terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex the samples vigorously to precipitate the proteins.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis (e.g., 50% methanol (B129727) in water with 0.1% formic acid).

LC-MS/MS Analysis for Metabolite Identification

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the parent compound from its more polar metabolites (e.g., start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS Conditions (Example):

  • Ionization Mode: Negative ion mode is generally preferred for phenolic acids.

  • Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2) or all-ions fragmentation (AIF).

  • Mass Range: m/z 100-1000.

  • Collision Energy: Ramped collision energy to obtain informative fragment spectra.

  • Data Analysis: Use metabolite identification software to search for expected mass shifts corresponding to hydroxylation (+16 Da) and glucuronidation (+176 Da). The fragmentation patterns of the potential metabolites should be manually inspected to confirm their structures.[13][14][15][16]

A diagram illustrating the experimental workflow is provided below.

G Experimental Workflow for this compound Metabolite Identification cluster_0 In Vitro Metabolism cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis GA This compound Incubation Incubation at 37°C GA->Incubation HLM Human Liver Microsomes HLM->Incubation Cofactors NADPH / UDPGA Cofactors->Incubation Termination Reaction Termination (Acetonitrile) Incubation->Termination Extraction Protein Precipitation & Supernatant Collection Termination->Extraction LC LC Separation (C18 Column) Extraction->LC MS MS Detection (High-Resolution MS) LC->MS MSMS MS/MS Fragmentation MS->MSMS Identification Metabolite Identification (Mass Shifts & Fragmentation) MSMS->Identification Quantification Relative Quantification Identification->Quantification

Caption: Workflow for the identification of this compound metabolites.

Data Presentation

The quantitative data for the disappearance of the parent compound and the formation of metabolites should be summarized in a clear and structured table. This allows for easy comparison of metabolic stability and metabolite formation rates.

Table 1: In Vitro Metabolism of this compound in Human Liver Microsomes

Time (min)This compound Remaining (%)Hydroxylated Metabolite 1 (Peak Area)Hydroxylated Metabolite 2 (Peak Area)Glucuronide Metabolite 1 (Peak Area)
0100000
15DataDataDataData
30DataDataDataData
60DataDataDataData
120DataDataDataData

Note: This table is a template. The actual number of metabolites and their corresponding data will need to be determined experimentally.

Signaling Pathways of this compound

This compound is known to interact with several cellular targets, leading to a range of pharmacological effects. The primary target identified is the G-protein coupled receptor FFA4 (GPR120).[1] However, some of its effects, such as the induction of macrophage cell death and inhibition of ATP production, may be independent of FFA4 activation.[2] Additionally, this compound has been shown to antagonize voltage-gated sodium and CaV2.2 channels.[4]

A diagram illustrating the known signaling pathways of this compound is presented below.

G Signaling Pathways of this compound cluster_0 Cell Membrane cluster_1 Intracellular Effects GA This compound FFA4 FFA4 (GPR120) GA->FFA4 Agonist VGSC Voltage-Gated Sodium Channels GA->VGSC Antagonist CaV CaV2.2 Channels GA->CaV Antagonist Mito Mitochondria GA->Mito FFA4-independent? ERK ERK Activation FFA4->ERK Ca_inc Increased Intracellular Ca2+ FFA4->Ca_inc Analgesia Analgesic Effect VGSC->Analgesia CaV->Analgesia ATP Decreased ATP Production Mito->ATP Apoptosis Apoptosis & Cell Cycle Arrest ATP->Apoptosis

Caption: Known signaling pathways and cellular effects of this compound.

Conclusion

This application note provides a comprehensive framework for the identification and characterization of this compound metabolites using mass spectrometry. The detailed protocols and expected metabolic pathways will guide researchers in understanding the biotransformation of this promising natural product. Further investigation into the pharmacological activities of the identified metabolites is warranted to fully elucidate the therapeutic potential and safety profile of this compound.

References

Grifolic Acid: In Vivo Applications in Rodent Disease Models - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grifolic acid, a natural compound isolated from the edible mushroom Albatrellus confluens, has garnered significant interest for its therapeutic potential in various diseases. This document provides a comprehensive overview of the in vivo administration of this compound in rodent models of disease, with a focus on oncology. Detailed experimental protocols, quantitative data summaries, and elucidated signaling pathways are presented to guide researchers in designing and executing preclinical studies with this promising compound.

Introduction

This compound is a farnesyl phenolic compound that has been shown to exhibit a range of biological activities, including anti-tumor and metabolic regulatory effects. It is a known agonist of the free fatty acid receptor 4 (FFAR4), also known as GPR120, a receptor implicated in anti-inflammatory and insulin-sensitizing responses.[1][2] However, some of its cellular effects, particularly in cancer, appear to be independent of FFAR4/GPR120 signaling.[3] This document outlines the current knowledge on the in vivo application of this compound in rodent models and provides detailed protocols for its investigation.

In Vivo Applications in Oncology

The primary in vivo research on this compound has focused on its anti-cancer properties, particularly in osteosarcoma.

Rodent Model: Xenograft Model of Human Osteosarcoma

A key study has demonstrated the efficacy of this compound in a nude mouse xenograft model of human osteosarcoma.[4]

Experimental Protocol:

  • Animal Model: Male nude mice (BALB/c-nu/nu), typically 4-6 weeks old.

  • Cell Line: Human osteosarcoma cell lines such as 143B, HOS, MG63, or U2OS are commonly used.[5][6] For in vivo tumor formation, cells are harvested, washed, and resuspended in a suitable medium like serum-free DMEM or a mixture of medium and Matrigel.

  • Tumor Induction: Approximately 5 x 10^6 cells are injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before treatment initiation.

  • This compound Administration:

    • Formulation: this compound is dissolved in a vehicle such as a mixture of dimethyl sulfoxide (B87167) (DMSO) and saline.

    • Route of Administration: Intratumoral injection.[4]

    • Dosage and Schedule: A dose of 50 mg/kg body weight can be administered every two days.[4]

  • Monitoring and Endpoints:

    • Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (length × width²) / 2.

    • Body weight of the mice should be monitored to assess toxicity.

    • Survival of the animals is a key endpoint.

    • At the end of the study, tumors and major organs (liver, kidney, lung, heart) can be harvested for histological analysis and biomarker assessment (e.g., TUNEL staining for apoptosis).

Quantitative Data Summary:

ParameterControl GroupThis compound (50 mg/kg)Reference
Tumor Volume Significant increase over timeSignificantly suppressed tumor growth[4]
Survival Shorter median survivalProlonged survival[4]
Apoptosis (TUNEL staining) Low levelsIncreased number of apoptotic cells in tumors[4]
Toxicity No significant changesNo obvious toxicity; no significant changes in body weight, blood cell counts, or liver and kidney function markers.[4]

Signaling Pathway:

This compound's anti-cancer effects in osteosarcoma are attributed to the inhibition of ATP production within the cancer cells, leading to mitochondrial dysfunction and subsequent cell death. This mechanism appears to be independent of the GPR120 receptor.[3] The related compound, grifolin, has been shown to induce apoptosis via the inhibition of the PI3K/AKT signaling pathway in human osteosarcoma cells.[7]

G_acid_cancer cluster_grifolin Related Compound: Grifolin GA This compound Mito Mitochondria GA->Mito Inhibits NADH aeneration ATP ATP Production Mito->ATP Death Cell Death (Apoptosis/Necrosis) ATP->Death Depletion leads to Grifolin Grifolin PI3K_AKT PI3K/AKT Pathway Grifolin->PI3K_AKT Inhibits Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibition leads to

Figure 1: Proposed signaling pathway for this compound in cancer cells.

Hypothetical In Vivo Applications in Other Disease Models

While direct in vivo studies of this compound in inflammatory, neuroprotective, and metabolic diseases are limited, its known agonistic activity on FFAR4 suggests its potential in these areas. The following protocols are hypothetical and based on established rodent models for these conditions.

Rodent Model: Lipopolysaccharide (LPS)-Induced Acute Inflammation

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Inflammation Induction: A single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg body weight).

  • This compound Administration:

    • Route: Oral gavage or i.p. injection.

    • Dosage: A dose range of 10-100 mg/kg could be explored, administered 1 hour prior to LPS challenge.

  • Monitoring and Endpoints:

    • Collection of blood samples at various time points (e.g., 2, 6, 24 hours) post-LPS to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA.

    • Assessment of organ damage (e.g., lung, liver) through histology.

experimental_workflow_inflammation start Start acclimatize Acclimatize Mice start->acclimatize treatment Administer this compound or Vehicle acclimatize->treatment lps Induce Inflammation (LPS injection) treatment->lps monitor Monitor and Collect Samples lps->monitor analysis Analyze Cytokines and Histology monitor->analysis end End analysis->end

Figure 2: Experimental workflow for an acute inflammation model.

Rodent Model: Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats, 250-300g.

  • Stroke Induction: Transient MCAO is induced by inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery for a defined period (e.g., 90 minutes), followed by reperfusion.

  • This compound Administration:

    • Route: Intravenous (i.v.) or i.p. injection.

    • Dosage: A potential dose range of 10-50 mg/kg, administered either before or shortly after reperfusion.

  • Monitoring and Endpoints:

    • Neurological deficit scoring at 24 and 48 hours post-MCAO.

    • Measurement of infarct volume at 48 hours using TTC staining of brain slices.

    • Assessment of inflammatory markers and apoptotic factors in the brain tissue.

Rodent Model: High-Fat Diet (HFD)-Induced Metabolic Syndrome

Experimental Protocol:

  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Disease Induction: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin (B600854) resistance, and glucose intolerance.[8]

  • This compound Administration:

    • Route: Mixed into the HFD or administered daily by oral gavage.

    • Dosage: A chronic daily dose of 10-50 mg/kg could be investigated.

  • Monitoring and Endpoints:

    • Weekly monitoring of body weight and food intake.

    • Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) performed at the end of the treatment period.[9]

    • Measurement of fasting blood glucose, insulin, and lipid profiles.

    • Histological analysis of liver and adipose tissue to assess steatosis and inflammation.

FFAR4 Signaling Pathway in Metabolic Regulation:

Activation of FFAR4 by agonists like this compound is known to initiate signaling cascades that can lead to improved glucose homeostasis and reduced inflammation.[1]

FFAR4_signaling GA This compound FFAR4 FFAR4 (GPR120) GA->FFAR4 Gq11 Gαq/11 FFAR4->Gq11 Beta_arrestin β-Arrestin 2 FFAR4->Beta_arrestin PLC PLC Gq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca ↑ [Ca2+]i IP3_DAG->Ca GLP1 GLP-1 Secretion Ca->GLP1 ERK ERK1/2 Activation Beta_arrestin->ERK Inflammation ↓ Inflammation Beta_arrestin->Inflammation ERK->GLP1 Insulin ↑ Insulin Sensitivity GLP1->Insulin

Figure 3: FFAR4 signaling pathway in metabolic regulation.

Conclusion

This compound has demonstrated significant in vivo efficacy in a rodent model of osteosarcoma, primarily through the induction of cancer cell death via mitochondrial dysfunction. Its role as an FFAR4 agonist suggests a broader therapeutic potential in inflammatory, neurodegenerative, and metabolic disorders, although in vivo studies in these areas are currently lacking. The protocols and data presented herein provide a foundation for further preclinical investigation of this compound, encouraging the exploration of its full therapeutic utility. Researchers are advised to perform dose-response and toxicity studies to determine the optimal and safe dosage for each specific disease model.

References

Application Notes: Grifolic Acid for Inducing Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Grifolic acid is a natural compound first isolated from the edible mushroom Albatrellus confluens.[1][2] It is a derivative of grifolin (B191361), another bioactive substance from the same source.[2] Research has demonstrated that this compound and its parent compound, grifolin, exhibit significant anti-cancer properties by inducing apoptosis (programmed cell death), cell cycle arrest, and autophagy in various human cancer cell lines.[3] These compounds act on multiple cellular and molecular checkpoints, making them promising candidates for further investigation in oncology drug development.[3] This document provides a summary of the quantitative data, key signaling pathways, and detailed experimental protocols for studying the apoptotic effects of this compound.

Mechanism of Action: Signaling Pathways

This compound and its precursor, grifolin, induce apoptosis primarily through the modulation of key cell survival and death signaling pathways. The primary mechanisms involve the inhibition of the PI3K/Akt and ERK1/2 signaling cascades, which are often hyperactivated in cancer cells, promoting proliferation and survival.[4][5][6]

Inhibition of these pathways leads to downstream effects, including:

  • Modulation of Bcl-2 Family Proteins : A decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio is critical for initiating apoptosis.[4]

  • Mitochondrial Dysfunction : A reduction in the mitochondrial membrane potential (MMP), leading to the release of cytochrome c from the mitochondria into the cytoplasm.[1][2]

  • Caspase Activation : The released cytochrome c triggers a caspase cascade, leading to the cleavage and activation of executioner caspases like caspase-3.[4][5]

  • PARP Cleavage : Activated caspase-3 cleaves poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, which is a hallmark of apoptosis.[4]

The diagram below illustrates the proposed signaling pathway for this compound-induced apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus Grifolic_Acid This compound PI3K PI3K Grifolic_Acid->PI3K Inhibits ERK ERK1/2 Grifolic_Acid->ERK Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits ERK->Bcl2 Activates Bcl2->Bax Inhibits MMP Loss of MMP Bax->MMP CytoC Cytochrome c Caspase3 Cleaved Caspase-3 CytoC->Caspase3 Activates PARP Cleaved PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis CytoC_release Cytochrome c MMP->CytoC_release CytoC_release->CytoC

Caption: this compound inhibits PI3K/Akt and ERK1/2 pathways to induce apoptosis.

Quantitative Data Summary

The cytotoxic and apoptotic effects of this compound and its parent compound, grifolin, have been quantified across various cancer cell lines.

Table 1: Cytotoxicity (IC₅₀ Values) of this compound and Grifolin in Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ Value (µM)Treatment Time (h)Reference
This compoundGH3 (Rat Pituitary Adenoma)4.2524[3]
GrifolinK562 (Leukemia)18Not Specified[3]
GrifolinB95-8 (Lymphoblastoid)24Not Specified[3]
GrifolinCNE1 (Nasopharyngeal Carcinoma)24Not Specified[3]
GrifolinRaji (Burkitt's Lymphoma)27Not Specified[3]
GrifolinSW480 (Colon Cancer)27Not Specified[3]
GrifolinMCF7 (Breast Cancer)30Not Specified[3]
GrifolinHeLa (Cervical Cancer)34Not Specified[3]
GrifolinA2780 (Ovarian Cancer)25, 50, 75 (Dose-dependent effects observed)24[4][6]
GrifolinU2OS (Osteosarcoma)Concentration-dependent effects observedNot Specified[2][5]
GrifolinMG63 (Osteosarcoma)Concentration-dependent effects observedNot Specified[2][5]

Note: The distinction between this compound and grifolin should be carefully considered when interpreting data, though their mechanisms are reported to be similar.

Table 2: Effect of Grifolin on Apoptosis-Related Proteins in A2780 Ovarian Cancer Cells

ProteinEffectReference
p-AktDownregulation[4][6]
p-ERK1/2Downregulation[4][6]
Bcl-2Downregulation[4][6]
BaxUpregulation[4][6]
Cleaved Caspase-3Upregulation[4][6]
Cleaved PARPUpregulation[4][6]
CyclinD1Downregulation[4][6]
CDK4Downregulation[4][6]

Experimental Protocols

The following section details standardized protocols for investigating the effects of this compound on cancer cell lines.

G cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treat cells with This compound (Varying concentrations & times) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Quantification (Annexin V/PI Flow Cytometry) treatment->apoptosis protein Protein Expression Analysis (Western Blot) treatment->protein ic50 Determine IC₅₀ Value viability->ic50 apoptosis_rate Quantify Apoptotic vs. Necrotic vs. Live Cells apoptosis->apoptosis_rate protein_changes Analyze Changes in Key Apoptotic Proteins protein->protein_changes

Caption: General experimental workflow for studying this compound's effects.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding : Culture desired cancer cell lines (e.g., A2780, U2OS, HeLa) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO₂ incubator.

  • Plating : Seed cells into appropriate culture plates (e.g., 96-well for viability, 6-well for protein extraction and flow cytometry) and allow them to adhere for 24 hours.

  • Preparation of this compound : Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture media to achieve the desired final concentrations. Ensure the final DMSO concentration in the media is non-toxic to the cells (typically <0.1%).

  • Treatment : Replace the existing media with the media containing various concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO.

  • Incubation : Incubate the treated cells for the desired time periods (e.g., 24, 48, 72 hours) before proceeding to downstream assays.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

This protocol is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[7][8]

Materials:

  • Treated and control cells in 6-well plates.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer (provided in the kit).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Collection : After treatment, collect both floating and adherent cells. Aspirate the media (containing floating cells) into a centrifuge tube. Wash adherent cells with PBS and detach them using trypsin. Combine the trypsinized cells with the floating cells.

  • Washing : Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining : Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

    • Live cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.[9]

Materials:

  • Treated and control cells in 6-well plates.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-PARP, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Lysis : After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Gel Electrophoresis : Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking : Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with the desired primary antibody overnight at 4°C, diluted according to the manufacturer's instructions.

  • Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin to ensure equal protein loading.

References

Measuring the Anti-inflammatory Response to Grifolic Acid Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grifolic acid, a natural compound isolated from the mushroom Grifola frondosa, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. These application notes provide a comprehensive guide for researchers to investigate and quantify the anti-inflammatory response to this compound treatment. The protocols detailed below outline key in vitro assays to assess the compound's impact on inflammatory mediators and major signaling pathways.

The primary mechanism of action for this compound's anti-inflammatory activity involves the modulation of key signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. Furthermore, this compound has been shown to inhibit the NLRP3 inflammasome, a multi-protein complex crucial for the activation of inflammatory responses. By suppressing these pathways, this compound can effectively reduce the production of pro-inflammatory cytokines and mediators.

This document provides detailed experimental workflows, protocols for quantifying inflammatory markers, and methods for analyzing the underlying molecular mechanisms.

Experimental Workflow

A typical workflow to assess the anti-inflammatory properties of this compound in a cell-based model is depicted below. The murine macrophage cell line RAW 264.7 is a commonly used and appropriate model for these studies.[1][2] The workflow begins with cell culture and stimulation with an inflammatory agent like lipopolysaccharide (LPS), followed by treatment with this compound.[1][3] The subsequent analysis involves quantifying the production of nitric oxide and pro-inflammatory cytokines, as well as investigating the effect on key inflammatory signaling pathways.

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Analysis cluster_3 Data Interpretation culture Culture RAW 264.7 Macrophages treat Pre-treat with this compound culture->treat stimulate Stimulate with LPS treat->stimulate supernatant Collect Supernatant stimulate->supernatant lysis Cell Lysis stimulate->lysis griess Nitric Oxide Assay (Griess Assay) supernatant->griess elisa Cytokine Quantification (ELISA) supernatant->elisa western Signaling Pathway Analysis (Western Blot) lysis->western no_analysis Analyze NO Production griess->no_analysis cytokine_analysis Analyze Cytokine Levels elisa->cytokine_analysis protein_analysis Analyze Protein Expression western->protein_analysis G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Grifolic_Acid This compound Grifolic_Acid->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription IkB_NFkB IκBα-NF-κB IkB_NFkB->NFkB_active IκBα degradation G cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 P Grifolic_Acid This compound Grifolic_Acid->JAK pSTAT3 p-STAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Transcription Inflammatory Gene Transcription G Signal1 Signal 1 (e.g., LPS) NFkB_activation NF-κB Activation Signal1->NFkB_activation Signal2 Signal 2 (e.g., ATP) NLRP3_assembly NLRP3 Inflammasome Assembly Signal2->NLRP3_assembly Grifolic_Acid This compound Grifolic_Acid->NLRP3_assembly pro_IL1B_up Pro-IL-1β & NLRP3 Upregulation NFkB_activation->pro_IL1B_up Caspase1 Pro-Caspase-1 -> Caspase-1 NLRP3_assembly->Caspase1 IL1B Pro-IL-1β -> IL-1β (secreted) Caspase1->IL1B

References

Assessing the Neuroprotective Potential of Grifolic Acid in Neuronal Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the potential neuroprotective effects of Grifolic acid in in vitro neuronal models. The protocols outlined below are designed to assess cell viability, apoptosis, and the activation of key signaling pathways implicated in neuronal survival.

Introduction

This compound, a natural compound isolated from the mushroom Albatrellus confluens, has garnered interest for its diverse biological activities. While some studies have indicated potential anti-inflammatory and other therapeutic properties, its direct effects on neuronal health, particularly in the context of neuroprotection, are an emerging area of research. Notably, some research has shown that this compound can induce cell death in certain cell types, such as macrophages, at micromolar concentrations[1]. This underscores the importance of careful dose-response studies to identify a potential therapeutic window where this compound may exert neuroprotective effects without inducing cytotoxicity in neuronal cells.

The following protocols are designed to systematically evaluate the neuroprotective capacity of this compound against common neurotoxic insults, such as glutamate-induced excitotoxicity and oxidative stress. Furthermore, methods are provided to explore the underlying molecular mechanisms, with a focus on the Nrf2 and AMPK signaling pathways, which are well-established mediators of cellular defense and survival.

Data Presentation: Quantitative Analysis of Neuroprotection

The following tables provide a template for summarizing quantitative data obtained from the experimental protocols described herein.

Table 1: Effect of this compound on Neuronal Viability under Glutamate-Induced Excitotoxicity

Treatment GroupThis compound (µM)Glutamate (B1630785) (mM)Neuronal Viability (%)
Vehicle Control00100 ± 5.2
Glutamate01045 ± 4.1
This compound + Glutamate11058 ± 3.9
This compound + Glutamate51072 ± 5.5
This compound + Glutamate101065 ± 4.8
This compound Only10098 ± 5.0

Data are presented as mean ± standard deviation.

Table 2: Modulation of Apoptosis by this compound in Hydrogen Peroxide-Stressed Neurons

Treatment GroupThis compound (µM)H₂O₂ (µM)Apoptotic Cells (%)
Vehicle Control005 ± 1.2
H₂O₂010035 ± 3.8
This compound + H₂O₂110028 ± 3.1
This compound + H₂O₂510018 ± 2.5
This compound + H₂O₂1010022 ± 2.9
This compound Only1006 ± 1.5

Data are presented as mean ± standard deviation.

Table 3: Activation of Nrf2 and AMPK Signaling Pathways by this compound

Treatment GroupThis compound (µM)p-AMPK/AMPK (Fold Change)Nrf2 Nuclear Translocation (Fold Change)
Vehicle Control01.01.0
This compound11.8 ± 0.21.5 ± 0.3
This compound52.5 ± 0.42.8 ± 0.5
This compound102.1 ± 0.32.2 ± 0.4

Data are presented as mean ± standard deviation relative to the vehicle control.

Experimental Protocols

Cell Culture and Differentiation

a. SH-SY5Y Human Neuroblastoma Cells:

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Differentiation: To induce a more neuron-like phenotype, SH-SY5Y cells can be differentiated by reducing the serum concentration to 1% and adding 10 µM all-trans-retinoic acid (RA) for 5-7 days.

b. Primary Cortical Neurons (Mouse or Rat):

  • Isolation: Cortices are dissected from embryonic day 15-17 mouse or rat brains.

  • Culture Medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin.

  • Plating: Neurons are plated on poly-D-lysine or poly-L-ornithine coated plates.

Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity

a. Objective: To determine the protective effect of this compound against neuronal cell death induced by excessive glutamate.

b. Materials:

  • Differentiated SH-SY5Y cells or primary cortical neurons (10-14 days in vitro).

  • This compound stock solution (in DMSO).

  • L-glutamic acid.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • DMSO.

  • Plate reader.

c. Protocol:

  • Seed neurons in a 96-well plate at an appropriate density.

  • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) for 24 hours. Include a vehicle control (DMSO).

  • Induce excitotoxicity by adding L-glutamic acid to a final concentration of 10-100 mM for SH-SY5Y cells or 25-100 µM for primary neurons for 24 hours. A control group without glutamate should be included.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals with DMSO.

  • Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

G cluster_workflow Experimental Workflow: Neuroprotection Assay start Seed Neuronal Cells (SH-SY5Y or Primary Neurons) pretreatment Pre-treat with this compound (Various Concentrations, 24h) start->pretreatment neurotoxin Induce Neurotoxicity (e.g., Glutamate or H₂O₂) pretreatment->neurotoxin incubation Incubate (24h) neurotoxin->incubation assessment Assess Neuroprotective Effects incubation->assessment viability Cell Viability Assay (MTT) assessment->viability Measure apoptosis Apoptosis Assay (TUNEL / Caspase-3) assessment->apoptosis Measure western Western Blot (Nrf2, p-AMPK) assessment->western Analyze G cluster_nrf2 Nrf2 Signaling Pathway Grifolic_Acid_Nrf2 This compound Keap1 Keap1 Grifolic_Acid_Nrf2->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Neuroprotection_Nrf2 Neuroprotection Antioxidant_Genes->Neuroprotection_Nrf2 G cluster_ampk AMPK Signaling Pathway Grifolic_Acid_AMPK This compound AMPK AMPK Grifolic_Acid_AMPK->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Downstream Downstream Targets (e.g., PGC-1α, ULK1) pAMPK->Downstream Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis Downstream->Mitochondrial_Biogenesis Autophagy Autophagy Downstream->Autophagy Neuroprotection_AMPK Neuroprotection Mitochondrial_Biogenesis->Neuroprotection_AMPK Autophagy->Neuroprotection_AMPK

References

Application Notes and Protocols: Evaluating Grifolic Acid's Effect on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grifolic acid, a natural compound isolated from the mushroom Albatrellus confluens, has been identified as a state-dependent antagonist of voltage-gated sodium channels (VGSCs), with a notable preference for the NaV1.7 subtype.[1] This characteristic makes it a compound of significant interest for the development of novel analgesics, as NaV1.7 is a key player in pain signaling pathways. This compound also functions as an agonist for the free fatty acid receptor 4 (FFAR4/GPR120), highlighting its multi-target profile.[2]

These application notes provide detailed protocols for evaluating the inhibitory effects of this compound on VGSCs using electrophysiological and fluorescence-based techniques.

Data Presentation

The inhibitory effects of this compound on the human NaV1.7 channel, as determined by whole-cell patch-clamp electrophysiology, are summarized below. The data clearly indicates a preferential inhibition of the inactivated state of the channel.

Channel StateIC50 (μM)TechniqueCell LineReference
Resting State3.5 ± 0.5Whole-Cell Patch ClampHEK293 cells expressing hNaV1.7[3]
Inactivated State0.8 ± 0.1Whole-Cell Patch ClampHEK293 cells expressing hNaV1.7[3]

Signaling Pathway Context: FFAR4/GPR120 Activation

While the primary focus of these notes is on VGSCs, it is important to acknowledge this compound's activity as an FFAR4/GPR120 agonist. Activation of this G-protein coupled receptor can initiate a cascade of intracellular events, including the modulation of inflammatory pathways.[3][4][5] The potential interplay between FFAR4 signaling and ion channel function is an area for further investigation.

FFAR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Grifolic_Acid This compound FFAR4 FFAR4/GPR120 Grifolic_Acid->FFAR4 Gq_11 Gαq/11 FFAR4->Gq_11  activates Beta_Arrestin β-Arrestin 2 FFAR4->Beta_Arrestin  recruits PLC PLC Gq_11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC [Ca²⁺]i ↑ PKC Activation IP3_DAG->Ca_PKC TAK1_Inhibition TAK1 Inhibition Beta_Arrestin->TAK1_Inhibition Anti_Inflammatory Anti-inflammatory Effects TAK1_Inhibition->Anti_Inflammatory

FFAR4/GPR120 Signaling Pathway Activated by this compound.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is considered the gold standard for characterizing the effects of compounds on ion channel function, providing detailed information on channel gating and state-dependent inhibition.[1]

Objective: To determine the concentration-dependent inhibition of this compound on resting and inactivated states of a specific VGSC subtype (e.g., NaV1.7) expressed in a heterologous system.

Materials:

  • Cell Line: HEK293 cells stably expressing the human NaV1.7 channel.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in DMSO and dilute to final concentrations in the external solution on the day of the experiment.

  • Patch-clamp rig: Microscope, amplifier, digitizer, micromanipulator, and recording chamber.

  • Borosilicate glass capillaries: For pulling patch pipettes.

Protocol:

  • Cell Preparation: Plate HEK293-hNaV1.7 cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Establish a gigaohm seal (>1 GΩ) between the patch pipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Compensate for pipette and whole-cell capacitance.

  • Voltage Protocols:

    • Resting State Inhibition:

      • Hold the membrane potential at -120 mV to ensure most channels are in the resting state.

      • Apply a depolarizing pulse to 0 mV for 20 ms (B15284909) to elicit a peak sodium current.

      • Establish a stable baseline current.

      • Perfuse the cell with increasing concentrations of this compound, allowing for equilibration at each concentration.

      • Record the peak current at each concentration.

    • Inactivated State Inhibition:

      • Hold the membrane potential at a depolarized level (e.g., -50 mV) for 500 ms to induce inactivation.

      • Apply a test pulse to 0 mV for 20 ms to measure the current from the remaining non-inactivated channels.

      • Follow the same perfusion protocol as for the resting state, applying this compound at various concentrations.

  • Data Analysis:

    • Measure the peak inward current for each concentration of this compound.

    • Normalize the current to the control (vehicle) response.

    • Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50 value for both resting and inactivated states.

Patch_Clamp_Workflow Start Start Cell_Culture Culture HEK293 cells stably expressing NaV1.7 Start->Cell_Culture Recording_Setup Transfer cells to recording chamber and perfuse with external solution Cell_Culture->Recording_Setup Pipette_Prep Pull borosilicate glass pipettes (2-5 MΩ) Giga_Seal Form Gigaohm seal on a single cell Pipette_Prep->Giga_Seal Recording_Setup->Giga_Seal Whole_Cell Rupture membrane for whole-cell configuration Giga_Seal->Whole_Cell Voltage_Protocol Apply voltage protocols for resting and inactivated states Whole_Cell->Voltage_Protocol Drug_Application Perfuse with increasing concentrations of this compound Voltage_Protocol->Drug_Application Data_Acquisition Record peak sodium currents at each concentration Drug_Application->Data_Acquisition Data_Analysis Normalize data and fit to dose-response curve to find IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Workflow for Whole-Cell Patch-Clamp Analysis of this compound.

Automated Patch-Clamp Electrophysiology

For higher throughput screening, automated patch-clamp systems offer a viable alternative to manual patch-clamp.[6][7] These systems can rapidly test multiple compounds and concentrations, providing valuable data for lead optimization.

Objective: To perform a high-throughput screen of this compound and its analogs for inhibitory activity on VGSCs.

Materials:

  • Automated Patch-Clamp System: (e.g., SyncroPatch, QPatch).

  • Specialized microfluidic chips/plates.

  • Cell Line: HEK293 cells stably expressing the target NaV channel, prepared in suspension.

  • Solutions: External and internal solutions as described for manual patch-clamp, optimized for the specific automated system.

Protocol:

  • Cell Preparation: Harvest cultured cells and prepare a single-cell suspension at the optimal density recommended by the instrument manufacturer.

  • System Priming: Prime the automated patch-clamp system with internal and external solutions.

  • Compound Plate Preparation: Prepare a multi-well plate with serial dilutions of this compound.

  • Automated Run:

    • Load the cell suspension, solutions, and compound plate into the instrument.

    • The system will automatically perform cell capture, sealing, whole-cell formation, and compound application.

    • Program the instrument to apply the desired voltage protocols to assess resting and inactivated state block.

  • Data Analysis: The instrument's software typically provides automated analysis of key parameters, including IC50 values.

Fluorescence-Based Sodium Influx Assay

This high-throughput, no-wash assay is suitable for primary screening of large compound libraries to identify potential VGSC inhibitors.[8][9] It relies on a sodium-sensitive fluorescent dye to detect sodium influx through activated channels.

Objective: To identify and characterize inhibitors of VGSC activity by measuring changes in intracellular sodium concentration.

Materials:

  • Cell Line: HEK293 cells stably expressing the target NaV channel.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Sodium-sensitive dye: Asante NaTRIUM Green-2 AM (ANG-2).

  • Pluronic F-127.

  • VGSC Activator: Veratridine.

  • Extracellular Quencher: Ponceau 4R (optional, for no-wash protocol).

  • Multi-well plates: 96- or 384-well, black-walled, clear-bottom.

  • Fluorescence plate reader: With kinetic reading capabilities and appropriate filter sets for the chosen dye.

Protocol:

  • Cell Plating: Seed cells into multi-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing ANG-2 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate for 30-60 minutes at 37°C.

    • Wash step (optional): If not using a quencher, wash the cells with assay buffer to remove extracellular dye. For a no-wash protocol, the quencher is included in the assay buffer.

  • Compound Incubation: Add this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Signal Detection:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading.

    • Add the VGSC activator (e.g., veratridine) to all wells to induce sodium influx.

    • Immediately begin kinetic fluorescence reading for 1-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to controls (vehicle-treated and fully inhibited).

    • Plot the normalized response against the concentration of this compound to determine the IC50.

Fluorescence_Assay_Workflow Start Start Cell_Plating Plate HEK293-NaV1.7 cells in multi-well plates Start->Cell_Plating Dye_Loading Load cells with Asante NaTRIUM Green-2 AM dye Cell_Plating->Dye_Loading Compound_Addition Add this compound at various concentrations Dye_Loading->Compound_Addition Incubation Incubate for 15-30 minutes Compound_Addition->Incubation Plate_Reader Place plate in fluorescence plate reader and read baseline Incubation->Plate_Reader Activator_Addition Add VGSC activator (Veratridine) to induce sodium influx Plate_Reader->Activator_Addition Kinetic_Read Perform kinetic fluorescence reading for 1-5 minutes Activator_Addition->Kinetic_Read Data_Analysis Calculate ΔF and determine IC50 from dose-response curve Kinetic_Read->Data_Analysis End End Data_Analysis->End

Workflow for Fluorescence-Based Sodium Influx Assay.

Conclusion

The techniques outlined in these application notes provide a comprehensive framework for characterizing the effects of this compound on voltage-gated sodium channels. The choice of method will depend on the specific research goals, from high-throughput screening of compound libraries to detailed biophysical characterization of lead candidates. Given its state-dependent inhibition of NaV1.7, this compound represents a promising scaffold for the development of next-generation pain therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Grifolic Acid Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing Grifolic acid for in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for this compound is Dimethyl sulfoxide (B87167) (DMSO).[1] It is a polar aprotic solvent capable of dissolving both polar and nonpolar compounds and is miscible with water and cell culture media.[2]

Q2: My this compound powder is not dissolving completely in DMSO. What should I do?

A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Use Fresh DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[3] Absorbed water can significantly reduce its effectiveness as a solvent for hydrophobic compounds. Always use newly opened or properly stored, anhydrous DMSO for the best results.[1]

  • Apply Sonication: Gentle sonication can help break up compound aggregates and facilitate dissolution. Use an ultrasonic water bath for a few minutes until the solution becomes clear.[1]

  • Gentle Warming: While not explicitly stated for this compound, gently warming the solution (e.g., to 37°C) can sometimes improve the solubility of hydrophobic compounds. However, be cautious about the compound's stability at higher temperatures.

Q3: I observed precipitation after diluting my this compound-DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into an aqueous buffer or medium is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically well below 0.5%, as high concentrations of DMSO can be toxic to cells.[2]

  • Increase Mixing Efficiency: When diluting, add the DMSO stock solution dropwise into the aqueous medium while vortexing or stirring vigorously. This rapid dispersion can prevent the compound from immediately crashing out of the solution.

  • Use a Serum-Containing Medium: If your experimental protocol allows, perform the dilution in a medium containing fetal bovine serum (FBS) or other proteins. Albumin and other proteins in the serum can bind to the hydrophobic compound and help keep it in solution.

  • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions to gradually lower the solvent concentration.

Q4: What is the maximum solubility of this compound in DMSO?

A4: this compound has a high solubility in DMSO. Specific quantitative data is provided in the table below.

Quantitative Data: this compound Solubility

CompoundSolventConcentration (mg/mL)Molar Concentration (mM)Notes
This compoundDMSO100 mg/mL268.46 mMUltrasonic assistance may be needed. Use of fresh, non-hygroscopic DMSO is critical.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 372.50 g/mol )[1]

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipette

Procedure:

  • Weighing: Accurately weigh out 3.725 mg of this compound powder and place it into a sterile microcentrifuge tube. Note: All handling of the dry powder should be done in a chemical fume hood.

  • Solvent Addition: Add 100 µL of anhydrous, sterile DMSO to the tube containing the this compound.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.

  • Sterilization (Optional): If required for your experiment, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.

  • Storage: Store the stock solution at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[1] Protect from light.[1]

Protocol 2: Preparation of a 20 µM Working Solution in Cell Culture Medium

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile, pre-warmed cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile conical tubes

Procedure:

  • Thaw Stock Solution: Thaw the 100 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, first prepare an intermediate dilution. Add 2 µL of the 100 mM stock solution to 998 µL of sterile cell culture medium to create a 200 µM solution. Mix immediately by vortexing.

  • Final Dilution: Add 1 mL of the 200 µM intermediate solution to 9 mL of pre-warmed cell culture medium to achieve the final working concentration of 20 µM.

  • Mixing: Gently invert the tube several times to ensure homogeneity.

  • Application: Use the final working solution immediately for your in vitro experiment. For example, in studies with RAW264.7 macrophages, concentrations ranging from 2.5-20 µM have been used.[1][4]

Visualizing Workflows and Pathways

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_exp In Vitro Experiment weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve store 4. Store at -80°C dissolve->store thaw 5. Thaw Stock Solution store->thaw dilute 6. Serially Dilute in Culture Medium thaw->dilute mix 7. Mix Gently dilute->mix apply 8. Add to Cells mix->apply

Caption: Workflow for preparing this compound solutions.

signal_pathway GA This compound ERK ERK1/2 Pathway GA->ERK inhibits Bax Bax (Pro-apoptotic) GA->Bax increases Bcl2 Bcl-2 (Anti-apoptotic) GA->Bcl2 decreases Proliferation Cell Proliferation ERK->Proliferation promotes Apoptosis Induction of Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: this compound's inhibitory effect on the ERK1/2 pathway.[5]

References

Grifolic acid stability in different cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for grifolic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in different cell culture media and to offer troubleshooting support for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a phenolic compound that acts as a selective partial agonist for the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120. Its activation of GPR120 can trigger downstream signaling pathways, including G-protein-dependent and β-arrestin-dependent pathways, which are involved in various physiological processes.[1][2]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution, for example, at 10 mM in anhydrous DMSO. This stock solution should then be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.

Q3: What is the recommended final concentration of DMSO in the cell culture medium?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q4: How stable is this compound in cell culture media?

Q5: I am not observing the expected biological effect of this compound in my experiment. What could be the reason?

A5: Several factors could contribute to a lack of effect. These include compound degradation, low receptor expression on your cell line, or issues with the assay itself. Refer to the troubleshooting section for a more detailed guide on how to address this issue.

Data Presentation: Stability of Phenolic Compounds in Cell Culture Media

Disclaimer: The following table provides representative stability data for a generic phenolic compound in a standard cell culture medium at 37°C. This data is for illustrative purposes only, as specific quantitative stability studies on this compound in cell culture media are not currently available. The actual stability of this compound may vary.

Time (Hours)Representative % of Compound Remaining (DMEM)Representative % of Compound Remaining (RPMI-1640)
0100%100%
298%97%
495%94%
890%88%
2475%70%
4855%50%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or cryovials to protect from light and prevent contamination.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of this compound Stability in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium of interest (e.g., DMEM or RPMI-1640), supplemented as required for your experiments (e.g., with FBS)

  • Sterile, cell-free culture plates or tubes

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector.

Methodology:

  • Prepare a working solution of this compound at the desired final concentration in the cell culture medium. Ensure the final DMSO concentration is consistent across all samples.

  • Dispense the solution into multiple wells of a sterile, cell-free culture plate or into multiple sterile tubes.

  • Immediately collect a sample for the time "0" point.

  • Incubate the plate/tubes at 37°C in a 5% CO₂ incubator.

  • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the medium.

  • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Calculate the percentage of this compound remaining at each time point relative to the time "0" concentration.

Mandatory Visualizations

Signaling Pathways

GPR120_Signaling cluster_membrane Plasma Membrane cluster_g_protein G-Protein Dependent Pathway cluster_arrestin β-Arrestin Dependent Pathway GPR120 GPR120/FFAR4 Gq11 Gαq/11 GPR120->Gq11 Activates beta_arrestin β-Arrestin 2 GPR120->beta_arrestin Recruits Grifolic_Acid This compound Grifolic_Acid->GPR120 PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Store IP3->Ca_ER Opens Channels PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates ERK ERK1/2 Activation PKC->ERK TAB1 TAB1 beta_arrestin->TAB1 Binds TAK1 TAK1 TAB1->TAK1 Inhibits Activation Inflammation Inhibition of Inflammatory Signaling TAK1->Inflammation Stability_Workflow start Start prepare_solution Prepare this compound in Cell Culture Medium start->prepare_solution time_zero Collect Time '0' Sample prepare_solution->time_zero incubate Incubate at 37°C prepare_solution->incubate collect_samples Collect Samples at Time Points incubate->collect_samples analyze Analyze by HPLC collect_samples->analyze calculate Calculate % Remaining analyze->calculate end End calculate->end

References

Technical Support Center: Grifolic Acid In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective use of Grifolic acid in in vivo experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help optimize your study design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a natural compound first isolated from the mushroom Albatrellus confluens. It is recognized for a variety of pharmacological effects, including potent anti-inflammatory and anti-cancer activities. Its mechanisms of action often involve the modulation of key cellular signaling pathways, such as the MAPK/ERK and NF-κB pathways.

Q2: What is a typical starting dose for this compound in mouse models?

A2: Based on available literature, oral administration of extracts from Grifola frondosa, which contains this compound, has been studied in mice at doses of 200 mg/kg and 500 mg/kg.[1] For pure this compound, it is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and disease indication. In vitro studies have shown biological activity in the range of 2.5-20 µmol/l.[2]

Q3: How should I prepare this compound for oral administration?

A3: this compound is a lipophilic compound with low aqueous solubility. A common approach for oral gavage is to first dissolve the compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol, and then suspend the solution in a vehicle such as corn oil or a solution containing polyethylene (B3416737) glycol (PEG) and Tween 80. It is essential to include a vehicle control group in your experiments to account for any effects of the delivery vehicle.

Q4: What are the known signaling pathways affected by this compound?

A4: this compound has been shown to influence several critical signaling pathways. Notably, it can inhibit the MAPK/ERK pathway, which is involved in cell proliferation and survival.[3] Additionally, it can modulate the NF-κB signaling pathway, a key regulator of inflammation.[4]

Data Presentation: In Vivo Dosage and Toxicity

Quantitative data from in vivo studies are summarized below to aid in experimental design. It is important to note that specific effective doses can vary significantly depending on the animal model, disease state, and administration route.

ParameterSpeciesRoute of AdministrationDosage/ConcentrationObservation
Effective Dose (Extract) MouseOral200 mg/kg and 500 mg/kgFrom Grifola frondosa extract.[1]
In Vitro Bioactivity MouseN/A (Cell Culture)2.5-20 µmol/lReduced cell viability in RAW264.7 macrophages.[2]
Acute Oral Toxicity (LD50) MouseOralData Not Currently AvailableFurther studies are required to establish the LD50.

Troubleshooting Guide

Issue 1: Poor Compound Solubility and Formulation Instability

  • Question: My this compound formulation is precipitating or appears non-homogenous. What can I do?

  • Answer:

    • Optimize Solvent System: this compound is poorly soluble in water. Start by dissolving the compound in a minimal amount of 100% DMSO or ethanol.

    • Use Co-solvents: For in vivo administration, a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. A typical starting formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • Sonication and Gentle Warming: After preparing the formulation, use sonication to aid in the dissolution and create a uniform suspension. Gentle warming (to no more than 37°C) can also help, but be cautious to avoid compound degradation.

    • Prepare Fresh: It is highly recommended to prepare the formulation fresh before each administration to minimize the risk of precipitation and degradation.

    • Visual Inspection: Always visually inspect your formulation for any signs of precipitation before administration.

Issue 2: Inconsistent or Lack of Efficacy in Animal Models

  • Question: I am not observing the expected therapeutic effect of this compound in my in vivo study. What could be the reason?

  • Answer:

    • Dose Optimization: The initial dose may be too low. It is critical to perform a dose-response study to identify the optimal therapeutic window.

    • Bioavailability: Poor oral bioavailability could be a factor. Ensure your formulation is optimized for absorption. In some cases, alternative routes of administration (e.g., intraperitoneal injection) may need to be considered, though this will require reformulation.

    • Dosing Frequency and Duration: The dosing schedule may not be optimal. Consider the half-life of the compound (if known) to determine the appropriate dosing frequency. The duration of the study should be sufficient to observe a therapeutic effect.

    • Animal Model: The chosen animal model may not be appropriate for the disease being studied or may not be responsive to this compound.

Issue 3: Observed Toxicity or Adverse Events

  • Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. What should I do?

  • Answer:

    • Dose Reduction: The administered dose may be too high. Reduce the dose to a lower, non-toxic level. An acute toxicity study is recommended to determine the maximum tolerated dose (MTD).

    • Vehicle Toxicity: The vehicle itself could be causing adverse effects, especially at high concentrations of organic solvents like DMSO. Always include a vehicle-only control group to assess this.

    • Route of Administration: The route of administration might be contributing to toxicity. For example, intraperitoneal injections can sometimes cause local irritation.

    • Monitor Animal Health: Closely monitor the health of the animals throughout the study, including daily body weight measurements and clinical observations. If severe toxicity is observed, euthanize the animals according to your institution's ethical guidelines.

Experimental Protocols

Protocol 1: In Vivo Dose-Response Study

  • Animal Model: Select a suitable mouse model for your research question (e.g., tumor xenograft model for cancer studies).

  • Group Allocation: Randomly assign animals to different treatment groups (e.g., n=5-10 mice per group). Include a vehicle control group and at least 3-4 dose levels of this compound (e.g., 50, 100, 200, 400 mg/kg).

  • Formulation Preparation: Prepare the this compound formulation and the vehicle control as described in the troubleshooting section.

  • Administration: Administer the assigned treatment to each animal via the chosen route (e.g., oral gavage) at a consistent time each day.

  • Monitoring: Monitor tumor growth (for cancer studies), relevant biomarkers, and animal health (body weight, clinical signs) throughout the study.

  • Data Analysis: At the end of the study, collect and analyze the data to determine the dose-dependent effects of this compound on the measured parameters.

Protocol 2: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

  • Animal Model: Use a single sex of a standard rodent strain (e.g., female BALB/c mice).

  • Starting Dose: Based on available data, select a starting dose. Given the lack of specific LD50 data, a conservative starting dose is recommended.

  • Stepwise Dosing:

    • Dose a group of 3 animals with the starting dose.

    • Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

    • If no mortality occurs, increase the dose for the next group of 3 animals.

    • If mortality occurs, decrease the dose for the next group.

    • Continue this stepwise procedure until the dose causing mortality is identified or the limit dose (e.g., 2000 mg/kg) is reached without mortality.

  • Observations: Record all clinical signs of toxicity, including changes in skin, fur, eyes, and behavior. Record body weights at least weekly.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • Data Analysis: The results will allow for the classification of the substance's acute toxicity and provide an estimate of the LD50.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to this compound research.

MAPK_ERK_Pathway cluster_grifolic_acid This compound Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) GRB2/SOS GRB2/SOS Receptor Tyrosine Kinase (RTK)->GRB2/SOS Ras-GDP Ras-GDP GRB2/SOS->Ras-GDP Ras-GTP Ras-GTP Ras-GDP->Ras-GTP GTP Raf Raf Ras-GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors (e.g., c-Myc, AP-1) Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Factors (e.g., c-Myc, AP-1) Proliferation, Survival, Differentiation Proliferation, Survival, Differentiation Transcription Factors (e.g., c-Myc, AP-1)->Proliferation, Survival, Differentiation This compound This compound This compound->Raf NFkB_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_grifolic_acid This compound Modulation Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β)->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibition Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Gene Transcription (Inflammatory Cytokines) Gene Transcription (Inflammatory Cytokines) Nuclear Translocation->Gene Transcription (Inflammatory Cytokines) This compound This compound This compound->IKK Complex Dose_Response_Workflow Start: Hypothesis Start: Hypothesis Select Animal Model Select Animal Model Start: Hypothesis->Select Animal Model Determine Dose Range (e.g., 50, 100, 200, 400 mg/kg) Determine Dose Range (e.g., 50, 100, 200, 400 mg/kg) Select Animal Model->Determine Dose Range (e.g., 50, 100, 200, 400 mg/kg) Randomize Animals into Groups (n=5-10/group) Randomize Animals into Groups (n=5-10/group) Determine Dose Range (e.g., 50, 100, 200, 400 mg/kg)->Randomize Animals into Groups (n=5-10/group) Prepare this compound Formulation & Vehicle Prepare this compound Formulation & Vehicle Randomize Animals into Groups (n=5-10/group)->Prepare this compound Formulation & Vehicle Daily Administration Daily Administration Prepare this compound Formulation & Vehicle->Daily Administration Monitor Efficacy & Toxicity Monitor Efficacy & Toxicity Daily Administration->Monitor Efficacy & Toxicity Data Collection & Analysis Data Collection & Analysis Monitor Efficacy & Toxicity->Data Collection & Analysis Determine Optimal Dose Determine Optimal Dose Data Collection & Analysis->Determine Optimal Dose Proceed to Efficacy Studies Proceed to Efficacy Studies Determine Optimal Dose->Proceed to Efficacy Studies

References

Technical Support Center: Grifolic Acid Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Grifolic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments and to ensure accurate interpretation of results.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent with the known function of the intended target, GPR120/FFAR4. Could off-target effects of this compound be responsible?

A1: Yes, it is highly probable. While this compound is a known agonist of GPR120/FFAR4, several of its significant biological effects have been demonstrated to be independent of this receptor.[1] These include the induction of cell death, reduction of mitochondrial membrane potential, and inhibition of ATP production.[1] If your observed phenotype aligns with these effects, it is likely attributable to off-target interactions.

Q2: I am observing unexpected changes in cellular electrophysiology in my neuronal cell cultures treated with this compound. What could be the cause?

A2: this compound has been identified as a dual antagonist of voltage-gated sodium (NaV) and CaV2.2 calcium channels.[2] This inhibitory action on ion channels can lead to significant alterations in neuronal excitability, action potential firing, and neurotransmitter release. These effects are distinct from its activity at GPR120/FFAR4 and are a critical consideration in neuroscience research.

Q3: My cells are showing signs of metabolic stress and reduced viability after treatment with this compound, even in cell lines with low or no GPR120/FFAR4 expression. What is the likely mechanism?

A3: The observed metabolic stress is a key indicator of this compound's off-target effects on mitochondrial function. Studies have shown that this compound can decrease mitochondrial membrane potential and inhibit cellular ATP production in a dose- and time-dependent manner, independent of GPR120/FFAR4 activity.[1] This disruption of cellular energy homeostasis can lead to cytotoxicity.

Q4: How can I confirm if the effects I am observing are on-target or off-target?

A4: To differentiate between on-target and off-target effects, consider the following strategies:

  • Use a GPR120/FFAR4 antagonist: Co-treatment of your cells with this compound and a specific GPR120/FFAR4 antagonist can help determine if the observed effect is mediated by this receptor. If the effect persists, it is likely an off-target effect.

  • Genetic knockdown of GPR120/FFAR4: Utilize siRNA or CRISPR/Cas9 to reduce or eliminate the expression of GPR120/FFAR4 in your cell model. If this compound still elicits the same response, it confirms an off-target mechanism.

  • Test other GPR120/FFAR4 agonists: Compare the effects of this compound with other known GPR120/FFAR4 agonists. If these agonists do not produce the same phenotype, it suggests that this compound is acting through a different pathway.

  • Directly assess off-target activity: Employ specific assays to measure the activity of known off-targets, such as voltage-gated ion channels or mitochondrial function assays (see Experimental Protocols section).

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Cytotoxicity
  • Problem: You are observing a significant decrease in cell viability in your cultures treated with this compound, which is not consistent with the expected outcome of GPR120/FFAR4 activation in your model system.

  • Troubleshooting Steps:

    • Verify GPR120/FFAR4-independence: As outlined in FAQ Q4, confirm that the cytotoxicity is not mediated by the intended target.

    • Assess Mitochondrial Health: It is highly likely that the observed cell death is due to mitochondrial dysfunction. Perform a mitochondrial membrane potential assay (e.g., using JC-1 or TMRM staining) to determine if this compound is causing mitochondrial depolarization in your cells.

    • Measure Cellular ATP Levels: Quantify intracellular ATP levels using a luciferase-based assay. A significant drop in ATP concentration following this compound treatment would support the hypothesis of mitochondrial toxicity.

    • Consider Dose and Time Dependence: The cytotoxic effects of this compound on mitochondrial function are often dose- and time-dependent.[1] Perform a dose-response and time-course experiment to characterize this relationship in your specific cell type.

Issue 2: Altered Neuronal Activity or Calcium Signaling
  • Problem: Your experiments involving neurons or other excitable cells show unexpected changes in firing patterns, synaptic transmission, or intracellular calcium dynamics upon this compound application.

  • Troubleshooting Steps:

    • Investigate Ion Channel Blockade: The most probable cause is the off-target inhibition of NaV and/or CaV2.2 channels.

    • Perform Electrophysiological Recordings: Use whole-cell patch-clamp electrophysiology to directly measure the effect of this compound on voltage-gated sodium and calcium currents in your cells. This will allow you to quantify the extent of channel inhibition.

    • Calcium Imaging: Utilize calcium imaging techniques (e.g., with Fura-2 or GCaMP) to assess whether this compound alters depolarization-induced calcium influx. A reduction in the calcium signal would be consistent with CaV2.2 channel blockade.

Quantitative Data on Off-Target Effects

The following tables summarize the known quantitative data for the off-target effects of this compound.

Off-TargetCell LineAssay MethodParameterValueReference
Voltage-Gated Sodium Channel (NaV1.7) HEK293Patch-ClampIC50 (resting state)3.5 ± 0.5 µM
IC50 (inactivated state)0.8 ± 0.1 µM
Voltage-Gated Calcium Channel (CaV2.2) Not specifiedPatch-Clamp% Inhibition at 10 µM~50%[2]
Off-Target EffectCell LineConcentration RangeObserved EffectReference
Mitochondrial Membrane Potential RAW264.7 Macrophages2.5 - 20 µMSignificant decrease[1]
Cellular ATP Production RAW264.7 Macrophages2.5 - 20 µMSignificant decrease[1]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for CaV2.2 Channels

Objective: To measure the inhibitory effect of this compound on voltage-gated calcium channel (CaV2.2) currents.

Methodology:

  • Cell Preparation: Culture cells expressing CaV2.2 channels (e.g., HEK293 cells stably expressing the channel subunits or primary neurons) on glass coverslips suitable for microscopy.

  • Solutions:

    • External Solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).

    • Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).

  • Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette filled with internal solution and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Elicit CaV2.2 currents by applying depolarizing voltage steps (e.g., to +10 mV for 50 ms).

  • Compound Application:

    • Establish a stable baseline recording of CaV2.2 currents.

    • Perfuse the cells with the external solution containing various concentrations of this compound.

    • Record the currents at each concentration until a steady-state inhibition is reached.

  • Data Analysis:

    • Measure the peak current amplitude in the absence and presence of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

Protocol 2: Mitochondrial Membrane Potential Assay using JC-1 Dye and Flow Cytometry

Objective: To assess the effect of this compound on mitochondrial membrane potential.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).

  • Cell Staining:

    • Harvest the cells and resuspend them in pre-warmed cell culture medium at a concentration of approximately 1 x 10⁶ cells/mL.

    • Add JC-1 staining solution to a final concentration of 2 µM.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Flow Cytometry Analysis:

    • Wash the cells with PBS.

    • Resuspend the cells in PBS for analysis.

    • Acquire the data on a flow cytometer equipped with a 488 nm laser.

    • Detect the green fluorescence of JC-1 monomers in the FITC channel (e.g., 530/30 nm) and the red fluorescence of J-aggregates in the PE channel (e.g., 585/42 nm).

  • Data Analysis:

    • For each sample, determine the percentage of cells with high red fluorescence (healthy mitochondria) and high green fluorescence (depolarized mitochondria).

    • Calculate the ratio of red to green fluorescence intensity as a measure of mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

Protocol 3: Cellular ATP Quantification using a Luciferase-Based Assay

Objective: To measure the impact of this compound on intracellular ATP levels.

Methodology:

  • Cell Treatment: Seed cells in a white, opaque 96-well plate and treat with different concentrations of this compound for the desired time. Include a vehicle control.

  • ATP Measurement:

    • Equilibrate the plate and the ATP assay reagent (containing luciferase and D-luciferin) to room temperature.

    • Add the ATP assay reagent to each well according to the manufacturer's instructions. This will lyse the cells and initiate the luminescent reaction.

    • Incubate the plate for 10-15 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with no cells).

    • Normalize the luminescence signal of treated cells to that of the vehicle-treated control cells to determine the percentage change in ATP levels.

Visualizations

Signaling Pathways and Experimental Workflows

Off_Target_Identification_Workflow cluster_phenotype Phenotypic Observation cluster_hypothesis Hypothesis Generation cluster_validation Off-Target Validation cluster_conclusion Conclusion phenotype Unexpected Phenotype (e.g., cytotoxicity, altered electrophysiology) hypothesis Hypothesize Off-Target Effect phenotype->hypothesis Inconsistent with on-target function ion_channel Ion Channel Assays (Patch-Clamp) hypothesis->ion_channel mito Mitochondrial Function Assays (MMP, ATP levels) hypothesis->mito proteomics Proteome-wide Screens (e.g., Kinome Profiling, CETSA) hypothesis->proteomics conclusion Confirmation of Off-Target Activity ion_channel->conclusion mito->conclusion proteomics->conclusion

Caption: Workflow for identifying and validating potential off-target effects of this compound.

Grifolic_Acid_Off_Target_Pathways cluster_ion_channels Ion Channel Modulation cluster_mitochondria Mitochondrial Dysfunction Grifolic_Acid This compound NaV Voltage-Gated Sodium Channels (NaV) Grifolic_Acid->NaV Inhibits CaV Voltage-Gated Calcium Channels (CaV2.2) Grifolic_Acid->CaV Inhibits Mito Mitochondrion Grifolic_Acid->Mito Impacts NaV_effect Decreased Neuronal Excitability NaV->NaV_effect CaV_effect Reduced Neurotransmitter Release CaV->CaV_effect MMP Decreased Mitochondrial Membrane Potential Mito->MMP ATP Inhibited ATP Production Mito->ATP

Caption: Known off-target signaling pathways modulated by this compound.

References

Technical Support Center: Investigating FFAR4-Independent Mechanisms of Grifolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the FFAR4-independent mechanisms of Grifolic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the known FFAR4-independent mechanisms of this compound?

A1: While this compound is a known agonist for the Free Fatty Acid Receptor 4 (FFAR4), substantial evidence demonstrates its activity through FFAR4-independent pathways. The primary reported mechanisms include:

  • Induction of mitochondrial dysfunction: this compound can cause a loss of mitochondrial membrane potential (MMP) and inhibit ATP production in cells such as macrophages and pituitary adenoma cells. This effect has been shown to be independent of FFAR4 expression.[1][2]

  • Modulation of ion channels: this compound acts as a dual antagonist of voltage-gated sodium (NaV) channels, particularly NaV1.7, and N-type voltage-gated calcium (CaV2.2) channels. This activity is linked to its antinociceptive (pain-reducing) effects.

Q2: In which cell lines have FFAR4-independent effects of this compound been observed?

A2: FFAR4-independent effects of this compound have been documented in murine macrophage-like RAW264.7 cells and rat pituitary adenoma GH3 cells.[1][2]

Q3: What is the evidence that these mechanisms are indeed FFAR4-independent?

A3: The independence from FFAR4 signaling has been demonstrated through experiments where:

  • Knockdown of FFAR4 using siRNA did not alter the effects of this compound on cell viability, ATP levels, or mitochondrial membrane potential.[1]

  • Other FFAR4 agonists did not replicate the cytotoxic effects of this compound in the same cell lines.[2]

Q4: Is there any evidence for this compound directly inhibiting the NLRP3 inflammasome in an FFAR4-independent manner?

A4: While some long-chain fatty acids have been shown to modulate the NLRP3 inflammasome, direct evidence for this compound's inhibition of the NLRP3 inflammasome, and whether this is independent of FFAR4, is not yet firmly established in the literature. Further research, potentially using FFAR4 knockout or knockdown models and assessing IL-1β secretion and caspase-1 activation, is required to elucidate this.

Troubleshooting Guides

Mitochondrial Membrane Potential (MMP) Assays (e.g., JC-1 Assay)

Issue 1: Weak or no red fluorescence (J-aggregates) in healthy control cells.

  • Possible Cause:

    • Suboptimal JC-1 concentration for your specific cell type.

    • Poor cell health or over-confluence, leading to spontaneous apoptosis.

    • Insufficient incubation time.

  • Troubleshooting Steps:

    • Optimize JC-1 Concentration: Perform a titration of JC-1 concentration (typically between 1-10 µM) to find the optimal concentration for your cells.[3][4]

    • Ensure Healthy Cell Culture: Use cells from a fresh passage and ensure they are in the logarithmic growth phase and sub-confluent.

    • Optimize Incubation Time: Ensure an incubation time of 15-30 minutes at 37°C. Shorter durations may be insufficient for dye accumulation in the mitochondria.[3]

    • Positive Control: Use a known mitochondrial membrane potential disruptor, such as CCCP or FCCP, as a positive control to ensure the assay is working correctly.[3]

Issue 2: High green fluorescence (JC-1 monomers) in healthy control cells.

  • Possible Cause:

    • Over-staining with JC-1.

    • Phototoxicity from excessive exposure to light.

  • Troubleshooting Steps:

    • Reduce JC-1 Concentration: High concentrations can lead to increased background green fluorescence.

    • Protect from Light: JC-1 is light-sensitive. Minimize the exposure of your samples to light during incubation and imaging.[4]

Issue 3: Red particulate crystals observed in the JC-1 working solution.

  • Possible Cause:

    • Improper preparation of the JC-1 working solution.

    • Low solubility of JC-1 in aqueous solutions.

  • Troubleshooting Steps:

    • Correct Preparation: Prepare the JC-1 working solution strictly according to the manufacturer's protocol.

    • Aid Dissolution: To help dissolve the JC-1, you can warm the solution in a 37°C water bath or use brief sonication. Avoid centrifuging the JC-1 staining solution.[3][5]

ATP Quantification Assays

Issue 1: High variability in ATP readings between replicate samples.

  • Possible Cause:

    • Inconsistent cell numbers per well.

    • Incomplete cell lysis.

    • Pipetting errors.

  • Troubleshooting Steps:

    • Accurate Cell Seeding: Ensure a homogenous cell suspension and accurate cell counting before seeding.

    • Optimize Lysis: Ensure the lysis buffer is compatible with your cell type and that the incubation time is sufficient for complete cell lysis.

    • Pipetting Technique: Use calibrated pipettes and ensure proper mixing of reagents.

Issue 2: Low signal-to-noise ratio.

  • Possible Cause:

    • Insufficient number of cells.

    • Degradation of ATP.

    • Suboptimal assay reagents.

  • Troubleshooting Steps:

    • Increase Cell Number: If the signal is low, increase the number of cells seeded per well.

    • Work Quickly and on Ice: After cell lysis, perform the subsequent steps promptly and keep samples on ice to prevent ATP degradation by ATPases.

    • Check Reagent Quality: Ensure that the luciferase and its substrate are properly stored and have not expired.

Patch-Clamp Electrophysiology for Ion Channel Analysis

Issue 1: Difficulty in obtaining a stable giga-ohm (GΩ) seal.

  • Possible Cause:

    • Poor pipette quality.

    • Vibrations in the setup.

    • Unhealthy cells.

  • Troubleshooting Steps:

    • Use High-Quality Pipettes: Fire-polish the pipette tips to ensure a smooth surface. The pipette resistance should be appropriate for the cell type (typically 3-7 MΩ).

    • Isolate from Vibrations: Use an anti-vibration table and minimize movement around the setup during seal formation.

    • Use Healthy Cells: Ensure cells are healthy and not over-passaged.

Issue 2: Loss of whole-cell configuration shortly after breakthrough.

  • Possible Cause:

    • Excessive suction during breakthrough.

    • Mismatch in osmolarity between the internal pipette solution and the cytoplasm.

    • Cellular dialysis leading to instability.

  • Troubleshooting Steps:

    • Gentle Breakthrough: Apply brief and gentle suction to rupture the membrane patch.

    • Check Osmolarity: Ensure the osmolarity of your internal solution is appropriate for the cells you are recording from.

    • Use Perforated Patch: If studying signaling cascades that are sensitive to dialysis, consider using the perforated patch-clamp technique with agents like amphotericin B or gramicidin.

Quantitative Data Summary

ParameterCell LineMethodValueFFAR4-Independent ConfirmationReference
Cell Viability (IC50) RAW264.7MTT AssayNot explicitly stated, but dose-dependent reduction observed from 2.5-20 µMYes (FFAR4 knockdown)[1]
ATP Levels RAW264.7Luciferase-based assaySignificant decrease with this compound treatment (2.5-20 µM)Yes (FFAR4 knockdown)[1]
Mitochondrial Membrane Potential RAW264.7JC-1 StainingSignificant, dose- and time-dependent decrease (2.5-20 µM)Yes (FFAR4 knockdown)[1]
Cell Viability GH3-Dose- and time-dependent necrosisYes (other FFAR4 agonists had no effect)[2]
ATP Levels GH3-Significant decreaseYes[2]
Mitochondrial Membrane Potential GH3-Significant reductionYes[2]

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential (MMP) using JC-1

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • JC-1 dye

  • FCCP or CCCP (positive control)

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) for the desired time period (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., 10 µM FCCP for 10-20 minutes).

  • JC-1 Staining:

    • Prepare the JC-1 working solution according to the manufacturer's instructions (typically 1-10 µM in cell culture medium).

    • Remove the treatment medium from the cells and wash once with PBS.

    • Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the JC-1 staining solution and wash the cells twice with pre-warmed PBS or assay buffer provided with the kit.

  • Imaging/Quantification:

    • Fluorescence Microscopy: Immediately visualize the cells using a fluorescence microscope. Healthy cells will exhibit red fluorescent J-aggregates in the mitochondria, while apoptotic cells will show green fluorescent JC-1 monomers in the cytoplasm.

    • Plate Reader: Measure the fluorescence intensity for both red (Ex/Em ~560/595 nm) and green (Ex/Em ~485/535 nm) channels. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

Protocol 2: Measurement of Intracellular ATP Levels

This is a general protocol using a luciferase-based ATP assay kit.

Materials:

  • This compound

  • Cell culture medium

  • PBS

  • White, opaque 96-well plates

  • Luciferase-based ATP assay kit (containing ATP standard, lysis buffer, and luciferase reagent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.

  • ATP Standard Curve: Prepare a standard curve of ATP according to the kit manufacturer's instructions.

  • Cell Lysis:

    • Remove the treatment medium.

    • Add the cell lysis buffer provided in the kit to each well and incubate according to the manufacturer's protocol to ensure complete cell lysis and release of ATP.

  • Luciferase Reaction:

    • Add the luciferase reagent to each well, including the standards.

    • Incubate for the time specified in the kit's protocol to allow the enzymatic reaction to stabilize.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the ATP concentration in each sample by comparing the luminescence readings to the ATP standard curve. Normalize the ATP levels to the total protein concentration for each sample if desired.

Protocol 3: Western Blot for NLRP3 Inflammasome Activation

This protocol outlines the general steps to assess the effect of this compound on NLRP3 inflammasome activation.

Materials:

  • This compound

  • LPS (lipopolysaccharide)

  • ATP or Nigericin (NLRP3 activators)

  • Cell culture medium

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-NLRP3, anti-caspase-1, anti-IL-1β, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Priming and Treatment:

    • Seed macrophages (e.g., RAW264.7 or bone marrow-derived macrophages) and prime with LPS (e.g., 1 µg/mL) for 4-6 hours to upregulate NLRP3 and pro-IL-1β expression.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for the appropriate time (e.g., 30-60 minutes).

  • Protein Extraction:

    • Collect the cell culture supernatant to measure secreted IL-1β.

    • Wash the cells with cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from the cell lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies that recognize both the pro- and cleaved forms of caspase-1 and IL-1β.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of this compound on the expression of NLRP3 and the cleavage of caspase-1 and IL-1β.

Signaling Pathway and Experimental Workflow Diagrams

FFAR4_Independent_Mitochondrial_Dysfunction Grifolic_acid This compound Cell_Membrane Mitochondrion Mitochondrion Grifolic_acid->Mitochondrion FFAR4-Independent Mechanism FFAR4 FFAR4 Grifolic_acid->FFAR4 Known Agonist (Independent Pathway) MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP_Loss ATP_Depletion ATP Depletion MMP_Loss->ATP_Depletion Cell_Death Cell Death (Necrosis/Apoptosis) ATP_Depletion->Cell_Death

Caption: FFAR4-Independent Mitochondrial Dysfunction Pathway Induced by this compound.

Ion_Channel_Antagonism cluster_0 Grifolic_acid This compound Nav1_7 NaV1.7 Channel Grifolic_acid->Nav1_7 Antagonizes CaV2_2 CaV2.2 Channel Grifolic_acid->CaV2_2 Antagonizes Neuron Neuron Reduced_Excitability Reduced Neuronal Excitability Nav1_7->Reduced_Excitability Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release CaV2_2->Reduced_Neurotransmitter_Release Antinociception Antinociception (Pain Relief) Reduced_Excitability->Antinociception Reduced_Neurotransmitter_Release->Antinociception

Caption: this compound's Antagonism of Voltage-Gated Ion Channels.

Experimental_Workflow_MMP start Start: Seed Cells treat Treat with this compound (and controls) start->treat stain Stain with JC-1 Dye treat->stain wash Wash Cells stain->wash acquire Acquire Data (Microscopy or Plate Reader) wash->acquire analyze Analyze Red/Green Fluorescence Ratio acquire->analyze end End: Determine MMP analyze->end

Caption: Experimental Workflow for Mitochondrial Membrane Potential (MMP) Assay.

References

Technical Support Center: Overcoming Grifolic Acid Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Grifolic acid, particularly concerning the development of resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: this compound primarily induces cancer cell death by inhibiting mitochondrial function. It leads to a decrease in mitochondrial membrane potential (MMP), which in turn inhibits ATP production and reduces cellular NADH levels.[1] This energy depletion triggers apoptosis (programmed cell death), cell cycle arrest, and autophagy.[2][3]

Q2: Does this compound's anticancer effect depend on the GPR120 receptor?

A2: While this compound can act as an agonist for the GPR120 receptor, its cell-killing effect in some cancer cell lines, such as GH3 adenoma cells, has been shown to be independent of this receptor.[4]

Q3: What are the known signaling pathways affected by this compound?

A3: this compound has been shown to influence several key signaling pathways in cancer cells. It can inhibit the ERK1/2 pathway, which is involved in cell proliferation and survival.[5] Additionally, it can upregulate the expression of Death-Associated Protein Kinase 1 (DAPK1) through the p53 tumor suppressor pathway, promoting apoptosis.[6]

Troubleshooting Guide: this compound Resistance

Issue 1: Decreased Sensitivity or Acquired Resistance to this compound

Potential Cause 1.1: Metabolic Reprogramming

Cancer cells may adapt to the inhibition of mitochondrial ATP production by upregulating alternative energy-producing pathways, such as glycolysis. This metabolic shift can compensate for the energy deficit induced by this compound, leading to resistance.

Suggested Solution:

  • Combination Therapy with Glycolysis Inhibitors: Consider co-treatment with inhibitors of glycolysis, such as 2-deoxy-D-glucose (2-DG). By simultaneously blocking both mitochondrial respiration and glycolysis, it is possible to create an energy crisis in the cancer cells and restore sensitivity to this compound.

Potential Cause 1.2: Upregulation of Anti-Apoptotic Proteins

Resistant cells may overexpress anti-apoptotic proteins, particularly from the Bcl-2 family (e.g., Bcl-2, Mcl-1). These proteins can neutralize the pro-apoptotic signals initiated by this compound, thereby preventing cell death.

Suggested Solution:

  • Combination Therapy with Bcl-2 Inhibitors: The use of Bcl-2 family inhibitors, such as Venetoclax or Navitoclax, in combination with this compound can be a powerful strategy.[5] These agents can restore the apoptotic potential of the cells, making them susceptible to this compound's effects once again.[4]

Potential Cause 1.3: Alterations in Mitochondrial Dynamics

Changes in mitochondrial fusion and fission processes can contribute to drug resistance. For instance, increased mitochondrial fusion can lead to a more robust mitochondrial network that is less susceptible to damage.

Suggested Solution:

  • Investigate Mitochondrial Morphology: Assess mitochondrial morphology using imaging techniques in resistant versus sensitive cells.

  • Target Mitochondrial Dynamics: Explore the use of agents that modulate mitochondrial fission/fusion proteins to see if this can re-sensitize cells to this compound.

Potential Cause 1.4: Increased Drug Efflux

Cancer cells can develop resistance by increasing the expression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, which actively pump this compound out of the cell, reducing its intracellular concentration.[2]

Suggested Solution:

  • Inhibition of Drug Efflux Pumps: While specific inhibitors for this compound efflux are not known, this is a general mechanism of drug resistance. Interestingly, since these pumps are ATP-dependent, the primary mechanism of this compound (ATP depletion) should, in theory, counteract this resistance mechanism. If resistance persists, it may indicate that the cells are sourcing ATP from alternative pathways to fuel these pumps.[2]

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
GH3Pituitary Adenoma4.25 (at 24h)[2]
U-2 OSOsteosarcomaNot specified, dose-dependent[1]
MG-63OsteosarcomaNot specified, dose-dependent[1]
Saos-2OsteosarcomaNot specified, dose-dependent[1]
143BOsteosarcomaNot specified, dose-dependent[1]
RAW 264.7MacrophageDose-dependent reduction in viability (2.5-20 µM)[7]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is to assess the effect of this compound on the expression of key apoptotic proteins.

Materials:

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

  • Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities relative to a loading control (e.g., β-actin).

Measurement of Mitochondrial Membrane Potential (MMP)

This protocol is for assessing the effect of this compound on mitochondrial function.

Materials:

  • Black-walled 96-well plates

  • This compound

  • JC-1 or TMRE dye

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a black-walled 96-well plate.

  • Treat the cells with this compound for the desired time.

  • Remove the treatment medium and incubate the cells with a fluorescent MMP indicator dye (e.g., JC-1 or TMRE) according to the manufacturer's instructions.

  • Wash the cells with PBS or a suitable buffer.

  • Measure the fluorescence using a fluorescence microscope or a microplate reader. For JC-1, measure both green (monomers, indicating low MMP) and red (aggregates, indicating high MMP) fluorescence.

  • Calculate the ratio of red to green fluorescence to determine the change in MMP. A decrease in this ratio indicates mitochondrial depolarization.

Visualizations

Grifolic_Acid_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria ERK1/2 Pathway ERK1/2 Pathway This compound->ERK1/2 Pathway p53 p53 This compound->p53 MMP Decrease MMP Decrease Mitochondria->MMP Decrease ATP Production Inhibition ATP Production Inhibition MMP Decrease->ATP Production Inhibition NADH Decrease NADH Decrease MMP Decrease->NADH Decrease Apoptosis Apoptosis ATP Production Inhibition->Apoptosis Cell Proliferation Inhibition Cell Proliferation Inhibition ERK1/2 Pathway->Cell Proliferation Inhibition DAPK1 DAPK1 p53->DAPK1 DAPK1->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Apoptosis->Cell Cycle Arrest Autophagy Autophagy Apoptosis->Autophagy

Caption: Signaling pathway of this compound in cancer cells.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Assessment of Cytotoxicity cluster_2 Mechanism of Action Analysis cluster_3 Troubleshooting Resistance Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound MTT Assay MTT Assay Treat with this compound->MTT Assay Western Blot Western Blot Treat with this compound->Western Blot MMP Assay MMP Assay Treat with this compound->MMP Assay Determine IC50 Determine IC50 MTT Assay->Determine IC50 Develop Resistant Cell Line Develop Resistant Cell Line Determine IC50->Develop Resistant Cell Line Analyze Apoptotic Markers Analyze Apoptotic Markers Western Blot->Analyze Apoptotic Markers Measure Mitochondrial Depolarization Measure Mitochondrial Depolarization MMP Assay->Measure Mitochondrial Depolarization Analyze Resistance Mechanisms Analyze Resistance Mechanisms Develop Resistant Cell Line->Analyze Resistance Mechanisms Combination Therapy Combination Therapy Analyze Resistance Mechanisms->Combination Therapy

Caption: Experimental workflow for studying this compound effects.

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms cluster_solutions Overcoming Resistance This compound This compound Mitochondrial Inhibition Mitochondrial Inhibition This compound->Mitochondrial Inhibition Apoptosis Induction Apoptosis Induction Mitochondrial Inhibition->Apoptosis Induction Metabolic Reprogramming Metabolic Reprogramming Metabolic Reprogramming->Mitochondrial Inhibition Bypass Upregulation of Bcl-2 Upregulation of Bcl-2 Upregulation of Bcl-2->Apoptosis Induction Inhibit Increased Drug Efflux Increased Drug Efflux Increased Drug Efflux->this compound Reduce intracellular concentration Glycolysis Inhibitors Glycolysis Inhibitors Glycolysis Inhibitors->Metabolic Reprogramming Counteract Bcl-2 Inhibitors Bcl-2 Inhibitors Bcl-2 Inhibitors->Upregulation of Bcl-2 Counteract

Caption: Logical relationships in this compound resistance.

References

Troubleshooting inconsistent results in Grifolic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving Grifolic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a phenolic compound originally isolated from the mushroom Albatrellus confluens. Its primary recognized mechanism of action is as a selective partial agonist for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1][2] Upon binding, it can trigger downstream signaling cascades. However, it is crucial to note that this compound can also elicit biological effects independent of GPR120.[1]

Q2: What are the known GPR120-independent effects of this compound?

Several studies have reported that this compound can induce mitochondrial membrane potential loss, leading to reduced ATP production and ultimately cell death in a GPR120-independent manner.[1] This is a critical consideration when interpreting experimental results, as the observed phenotype may not be solely attributable to GPR120 activation.

Q3: What are the recommended storage and handling conditions for this compound?

To ensure consistency, proper storage and handling of this compound are essential. Stock solutions are typically prepared in DMSO. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the compound from light. Always prepare fresh dilutions from the stock solution for each experiment.

Q4: In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). When preparing working solutions in aqueous cell culture media, it is important to ensure that the final DMSO concentration is not toxic to the cells, typically below 0.5%. Precipitation of the compound upon dilution into aqueous media can be a source of inconsistency.

Troubleshooting Guide

Issue 1: High variability in cell viability/cytotoxicity assay results.

Possible Causes & Solutions:

  • Compound Precipitation: this compound, like many natural products, has limited aqueous solubility and may precipitate when diluted from a DMSO stock into cell culture medium.

    • Troubleshooting Steps:

      • Visually inspect the media for any precipitate after adding the compound.

      • Optimize the final DMSO concentration. While a lower concentration is better for the cells, a slightly higher (but non-toxic) concentration might be necessary to maintain solubility.

      • Consider using a different solvent for the stock solution, ensuring its compatibility with your cell line.

      • Prepare fresh dilutions for each experiment.

  • Cell Line-Dependent Effects: The response to this compound can vary significantly between different cell lines due to variations in GPR120 expression and other cellular factors.

    • Troubleshooting Steps:

      • Verify the expression of GPR120 in your cell line if you are studying GPR120-dependent effects.

      • Be aware that different cell lines exhibit different sensitivities. Refer to the quantitative data table for reported IC50 values in various cell lines.

  • Assay Interference: Natural compounds can sometimes interfere with assay reagents. For example, a compound might have intrinsic fluorescence, which would interfere with fluorescence-based viability assays.

    • Troubleshooting Steps:

      • Run a "compound-only" control (compound in media without cells) to check for any direct interaction with your assay reagents (e.g., reduction of MTT reagent, autofluorescence).

      • Consider using an orthogonal assay that relies on a different detection method (e.g., if you are using a fluorescence-based assay, try a colorimetric or luminescence-based assay).

Issue 2: Discrepancy between expected GPR120-mediated effects and observed results.

Possible Causes & Solutions:

  • GPR120-Independent Effects: As mentioned, this compound can induce mitochondrial dysfunction independently of GPR120.[1] Your observed phenotype might be a result of these off-target effects.

    • Troubleshooting Steps:

      • Use a GPR120 knockout or knockdown cell line as a negative control to distinguish between GPR120-dependent and -independent effects.

      • Measure markers of mitochondrial health, such as mitochondrial membrane potential and cellular ATP levels, to assess potential off-target effects.

  • Partial Agonism: this compound is a partial agonist of GPR120. This means it may not elicit the same maximal response as a full agonist and could potentially act as an antagonist in the presence of a full agonist.

    • Troubleshooting Steps:

      • Include a known full agonist for GPR120 in your experiments as a positive control.

      • Perform dose-response curves to characterize the full range of this compound's activity.

Quantitative Data Summary

Cell LineAssayEndpointIC50 / Effective ConcentrationReference
RAW264.7 (macrophages)Cell ViabilityCell Death2.5-20 µM (dose- and time-dependent)[1]
NCI-H1781 (NSCLC)MTT AssayCell Viability~5-10 µM[3]
GH3 (pituitary adenoma)Cell ViabilityCell Death10-20 µmol/L
HT-29 (colon cancer)Not SpecifiedCytotoxicity35.4 ± 2.4 µmol
SW-480 (colon cancer)Not SpecifiedCytotoxicity27.4 ± 2.2 µmol
HeLa (cervical cancer)Not SpecifiedCytotoxicity30.7 ± 1.0 µmol
A2780 (ovarian cancer)MTT AssayCell Viability25-100 µM (dose- and time-dependent)

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

GPR120_Signaling_Pathway Grifolic_Acid This compound GPR120 GPR120/FFAR4 Grifolic_Acid->GPR120 Gq_11 Gαq/11 GPR120->Gq_11 beta_arrestin β-Arrestin 2 GPR120->beta_arrestin PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC ERK_Activation ERK Activation PKC->ERK_Activation TAB1 TAB1 beta_arrestin->TAB1 sequesters TAK1 TAK1 TAB1->TAK1 prevents interaction Inflammation_Inhibition Inhibition of Inflammatory Signaling TAK1->Inflammation_Inhibition

Caption: GPR120 signaling pathway activated by this compound.

Mitochondrial_Dysfunction_Pathway Grifolic_Acid This compound (GPR120-Independent) Mitochondrion Mitochondrion Grifolic_Acid->Mitochondrion MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP_Loss ATP_Depletion Decreased ATP Production MMP_Loss->ATP_Depletion Apoptosis Apoptosis ATP_Depletion->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: GPR120-independent pathway of this compound-induced cell death.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Solubility Check Compound Solubility and Stability Start->Check_Solubility Check_Assay Evaluate for Assay Interference Check_Solubility->Check_Assay Soluble Optimize_Protocol Optimize Protocol (e.g., solvent, concentration) Check_Solubility->Optimize_Protocol Precipitation Check_Mechanism Investigate Mechanism (GPR120 vs. Off-target) Check_Assay->Check_Mechanism No Interference Use_Orthogonal_Assay Use Orthogonal Assay Check_Assay->Use_Orthogonal_Assay Interference Use_Controls Use GPR120 KO/KD and Positive Controls Check_Mechanism->Use_Controls Discrepancy Consistent_Results Consistent and Reliable Results Check_Mechanism->Consistent_Results Mechanism Confirmed Optimize_Protocol->Start Use_Orthogonal_Assay->Start Use_Controls->Start

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Grifolic Acid Cytotoxicity Assessment in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of grifolic acid on non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of cytotoxicity for this compound in non-cancerous cells?

A1: this compound has been shown to induce cell death in non-cancerous cell lines, such as RAW264.7 macrophages, primarily through the disruption of mitochondrial function. The key mechanisms include a reduction in the mitochondrial membrane potential (MMP) and a subsequent decrease in cellular ATP production. This process appears to be independent of the GPR120 receptor in this cell line.

Q2: What are the expected cytotoxic concentrations of this compound in non-cancerous cell lines?

A2: The cytotoxic concentration of this compound can vary significantly depending on the cell line and the duration of exposure. For instance, in mouse macrophage RAW264.7 cells, a dose- and time-dependent reduction in cell viability has been observed with concentrations ranging from 2.5 to 20 µmol/l. For the rat pituitary adenoma GH3 cell line, an IC50 value of 4.25 μmol/L has been reported after 24 hours of treatment. It is crucial to perform a dose-response experiment for each specific cell line to determine the IC50 value.

Q3: Which assays are recommended for assessing this compound-induced cytotoxicity?

A3: A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects.

  • Cell Viability Assays: MTT or MTS assays are suitable for an initial screening to measure metabolic activity.

  • Mitochondrial Health Assays: A JC-1 staining assay is recommended to specifically measure changes in the mitochondrial membrane potential.

  • Cellular Energy Level Assays: An ATP quantification assay will directly measure the impact on cellular energy production.

  • Apoptosis/Necrosis Assays: Annexin V and Propidium Iodide (PI) staining can differentiate between apoptotic and necrotic cell death.

Q4: How should I prepare this compound for cell culture experiments?

A4: this compound is a phenolic compound with limited aqueous solubility. It is typically dissolved in a small amount of an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. This stock solution is then further diluted in the cell culture medium to the desired final concentrations. It is critical to ensure that the final concentration of the solvent in the culture medium is non-toxic to the cells (typically below 0.5%). A vehicle control (medium with the same final concentration of the solvent) must be included in all experiments.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells in my cytotoxicity assay. Inconsistent cell seeding.Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension thoroughly.
Pipetting errors.Use calibrated pipettes and proper pipetting techniques. Change pipette tips between different concentrations.
Edge effects on the microplate.Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.
Compound precipitation.Visually inspect your stock and working solutions for any signs of precipitation. If observed, consider adjusting the solvent or using a lower concentration range.
IC50 value changes significantly between experiments. Inconsistent cell health or passage number.Use cells within a consistent, low passage number range. Regularly check for mycoplasma contamination.
Variability in reagent preparation or storage.Prepare fresh reagents or use kits within their expiration date. Aliquot reagents to avoid repeated freeze-thaw cycles.
Inconsistent incubation times.Standardize all incubation times for compound exposure and assay reagent incubation.
Different cytotoxicity assays (e.g., MTT vs. ATP assay) are giving conflicting results. Different cellular mechanisms are being measured.This can provide insight into the mechanism of action. For example, a decrease in ATP levels might be more sensitive or occur earlier than a decrease in metabolic activity measured by MTT.
Interference of this compound with the assay.Run appropriate controls, such as this compound in cell-free media with the assay reagents, to check for any direct chemical interference that may alter the readout.
Low signal or unexpected results in the JC-1 assay. Staining solution is not prepared correctly.Ensure the JC-1 reagent is completely thawed and warmed to room temperature before dilution. Mix well to avoid particulates.
Cells are not healthy.Ensure cells are in the logarithmic growth phase and are not overly confluent.
Incorrect filter sets on the fluorescence microscope or plate reader.Verify that you are using the correct excitation and emission wavelengths for both JC-1 monomers (green) and J-aggregates (red).

Quantitative Data

The following table summarizes the available quantitative data on the cytotoxicity of this compound in a non-cancerous cell line. Data for a wider range of non-cancerous cell lines is limited in the current literature.

Cell LineOrganismCell TypeParameterValueExposure TimeReference
RAW264.7MouseMacrophageCytotoxicity2.5 - 20 µmol/lDose and time-dependent
GH3RatPituitary AdenomaIC504.25 µmol/L24 hours

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1% NP40 in isopropanol (B130326) with 4 mM HCl)

  • 96-well tissue culture plates

  • Multichannel pipette

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of the solubilization solution to each well.

  • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

JC-1 Mitochondrial Membrane Potential Assay

This protocol is for fluorescence microscopy.

Materials:

  • JC-1 staining solution

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

  • Fluorescence microscope with appropriate filters

Procedure:

  • Seed cells on glass coverslips in a petri dish or in a chamber slide and treat with this compound for the desired time.

  • Include a positive control by treating a set of cells with 50 µM CCCP for 5-10 minutes.

  • Remove the culture medium and wash the cells once with warm PBS.

  • Add warm medium containing 2 µM of JC-1 dye and incubate at 37°C for 15-30 minutes in the dark.

  • Remove the staining solution and wash the cells twice with warm PBS.

  • Add fresh PBS to the cells and immediately visualize them under a fluorescence microscope.

  • In healthy cells, mitochondria will appear red (J-aggregates), while in apoptotic or metabolically inactive cells, the cytoplasm will be green (JC-1 monomers).

Cellular ATP Level Measurement Assay

This protocol is based on a luciferase-based ATP assay kit.

Materials:

  • A commercial ATP measurement kit (containing ATP releasing agent, luciferase, D-luciferin, and ATP standard)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white opaque 96-well plate and treat with this compound for the desired duration.

  • At the end of the treatment, add the ATP releasing agent provided in the kit to each well.

  • Incubate for 5 minutes at room temperature to lyse the cells and release ATP.

  • Add the ATP monitoring reagent (containing luciferase and D-luciferin) to each well.

  • Immediately measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.

  • Generate an ATP standard curve to quantify the ATP levels in the samples.

Visualizations

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experimentation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Culture Non-Cancerous Cell Line treatment Treat Cells with Serial Dilutions of this compound cell_culture->treatment ga_prep Prepare this compound Stock Solution (in DMSO) ga_prep->treatment incubation Incubate for Desired Time Points (e.g., 24, 48h) treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay jc1_assay JC-1 Assay (Mitochondrial Potential) incubation->jc1_assay atp_assay ATP Assay (Cellular Energy) incubation->atp_assay data_analysis Calculate IC50 & Analyze Mitochondrial Dysfunction mtt_assay->data_analysis jc1_assay->data_analysis atp_assay->data_analysis

Caption: Workflow for assessing this compound cytotoxicity.

mechanism_of_action Proposed Mechanism of this compound Cytotoxicity GA This compound Mito Mitochondrion GA->Mito Disrupts function MMP Reduced Mitochondrial Membrane Potential (ΔΨm) Mito->MMP Leads to ATP Decreased ATP Production MMP->ATP Causes CellDeath Cell Death (Apoptosis/Necrosis) ATP->CellDeath Induces

Caption: Mechanism of this compound-induced cytotoxicity.

How to control for Grifolic acid degradation in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to control for Grifolic acid degradation in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during long-term storage?

A1: this compound, as a phenolic compound, is susceptible to degradation primarily through oxidation and hydrolysis. Key environmental factors that can accelerate its degradation include:

  • pH: Phenolic compounds can be unstable at neutral to high pH.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[1]

  • Light: Exposure to UV or visible light can induce photolytic degradation.[1]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[2]

  • Metal Ions: Trace metal ions can catalyze oxidative reactions.

Q2: How can I minimize the degradation of this compound in my stock solutions?

A2: To minimize degradation, it is recommended to:

  • Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) in amber vials to protect from light.[1]

  • Solvent Selection: Prepare stock solutions in appropriate solvents. For instance, some phenolic compounds show greater stability in 50% ethanol (B145695) compared to aqueous solutions. The stability of this compound in various solvents should be experimentally determined.

  • Inert Atmosphere: For maximum stability, consider purging the solution and the headspace of the storage vial with an inert gas like nitrogen or argon to minimize oxidation.

  • pH Control: Maintain an acidic pH for your solutions, as phenolic compounds are generally more stable in acidic conditions.

  • Use of Stabilizers: Consider the addition of antioxidants or chelating agents.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products for this compound have not been extensively reported in the literature, based on its phenolic acid structure, potential degradation pathways include:

  • Oxidation: Leading to the formation of quinone-type structures and further polymerization. This can result in a discoloration of the solution.

  • Hydrolysis: If formulated in an aqueous buffer, hydrolysis of any ester-like functionalities could occur, although this compound itself does not contain a readily hydrolyzable ester group. The primary degradation is more likely oxidative.

  • Decarboxylation: Under certain conditions, phenolic acids can undergo decarboxylation.

To definitively identify degradation products, a forced degradation study followed by analysis using techniques like LC-MS/MS is necessary.[3][4][5][6][7]

Q4: How does this compound degradation affect its biological activity?

A4: Degradation of this compound will likely alter its chemical structure, which can lead to a loss of its intended biological activity. Furthermore, the degradation products themselves could potentially have different or even interfering biological effects. For instance, this compound and other phenolic compounds have been shown to modulate signaling pathways such as NF-κB and MAPK.[8][9][10][11] Changes to the molecule's structure upon degradation could alter its interaction with these pathways.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Results in Long-Term Experiments
Possible Cause Troubleshooting Steps
Degradation of this compound stock solution 1. Verify Storage Conditions: Ensure the stock solution is stored at the recommended temperature, protected from light, and tightly sealed. 2. Prepare Fresh Stock: If in doubt, prepare a fresh stock solution from solid this compound. 3. Perform Analytical Check: Analyze the old and new stock solutions by HPLC to compare the peak area and purity of this compound. Look for the appearance of new peaks that could indicate degradation products.
Instability in Experimental Media 1. Assess Media Compatibility: The pH, presence of metal ions, and other components in your cell culture or assay media could be promoting degradation. 2. Time-Course Experiment: Spike your experimental media with this compound and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). Collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by HPLC to determine the rate of degradation. 3. Use of Stabilizers: If degradation is observed, consider adding a small amount of an antioxidant (e.g., ascorbic acid) or a chelating agent (e.g., EDTA) to your media, ensuring they do not interfere with your assay.
Issue 2: Discoloration of this compound Solution
Possible Cause Troubleshooting Steps
Oxidation of this compound 1. Visual Inspection: A change in color (e.g., to yellow or brown) is a strong indicator of oxidation. 2. Minimize Oxygen Exposure: When preparing and handling solutions, minimize the headspace in vials. Consider purging with an inert gas. 3. Use Antioxidants: Add an antioxidant like ascorbic acid or sodium metabisulfite (B1197395) to your stock solution. The optimal concentration should be determined experimentally.
Photodegradation 1. Protect from Light: Always store this compound solutions in amber vials or wrap clear vials in aluminum foil. Avoid prolonged exposure to ambient light during experimental setup.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[12][13][14]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid this compound at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a defined period.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples.

  • Analyze all samples, including a non-degraded control, by a suitable analytical method, such as HPLC-UV or LC-MS/MS, to separate and identify the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 210 nm or 280 nm).

  • Injection Volume: 10 µL.

2. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness using the samples generated from the forced degradation study.

Data Presentation

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions

Stress ConditionIncubation Time (hours)This compound Remaining (%)Number of Degradation Products Detected
0.1 M HCl (60°C)24852
0.1 M NaOH (60°C)24603
3% H₂O₂ (RT)24454
Heat (105°C, solid)24981
Light (ICH Q1B)24922

Note: This table presents hypothetical data for illustrative purposes. Actual results must be determined experimentally.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress conditions base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress conditions oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress conditions thermal Thermal Degradation (105°C solid / 60°C solution) stock->thermal Expose to stress conditions photo Photolytic Degradation (ICH Q1B) stock->photo Expose to stress conditions hplc HPLC-UV / LC-MS/MS Analysis acid->hplc Analyze samples at time points base->hplc Analyze samples at time points oxidation->hplc Analyze samples at time points thermal->hplc Analyze samples at time points photo->hplc Analyze samples at time points data Data Interpretation (Identify Degradants, Quantify Loss) hplc->data

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway cluster_stimulus External Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Cellular Response LPS LPS IKK IKK Activation LPS->IKK MAPK MAPK Activation (p38, JNK, ERK) LPS->MAPK NFkB_Inhib IκB Degradation IKK->NFkB_Inhib NFkB_Trans NF-κB Nuclear Translocation NFkB_Inhib->NFkB_Trans Inflammation Pro-inflammatory Cytokine Production NFkB_Trans->Inflammation MAPK->NFkB_Trans MAPK->Inflammation Grifolic_Acid This compound Grifolic_Acid->IKK Inhibits Grifolic_Acid->MAPK Inhibits Degradation_Products Degradation Products (Potential for altered activity) Degradation_Products->IKK ? Degradation_Products->MAPK ?

Caption: Potential modulation of NF-κB and MAPK pathways by this compound.

References

Mitigating the impact of Grifolic acid on mitochondrial function assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help mitigate the potential impact of Grifolic acid on common mitochondrial function assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect mitochondria?

This compound is a natural phenolic compound first isolated from the mushroom Albatrellus confluens.[1] Studies have shown that it can induce cell death by directly impacting mitochondrial function. Key reported effects include a dose- and time-dependent reduction in mitochondrial membrane potential (MMP) and inhibition of cellular ATP production.[1]

Q2: Can this compound interfere with standard mitochondrial function and viability assays?

Yes. As a phenolic compound, this compound has properties that can cause direct interference with common assays, separate from its biological effects. Potential interferences include:

  • Colorimetric Assays (e.g., MTT): Phenolic compounds can possess intrinsic color or antioxidant properties that may react directly with the MTT reagent, leading to inaccurate absorbance readings.[2]

  • Fluorometric Assays (e.g., JC-1, Seahorse): Natural phenolic compounds can exhibit autofluorescence, which may overlap with the emission spectra of fluorescent dyes, leading to high background or false signals.[3][4]

Q3: I am seeing an unexpected increase in signal in my MTT assay after this compound treatment. What could be the cause?

This is a common artifact when working with reducing compounds. The MTT assay relies on mitochondrial dehydrogenases to reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product. If this compound has antioxidant properties, it may chemically reduce the MTT reagent directly, even in the absence of viable cells, leading to a false-positive signal that suggests increased viability.

Q4: What are the primary biological effects of this compound on mitochondrial readouts?

Based on published data, this compound has been shown to have direct cytotoxic effects mediated through mitochondria. Researchers should expect to see a decrease in true mitochondrial function.

Parameter MeasuredObserved Effect of this compoundCell LineEffective Concentration
Cell ViabilityDecreased in a dose- and time-dependent mannerRAW264.72.5–20 µmol/L
ATP ContentSignificant decreaseRAW264.72.5–20 µmol/L
Mitochondrial Membrane Potential (JC-1)Significant decrease (loss of red fluorescence)RAW264.72.5–20 µmol/L

Q5: Are there alternative viability assays that are less prone to interference by compounds like this compound?

Yes. If you suspect this compound is interfering with your MTT assay, consider using an alternative method that relies on a different principle.

Assay NamePrincipleAdvantages over MTT for Interfering Compounds
Resazurin (B115843) (alamarBlue®) Measures metabolic reduction of non-fluorescent resazurin to fluorescent resorufin.Less susceptible to interference from colored compounds; uses fluorescence instead of absorbance.
CellTiter-Glo® (ATP Assay) Quantifies ATP, an indicator of metabolically active cells, via a luciferase reaction.Luminescence-based, so it is not affected by colored compounds or autofluorescence. Directly measures energy currency.
Sulforhodamine B (SRB) Assay Measures total cellular protein content by staining with a bright-pink aminoxanthene dye.Not dependent on metabolic activity; less likely to be affected by reducing compounds.
LDH Release Assay Measures lactate (B86563) dehydrogenase (LDH) released from damaged cells into the media.Measures cytotoxicity (membrane integrity) rather than viability (metabolic activity).

Troubleshooting Guides

Issue 1: Inconsistent or Artificially High Results in MTT Assay
Possible Cause & Logical Troubleshooting

The phenolic structure of this compound may directly reduce the MTT reagent or its absorbance spectrum may overlap with that of formazan (around 570 nm).

MTT_Troubleshooting start Problem: Inconsistent or High MTT Signal check_interference Run Compound Control: This compound + MTT Reagent (No Cells) start->check_interference color_change Is there a purple color change? check_interference->color_change interference_confirmed Interference Confirmed. Compound is reducing MTT. color_change->interference_confirmed Yes no_interference No direct interference. Proceed to biological checks. color_change->no_interference No solution1 Solution 1: Subtract background absorbance from compound-only wells. interference_confirmed->solution1 solution2 Solution 2 (Recommended): Switch to an alternative assay (e.g., CellTiter-Glo®, SRB). interference_confirmed->solution2

Troubleshooting workflow for MTT assay interference.
Protocol: Correcting for Absorbance Interference in MTT Assay

If switching assays is not feasible, this protocol helps correct for background absorbance.

  • Plate Setup: Prepare a standard 96-well plate with your cells and this compound dilutions. Crucially, include a parallel set of wells that contain only media and the corresponding this compound dilutions (no cells) .

  • MTT Incubation: Add MTT reagent to all wells (including the "no cell" control wells) and incubate as per your standard protocol (typically 2-4 hours).[5][6]

  • Solubilization: Add the solubilization solvent (e.g., DMSO, SDS) to all wells and mix thoroughly.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Correction: For each concentration of this compound, subtract the average absorbance of the "no cell" control wells from the absorbance of the wells with cells.

    • Corrected Absorbance = Absorbance(cells + compound) - Absorbance(media + compound)

Issue 2: High Background Fluorescence in JC-1 Assay
Possible Cause & Logical Troubleshooting

Phenolic compounds are known to be autofluorescent.[3][4] this compound's fluorescence may be bleeding into the green (monomer) or red (J-aggregate) channels of the JC-1 assay.

  • Run a Compound-Only Control: Prepare a sample of cells treated with this compound but without the JC-1 dye . Image these cells using the same filter sets (for green and red fluorescence) used for the JC-1 assay.

  • Analyze for Autofluorescence: If you observe a significant signal in either channel, this confirms autofluorescence is a contributing factor.

  • Mitigation Strategies:

    • Background Subtraction: If available in your imaging software, use an unstained control to set the background threshold.

    • Use a Brighter Dye: Consider alternative potentiometric dyes like TMRE or TMRM, which are brighter and may provide a better signal-to-noise ratio against the compound's autofluorescence.

    • Spectral Unmixing: For advanced confocal microscopy, use spectral imaging and linear unmixing to separate the fluorescence signature of this compound from that of the JC-1 dye.

Issue 3: Unexpected Oxygen Consumption Rate (OCR) Profile in Seahorse XF Assay
Possible Cause & Logical Troubleshooting

This compound is known to decrease ATP production and MMP, which should result in a lower basal OCR.[1] However, unexpected results could arise from off-target effects or direct assay interference.

Seahorse_Troubleshooting start Problem: Unexpected OCR Profile with This compound q1 Is Basal OCR unexpectedly high or variable? start->q1 a1 Possible off-target effects or compound instability in assay media. Run compound-only control in Seahorse plate to check for oxygen consumption/release. q1->a1 Yes q2 Is response to Oligomycin/FCCP blunted? q1->q2 No a2 This compound may be impairing Complex V (Oligomycin target) or preventing maximal respiration. Consider a Complex I, II, or IV substrate-driven run. q2->a2 Yes q3 Is Non-Mitochondrial Respiration high? q2->q3 No a3 Compound may be inducing non-mitochondrial oxygen- consuming enzymes (e.g., oxidases). q3->a3 Yes

Decision tree for troubleshooting Seahorse XF results.
Recommendations for Seahorse XF Assays

  • Optimize Cell Density: Ensure that the basal OCR for your control cells is within the optimal range for the instrument. Too few or too many cells can lead to unreliable data.

  • Titrate Compound Concentration: Perform a dose-response experiment with this compound to determine the optimal concentration that elicits a biological response without causing immediate, overwhelming cell death.

  • Include Vehicle Controls: Always include a vehicle control (e.g., DMSO at the same final concentration used to dissolve this compound) to account for any effects of the solvent.

  • Check for Direct Effects: Run a control plate with assay medium and this compound but without cells to ensure the compound itself does not consume or release oxygen, which would interfere with the sensor.

Experimental Protocols

Protocol: Seahorse XF Cell Mito Stress Test

This protocol provides a generalized procedure for evaluating the effect of this compound on mitochondrial respiration.

  • Cell Plating (Day 1): Seed cells into a Seahorse XF cell culture microplate at a pre-optimized density and allow them to adhere overnight.[1]

  • Cartridge Hydration (Day 1): Hydrate a Seahorse XF sensor cartridge by adding 200 µL of XF Calibrant to each well of a utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.[7]

  • Compound Preparation (Day 2):

    • Prepare Seahorse XF assay medium (e.g., XF Base Medium supplemented with 10 mM glucose, 2 mM glutamine, and 1 mM pyruvate). Warm to 37°C and adjust pH to 7.4.

    • Prepare stock solutions of Oligomycin (e.g., 1.0-2.0 µM final), FCCP (e.g., 0.5-2.0 µM final), and Rotenone/Antimycin A (e.g., 0.5 µM final) for injection ports.

    • Prepare this compound and vehicle control solutions in the assay medium.

  • Cell Preparation (Day 2):

    • Remove growth medium from the cells and wash twice with warm assay medium.

    • Add the final volume of assay medium containing either vehicle or the desired concentration of this compound.

    • Incubate the cell plate at 37°C in a non-CO₂ incubator for 45-60 minutes.

  • Assay Execution:

    • Load the hydrated sensor cartridge with the mitochondrial inhibitors into the Seahorse XF Analyzer for calibration.

    • After calibration, replace the utility plate with your cell plate.

    • Run the assay, which will measure basal OCR and then sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A to determine key mitochondrial parameters.[8]

Protocol: JC-1 Assay for Mitochondrial Membrane Potential

This protocol uses the JC-1 dye to assess changes in MMP via fluorescence microscopy or flow cytometry.

  • Cell Culture: Seed cells on a suitable plate (e.g., 96-well black-walled plate for microscopy/plate reader) and allow them to adhere.

  • Compound Treatment: Treat cells with various concentrations of this compound, a vehicle control, and a positive control for depolarization (e.g., 50 µM CCCP for 5-10 minutes) for the desired duration.[9]

  • JC-1 Staining:

    • Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium.[10] Protect from light.

    • Remove the treatment medium from the cells and add the JC-1 working solution.

    • Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[9][10]

  • Washing:

    • Carefully remove the JC-1 solution.

    • Wash the cells once or twice with a pre-warmed assay buffer (e.g., PBS).

  • Analysis:

    • Fluorescence Microscopy: Image the cells using filter sets for green fluorescence (Ex/Em ~485/535 nm) and red fluorescence (Ex/Em ~540/590 nm). Healthy, polarized mitochondria will exhibit red fluorescence (J-aggregates), while depolarized mitochondria in apoptotic cells will show green fluorescence (JC-1 monomers).[11]

    • Flow Cytometry: Analyze cells using a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel. A shift from the FL2-high population to the FL1-high population indicates depolarization.[9]

Signaling Pathway Visualization

Potential Inhibition of STAT3 Signaling by this compound

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling molecule involved in cell proliferation and survival. Some phenolic compounds are known to inhibit this pathway. This compound may exert its effects in part by suppressing STAT3 activation.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK JAK CytokineReceptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates (p) STAT3_active p-STAT3 (Active Dimer) STAT3_inactive->STAT3_active Dimerizes DNA DNA STAT3_active->DNA Translocates & Binds GrifolicAcid This compound GrifolicAcid->JAK Inhibits? TargetGenes Target Gene Transcription (e.g., Bcl-2, Cyclin D1) DNA->TargetGenes Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Cytokine Cytokine (e.g., IL-6) Cytokine->CytokineReceptor Binds

References

Best practices for storing and handling Grifolic acid powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Grifolic acid powder in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and its solutions?

Proper storage of this compound is crucial for maintaining its stability and efficacy. For solid this compound powder, storage at 4°C and protected from light is recommended.[1] When preparing stock solutions, it is advised to store them at -80°C for up to 6 months or at -20°C for up to 1 month, also with protection from light.[2]

Q2: How should I handle this compound powder in the laboratory?

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance, and no special handling measures are required.[2] However, it is always recommended to follow standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE) such as gloves, and a lab coat. While the product is not flammable, it is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[2]

Q3: What is the best solvent for dissolving this compound powder?

This compound is soluble in Dimethyl sulfoxide (B87167) (DMSO).[1][3] For in vitro experiments, a stock solution of 100 mg/mL in DMSO can be prepared, which may require sonication to fully dissolve.[1] It is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can impact solubility.[1]

Q4: What is the known mechanism of action for this compound?

This compound is known to act as an agonist of the free fatty acid receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120).[1][2] Upon activation by ligands like this compound, GPR120 can initiate downstream signaling cascades that have been shown to mediate anti-inflammatory effects.[4][5][6][7][8]

Troubleshooting Guides

Issue 1: I am observing unexpected cell death in my experiments after treating with this compound.

It is important to note that this compound has been shown to reduce the viability of certain cell types, such as RAW264.7 macrophages, in a dose- and time-dependent manner.[1][2] This effect may be linked to the induction of apoptosis.[1] Interestingly, some studies suggest that this cytotoxic effect might be independent of its action on GPR120.[1][9]

  • Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and experimental goals. Consider using a lower concentration range (e.g., 2.5-20 µM) as a starting point.[1]

Issue 2: I am having difficulty dissolving the this compound powder.

Solubility issues can arise, particularly if the DMSO used is not of high purity or has absorbed moisture.

  • Recommendation: Use a fresh, high-quality, anhydrous grade of DMSO.[1] To aid dissolution, gentle warming of the solution to 37°C and brief sonication can be employed.[3] Always ensure the powder has completely dissolved before adding it to your experimental system.

Issue 3: My experimental results are inconsistent.

Variability in results can stem from several factors related to the handling of this compound.

  • Recommendation 1: Stock Solution Stability: Ensure that your stock solutions are stored correctly at -20°C or -80°C and are not subjected to frequent freeze-thaw cycles.[2] It's best to prepare single-use aliquots.

  • Recommendation 2: Light Sensitivity: this compound should be protected from light.[1] When preparing solutions and conducting experiments, use amber-colored tubes or cover your plates and tubes with foil to minimize light exposure.

  • Recommendation 3: Final Concentration in Media: When diluting your DMSO stock solution into aqueous cell culture media, ensure that the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Perform a vehicle control (media with the same concentration of DMSO) to account for any effects of the solvent.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 372.50 g/mol [1]
Appearance White to off-white solid[1]
Storage (Solid) 4°C, protect from light[1]
Storage (In Solvent) -80°C (6 months); -20°C (1 month), protect from light[2]
Solubility DMSO (up to 100 mg/mL)[1]

Experimental Protocols

Protocol: Cell Viability Assay using MTT

This protocol is a general guideline for assessing the effect of this compound on cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of treatment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Preparation of this compound dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • On the day of the experiment, prepare serial dilutions of the this compound stock solution in your cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent across all wells and below 0.5%.

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

Grifolic_Acid_GPR120_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR120 GPR120 (FFAR4) This compound->GPR120 Binds to beta_arrestin2 β-Arrestin-2 GPR120->beta_arrestin2 Recruits TAK1_TAB1 TAK1/TAB1 Complex beta_arrestin2->TAK1_TAB1 Inhibits NFkB_JNK NF-κB / JNK Pathways TAK1_TAB1->NFkB_JNK Activates Inflammation Inflammation NFkB_JNK->Inflammation Promotes

Caption: this compound activation of the GPR120 signaling pathway.

Experimental_Workflow_Cell_Viability start Start seed_cells 1. Seed Cells in 96-well plate start->seed_cells prepare_dilutions prepare_dilutions seed_cells->prepare_dilutions prepare_ prepare_ dilutions 2. Prepare this compound Dilutions treat_cells 3. Treat Cells incubate 4. Incubate for defined period treat_cells->incubate add_mtt 5. Add MTT Reagent incubate->add_mtt solubilize 6. Solubilize Formazan add_mtt->solubilize read_absorbance 7. Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data 8. Analyze Data read_absorbance->analyze_data end End analyze_data->end prepare_dilutions->treat_cells

Caption: Workflow for a cell viability assay with this compound.

References

Validation & Comparative

Comparing the efficacy of Grifolic acid and TUG-891 as FFAR4 agonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Grifolic Acid and TUG-891 as FFAR4 Agonists

For Researchers, Scientists, and Drug Development Professionals

Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120), has emerged as a promising therapeutic target for metabolic and inflammatory diseases. This guide provides a head-to-head comparison of two frequently studied FFAR4 agonists: the natural product this compound and the synthetic compound TUG-891. This comparison is based on their efficacy, signaling profiles, and experimental data to aid researchers in selecting the appropriate tool for their studies.

Introduction to FFAR4 and its Agonists

FFAR4 is activated by medium and long-chain free fatty acids, playing a crucial role in glucose homeostasis, anti-inflammatory responses, and adipogenesis.[1] Agonism of FFAR4 triggers two primary signaling cascades: a Gαq/11 protein-dependent pathway leading to an increase in intracellular calcium ([Ca2+]), and a β-arrestin-mediated pathway, which is critical for its anti-inflammatory effects.[1][2]

This compound , a meroterpenoid isolated from the mushroom Albatrellus confluens, was one of the first identified natural product agonists of FFAR4.[3] It is characterized as a partial agonist.[1][3]

TUG-891 is a potent and selective synthetic agonist of FFAR4.[1] Its high potency and selectivity have made it a valuable tool for elucidating the physiological functions of FFAR4.

Quantitative Comparison of Efficacy

The following table summarizes the available quantitative data for this compound and TUG-891 in key functional assays. Direct head-to-head comparisons in the same experimental setup are limited in the literature.

AssayThis compoundTUG-891
Calcium (Ca²⁺) Mobilization Activates Ca²⁺ mobilization, but specific EC₅₀/pEC₅₀ values are not consistently reported in the reviewed literature.pEC₅₀: 6.93 ± 0.07
β-Arrestin-2 Recruitment Induces β-arrestin recruitment, but quantitative EC₅₀/pEC₅₀ values are not readily available in the reviewed literature.[1]pEC₅₀: 7.19 ± 0.07
ERK Phosphorylation Activates ERK phosphorylation; however, specific EC₅₀/pEC₅₀ values are not detailed in the reviewed literature.[3]pEC₅₀: 5.86 ± 0.29
Other Inhibits LPA-induced cell proliferation with a reported IC₅₀ of 5.7 μM.[4]-

Note: pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀). A higher pEC₅₀ value indicates greater potency.

Signaling Pathways and Cellular Responses

Both this compound and TUG-891 activate FFAR4, leading to downstream signaling events.

This compound has been shown to:

  • Increase intracellular Ca²⁺ concentrations in FFAR4-expressing cells.[3]

  • Stimulate ERK phosphorylation.[3]

  • Act as a partial agonist, meaning it does not produce the same maximal response as a full agonist.[1][3]

  • Inhibit the α-linolenic acid (aLA)-induced activation of ERK and Ca²⁺ response in FFAR4-expressing cells, which is characteristic of partial agonism.[3]

TUG-891 is a well-characterized full agonist that:

  • Potently stimulates Ca²⁺ mobilization, β-arrestin-1 and -2 recruitment, and extracellular signal-regulated kinase (ERK) phosphorylation.

  • Induces rapid phosphorylation and internalization of the FFAR4 receptor.

  • Mimics many of the beneficial therapeutic properties previously reported for long-chain fatty acids, such as stimulating glucagon-like peptide-1 (GLP-1) secretion, enhancing glucose uptake in adipocytes, and inhibiting the release of proinflammatory mediators from macrophages.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like FFAR4.

1. Cell Culture and Plating:

  • Culture FFAR4-expressing cells (e.g., HEK293 or CHO cells) in appropriate growth medium.

  • Seed cells into black-walled, clear-bottom 96-well plates at a suitable density and incubate overnight.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (B1678239) in a physiological buffer (e.g., HBSS).

  • Remove the growth medium from the cells and add the dye-loading solution.

  • Incubate the plate at 37°C for 1 hour in the dark.

3. Compound Preparation and Addition:

  • Prepare serial dilutions of the test compounds (this compound, TUG-891) in the assay buffer.

  • Place the dye-loaded cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Establish a stable baseline fluorescence reading.

  • The instrument's liquid handler adds the compound dilutions to the wells.

4. Data Acquisition and Analysis:

  • Immediately measure the fluorescence intensity over time to capture the peak calcium response.

  • The change in fluorescence is indicative of the change in intracellular calcium levels.

  • Plot dose-response curves and calculate pEC₅₀ values.

β-Arrestin Recruitment Assay

This assay quantifies the interaction between FFAR4 and β-arrestin upon agonist stimulation, a key event in receptor desensitization and G protein-independent signaling. Bioluminescence Resonance Energy Transfer (BRET) is a commonly used method.

1. Cell Culture and Transfection:

  • Co-transfect cells (e.g., HEK293T) with constructs for FFAR4 fused to a BRET donor (e.g., Renilla Luciferase, RLuc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Plate the transfected cells in white, opaque 96-well plates.

2. Compound Preparation and Treatment:

  • Prepare serial dilutions of the agonists in the assay buffer.

  • Add the compounds to the cells and incubate for a defined period (e.g., 5-15 minutes) at 37°C.

3. Signal Detection:

  • Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to each well.

  • Measure the light emission at two wavelengths corresponding to the donor and acceptor using a plate reader capable of BRET measurements.

4. Data Analysis:

  • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

  • Normalize the data to the vehicle control.

  • Generate dose-response curves and determine pEC₅₀ values.

ERK Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream event in the FFAR4 signaling cascade.

1. Cell Culture and Stimulation:

  • Culture FFAR4-expressing cells in 6-well plates until they reach 80-90% confluency.

  • Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.

  • Treat the cells with different concentrations of the agonists for a short period (e.g., 5-10 minutes) at 37°C.

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

3. Western Blotting:

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

4. Data Analysis:

  • Quantify the band intensities for p-ERK and total ERK using densitometry.

  • Normalize the p-ERK signal to the total ERK signal for each sample.

  • Plot the normalized p-ERK levels against the agonist concentration to generate a dose-response curve and calculate the pEC₅₀.

Visualizing FFAR4 Signaling and Experimental Workflow

FFAR4 Signaling Pathway

FFAR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_gq Gq/11 Pathway cluster_barrestin β-Arrestin Pathway Agonist This compound / TUG-891 FFAR4 FFAR4 Agonist->FFAR4 Gq Gαq/11 FFAR4->Gq bArrestin β-Arrestin FFAR4->bArrestin PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 generates Ca_release ↑ [Ca²⁺]i IP3->Ca_release ERK ERK1/2 Phosphorylation bArrestin->ERK

Caption: FFAR4 signaling through Gq/11 and β-arrestin pathways.

Experimental Workflow for Agonist Characterization

Experimental_Workflow start Start: Select FFAR4 Agonist (this compound or TUG-891) cell_culture Cell Culture (FFAR4-expressing cells) start->cell_culture ca_assay Calcium Mobilization Assay cell_culture->ca_assay barrestin_assay β-Arrestin Recruitment Assay cell_culture->barrestin_assay erk_assay ERK Phosphorylation Assay cell_culture->erk_assay data_analysis Data Analysis (Calculate pEC₅₀/EC₅₀) ca_assay->data_analysis barrestin_assay->data_analysis erk_assay->data_analysis comparison Compare Efficacy and Potency data_analysis->comparison end Conclusion comparison->end

Caption: Workflow for characterizing FFAR4 agonists' efficacy.

Conclusion

Both this compound and TUG-891 are valuable pharmacological tools for studying FFAR4. TUG-891 stands out as a potent, selective, and well-characterized full agonist, making it ideal for studies requiring robust receptor activation and for dissecting the downstream consequences of FFAR4 signaling. This compound, as a naturally occurring partial agonist, offers a different pharmacological profile that may be useful for studies where a submaximal receptor response is desired or for investigating the effects of natural ligands. The choice between these two agonists will ultimately depend on the specific research question and the desired level of receptor activation. Further studies providing direct, quantitative comparisons of these compounds in standardized assays would be highly beneficial to the research community.

References

A Head-to-Head Comparison of Grifolic Acid and Ibuprofen in Arthritis Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for more effective and safer therapeutics for arthritis, researchers are increasingly turning to natural compounds as alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This guide provides a detailed, evidence-based comparison of Grifolic acid, a natural compound derived from the mushroom Grifola frondosa, and ibuprofen (B1674241), a widely used NSAID, in the context of arthritis models. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supported by experimental data.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference in the anti-inflammatory effects of this compound and ibuprofen lies in their distinct molecular targets and signaling pathways.

Ibuprofen: A Non-Selective COX Inhibitor

Ibuprofen's primary mechanism of action is the non-selective and reversible inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2][3] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] By blocking both COX isoforms, ibuprofen effectively reduces the production of these pro-inflammatory molecules.[1][3] The S-enantiomer of ibuprofen is considered the more pharmacologically active form. While the inhibition of COX-2 is largely responsible for its anti-inflammatory and analgesic effects, the inhibition of COX-1 can lead to gastrointestinal side effects.[2][3]

Ibuprofen_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 Metabolized by COX2 COX-2 Arachidonic Acid->COX2 Metabolized by Prostaglandins Prostaglandins (Pain, Inflammation, Fever) COX1->Prostaglandins COX2->Prostaglandins Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits

Ibuprofen's COX Inhibition Pathway

This compound: A Modulator of MAPK and NF-κB Signaling

In contrast to ibuprofen's direct enzyme inhibition, this compound exerts its anti-inflammatory effects by modulating key intracellular signaling cascades, specifically the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4][5] These pathways are central to the production of a wide array of pro-inflammatory cytokines and mediators.[4][6][7]

Extracts of Grifola frondosa, containing this compound, have been shown to suppress the phosphorylation of p38 and ERK, key components of the MAPK pathway, in keratinocytes.[4] Furthermore, a natural compound from Grifola frondosa has been demonstrated to inhibit the phosphorylation of IκBα, p38, and JNK in microglial cells, thereby impeding the activation of the NF-κB and AP-1 pathways.[5] By inhibiting these upstream signaling molecules, this compound can effectively reduce the expression of various pro-inflammatory genes.

Grifolic_Acid_Pathway cluster_input Inflammatory Stimuli (e.g., LPS) cluster_pathways Intracellular Signaling cluster_output Cellular Response Stimuli Stimuli MAPK MAPK Pathway (p38, ERK, JNK) Stimuli->MAPK NFkB NF-κB Pathway (IκBα phosphorylation) Stimuli->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) MAPK->Cytokines Induces NFkB->Cytokines Induces Grifolic_Acid This compound Grifolic_Acid->MAPK Inhibits Grifolic_Acid->NFkB Inhibits

This compound's Anti-inflammatory Signaling Pathway

Comparative Efficacy in Arthritis Models

Direct head-to-head comparative studies of this compound and ibuprofen in arthritis models are limited in the current scientific literature. However, by examining data from independent studies, we can infer their potential relative efficacy.

FeatureThis compoundIbuprofen
Primary Target MAPK and NF-κB signaling pathways[4][5]Cyclooxygenase (COX-1 and COX-2) enzymes[1][2][3]
Mechanism Inhibition of upstream signaling cascades leading to reduced pro-inflammatory gene expression.[5]Direct, reversible inhibition of enzyme activity, preventing prostaglandin (B15479496) synthesis.[1]
Reported Effects in Arthritis Models Reduces pro-inflammatory cytokine production in vitro.[4]Reduces pain, inflammation, and fever in various arthritis models.[3][8]
Potential Advantages May offer a broader anti-inflammatory effect by targeting multiple downstream inflammatory mediators. Potential for fewer gastrointestinal side effects compared to non-selective NSAIDs.Well-established efficacy and rapid onset of action for pain and inflammation relief.[3]
Potential Disadvantages Less clinical data available compared to ibuprofen. Efficacy and dosage in human arthritis are not yet established.Risk of gastrointestinal bleeding and other side effects with long-term use due to COX-1 inhibition.[3] Some studies suggest long-term NSAID use might not provide long-term benefits for joint inflammation.[9]

Experimental Protocols

The following are generalized experimental protocols commonly used in the evaluation of anti-arthritic compounds, which can be adapted for a direct comparative study of this compound and ibuprofen.

In Vivo: Collagen-Induced Arthritis (CIA) in Rodents

  • Induction of Arthritis: Male DBA/1 mice or Wistar rats are immunized with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). A booster injection is typically given 21 days later.

  • Treatment Groups:

    • Vehicle control (e.g., saline or appropriate solvent)

    • This compound (various doses, administered orally or intraperitoneally)

    • Ibuprofen (positive control, standard dose, e.g., 10-30 mg/kg, administered orally)

  • Assessment of Arthritis:

    • Clinical Scoring: Arthritis severity is scored visually on a scale of 0-4 for each paw, based on erythema and swelling.

    • Paw Volume Measurement: Paw edema is quantified using a plethysmometer.

    • Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with H&E and Safranin O) to assess synovial inflammation, cartilage destruction, and bone erosion.

    • Biochemical Markers: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) are measured by ELISA.

In Vitro: Lipopolysaccharide (LPS)-Stimulated Macrophages

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of this compound or ibuprofen for 1-2 hours.

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Analysis:

    • Cytokine Production: Levels of TNF-α, IL-6, and other cytokines in the culture supernatant are measured by ELISA.

    • Nitric Oxide (NO) Production: NO levels are determined using the Griess reagent.

    • Western Blot Analysis: Cell lysates are analyzed for the phosphorylation status of key signaling proteins in the MAPK (p-p38, p-ERK, p-JNK) and NF-κB (p-IκBα, p-p65) pathways.

    • Gene Expression: mRNA levels of pro-inflammatory genes are quantified by RT-qPCR.

Experimental_Workflow cluster_invivo In Vivo Model (e.g., CIA) cluster_invitro In Vitro Model (e.g., LPS-stimulated Macrophages) Induction Induce Arthritis (Collagen + CFA) Treatment_vivo Treatment Groups (Vehicle, this compound, Ibuprofen) Induction->Treatment_vivo Assessment_vivo Assess Arthritis (Clinical Score, Paw Volume, Histology, Cytokines) Treatment_vivo->Assessment_vivo Culture Culture Macrophages Treatment_vitro Pre-treat with Compounds Culture->Treatment_vitro Stimulation Stimulate with LPS Treatment_vitro->Stimulation Analysis_vitro Analyze Inflammatory Response (Cytokines, NO, Western Blot, qPCR) Stimulation->Analysis_vitro

General Experimental Workflow for Comparing Anti-Arthritic Compounds

Conclusion and Future Directions

Ibuprofen remains a cornerstone in the management of arthritis symptoms due to its well-characterized and potent inhibition of prostaglandin synthesis. However, its use is associated with known side effects, particularly with long-term administration. This compound presents a compelling alternative with a distinct mechanism of action that targets the upstream signaling pathways of inflammation. This approach may offer a broader spectrum of anti-inflammatory activity and potentially a more favorable safety profile.

To definitively establish the comparative efficacy and therapeutic potential of this compound, direct head-to-head studies against ibuprofen in standardized arthritis models are essential. Future research should focus on:

  • Dose-response studies to determine the optimal therapeutic window for this compound.

  • Pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.

  • Long-term safety and efficacy studies in chronic arthritis models.

  • Investigation into the effects on cartilage and bone integrity to assess its disease-modifying potential.

By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic promise of this compound as a novel agent for the treatment of arthritis.

References

Grifolic Acid and Doxorubicin: A Comparative Analysis of Anticancer Activity in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the anticancer activities of grifolic acid, a natural compound derived from the mushroom Albatrellus confluens, and doxorubicin (B1662922), a well-established chemotherapeutic agent, in the context of breast cancer. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of currently available experimental data, methodologies, and mechanistic insights.

Executive Summary

Doxorubicin remains a cornerstone of breast cancer chemotherapy, exerting its potent cytotoxic effects primarily through DNA intercalation and topoisomerase II inhibition. However, its clinical utility is often limited by significant cardiotoxicity. This compound has emerged as a compound of interest due to its potential anticancer properties, notably through the inhibition of the STAT3 signaling pathway, a key player in breast cancer progression. While direct comparative studies are limited, this guide synthesizes available data to provide a preliminary assessment of their respective anticancer profiles in breast cancer models.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) in Breast Cancer Cell Lines
CompoundCell LineIC50 (µM)Incubation Time (h)Citation
Doxorubicin MCF-7~0.1 - 4.048 - 72[1]
MDA-MB-231~0.9 - 1.024 - 48[1]
This compound Data Not AvailableData Not AvailableData Not Available

Note: IC50 values for doxorubicin can vary depending on the specific experimental conditions and assay used.

Mechanisms of Action

Doxorubicin is a multifaceted agent that induces cancer cell death through several mechanisms[2]:

  • DNA Intercalation: It inserts itself between DNA base pairs, disrupting DNA replication and transcription.

  • Topoisomerase II Inhibition: It stabilizes the topoisomerase II-DNA complex, leading to DNA strand breaks.

  • Reactive Oxygen Species (ROS) Generation: It promotes the formation of free radicals, causing oxidative damage to cellular components.

  • Induction of Apoptosis: It activates intrinsic and extrinsic apoptotic pathways, involving the modulation of Bcl-2 family proteins and caspases[1][].

This compound , while less extensively studied, is believed to exert its anticancer effects through distinct pathways. A key identified mechanism is the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) signaling [4][5]. Constitutive activation of STAT3 is a hallmark of many breast cancers and is associated with tumor cell proliferation, survival, invasion, and immunosuppression[6][7]. By inhibiting STAT3 phosphorylation and activation, this compound can potentially suppress these oncogenic processes.

Signaling Pathways

Doxorubicin_Pathway Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition ROS ROS Dox->ROS Generation Apoptosis Apoptosis DNA->Apoptosis TopoII->Apoptosis Mito Mitochondria ROS->Mito Damage Bcl2 Bcl-2 Family (e.g., Bax, Bcl-2) Mito->Bcl2 Regulation Caspases Caspases Bcl2->Caspases Activation Caspases->Apoptosis

Grifolic_Acid_Pathway GA This compound STAT3 STAT3 GA->STAT3 Inhibition JAK JAK JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation TargetGenes Target Genes (e.g., Cyclin D1, Bcl-xL) Nucleus->TargetGenes Transcription Proliferation Proliferation TargetGenes->Proliferation Survival Survival TargetGenes->Survival

Experimental Protocols

Cell Viability Assay (MTT Assay)

A standard method to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or doxorubicin for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

MTT_Workflow A Seed breast cancer cells in 96-well plate B Treat with this compound or Doxorubicin A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 3-4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Cell Lysis: Treated and untreated breast cancer cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., STAT3, p-STAT3, Bcl-2, Bax, Caspase-3, β-actin).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Doxorubicin is a potent and broadly effective anticancer agent in breast cancer, but its use is hampered by toxicity. This compound presents a potentially more targeted approach by inhibiting the STAT3 signaling pathway, which is crucial for the proliferation and survival of many breast cancer cells. Currently, a direct comparison of the efficacy of this compound and doxorubicin in breast cancer is limited by the lack of specific quantitative data for this compound. Further in-depth studies, including head-to-head in vitro and in vivo experiments, are warranted to fully elucidate the therapeutic potential of this compound and its standing relative to established chemotherapies like doxorubicin. The distinct mechanisms of action suggest that combination therapies could also be a promising avenue for future research.

References

Unveiling the Binding Affinity of Grifolic Acid to the FFAR4 Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals validating the interaction of Grifolic acid with the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120. This guide provides a comparative analysis of this compound's binding affinity alongside other known FFAR4 agonists, supported by experimental data and detailed methodologies.

This compound, a natural compound, has been identified as a partial agonist for the Free Fatty Acid Receptor 4 (FFAR4), a G protein-coupled receptor (GPCR) implicated in various physiological processes, including metabolic regulation and inflammation.[1][2][3] Validating the binding affinity of novel compounds like this compound to FFAR4 is a critical step in drug discovery and development. This guide offers a comprehensive comparison of this compound with other well-characterized FFAR4 agonists, presenting available binding and functional potency data to aid researchers in their investigations.

Comparative Analysis of FFAR4 Agonist Potency

The following table summarizes the available quantitative data for this compound and other key FFAR4 agonists. It is important to note that the data is compiled from various studies employing different experimental assays, which may influence the absolute values. Therefore, this table should be used as a comparative guide, with careful consideration of the specific assay conditions.

CompoundAgonist TypePotency (Human FFAR4)Potency (Mouse FFAR4)Assay Type
This compound Partial AgonistRelative potency of 5.7 µM (inhibition of LPA-induced proliferation)[4][5]-Cell Proliferation Assay
GW9508 Dual FFAR1/FFAR4 AgonistpEC50: 5.46[6]-Not Specified
EC50: 1412.54 - 3500 nM[7]-Not Specified
TUG-891 Full Agonist--Calcium Mobilization, β-Arrestin Recruitment
Metabolex 36 AgonistEC50: 570 nMEC50: 130 nMDynamic Mass Redistribution (DMR)
pEC50: 5.9[8][9]-Not Specified
IC50: 1.3 µM[10]-Calcium Mobilization
GSK137647A AgonistpEC50: 6.3[1][6][11]pEC50: 6.2[6][11]Not Specified
EC50: 501 nM[12]-Not Specified
Compound A AgonistEC50: ~350 nM[13]-Not Specified

Experimental Protocols for Validating FFAR4 Binding Affinity

Several key in vitro assays are employed to determine the binding affinity and functional activity of compounds at the FFAR4 receptor. These include radioligand binding assays, calcium mobilization assays, and β-arrestin recruitment assays.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor. It is considered a gold standard for determining binding affinity (Kd) and the total number of receptors (Bmax).[14]

Principle: A radiolabeled compound known to bind to FFAR4 is incubated with a cell membrane preparation expressing the receptor. A competing, non-labeled compound (e.g., this compound) is added at increasing concentrations. The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki), which is an indirect measure of its binding affinity.[14]

Generalized Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human or mouse FFAR4 receptor.

  • Assay Setup: In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a suitable FFAR4 radioligand and varying concentrations of the unlabeled test compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

FFAR4 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium concentration.[7][8] This functional assay measures the ability of a compound to elicit this downstream signaling event.

Principle: Cells expressing FFAR4 are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding to the receptor, intracellular calcium is released, leading to an increase in fluorescence intensity, which is measured by a fluorescence plate reader.[15][16]

Generalized Protocol:

  • Cell Culture: Plate cells stably or transiently expressing FFAR4 in a 96-well or 384-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of an anion transport inhibitor like probenecid (B1678239) to prevent dye leakage.

  • Compound Addition: Add varying concentrations of the test compound (e.g., this compound) to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence microplate reader.

  • Data Analysis: Plot the peak fluorescence response against the compound concentration to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

β-Arrestin Recruitment Assay

Upon agonist binding and GPCR phosphorylation, β-arrestin proteins are recruited to the receptor, leading to receptor desensitization and internalization, as well as initiating distinct signaling pathways.

Principle: This assay utilizes various technologies, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC), to measure the interaction between FFAR4 and β-arrestin. In a common setup, FFAR4 is fused to a donor molecule (e.g., a luciferase) and β-arrestin to an acceptor molecule (e.g., a fluorescent protein). Agonist-induced proximity of the two molecules results in a measurable signal.[17][18]

Generalized Protocol (using EFC):

  • Cell Line: Use a stable cell line co-expressing FFAR4 tagged with a small enzyme fragment (the ProLink tag) and β-arrestin tagged with the larger enzyme acceptor (EA) fragment.

  • Cell Plating: Plate the cells in a white, opaque 96-well or 384-well plate.

  • Compound Addition: Add varying concentrations of the test compound.

  • Incubation: Incubate to allow for β-arrestin recruitment.

  • Detection: Add the detection reagents containing the enzyme substrate. The complemented enzyme will hydrolyze the substrate, producing a chemiluminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the compound concentration to determine the EC50 value.

Visualizing Key Processes

To further aid in the understanding of the experimental workflows and signaling pathways involved in validating this compound's binding to FFAR4, the following diagrams are provided.

FFAR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FFAR4 FFAR4 (GPR120) Gq Gq FFAR4->Gq Activates beta_arrestin β-Arrestin FFAR4->beta_arrestin Recruits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC PKC DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Ca_ER->Downstream beta_arrestin->Downstream Grifolic_Acid This compound (Agonist) Grifolic_Acid->FFAR4 Binds to

Caption: FFAR4 signaling pathway activated by an agonist.

Experimental_Workflow cluster_assays Binding & Functional Assays radioligand Radioligand Binding (Affinity - Ki) data_analysis Data Analysis & Comparison radioligand->data_analysis calcium Calcium Mobilization (Potency - EC50) calcium->data_analysis arrestin β-Arrestin Recruitment (Potency - EC50) arrestin->data_analysis start Compound Synthesis (this compound) cell_culture Cell Culture with FFAR4 Expression start->cell_culture cell_culture->radioligand cell_culture->calcium cell_culture->arrestin conclusion Validate Binding Affinity & Functional Profile data_analysis->conclusion

Caption: Workflow for validating FFAR4 binding affinity.

Agonist_Comparison Grifolic_Acid This compound Partial Agonist Potency: Moderate Alternatives Alternative Agonists TUG-891 (Full) GSK137647A (Full) Metabolex 36 (Full) GW9508 (Dual) Grifolic_Acid->Alternatives Compared Against

Caption: Logical comparison of this compound to alternatives.

References

A Comparative Guide to the Neuroprotective Efficacy of Grifolic Acid and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing prevalence of neurodegenerative diseases has spurred significant research into novel therapeutic agents capable of protecting neural tissues from damage. Natural compounds, with their diverse chemical structures and multi-target mechanisms, represent a promising frontier in neuroprotection. This guide provides a comparative analysis of the neuroprotective efficacy of Grifolic acid, a sesquiterpenoid phenol (B47542) from the mushroom Albatrellus confluens, against other well-studied natural compounds such as Curcumin, Resveratrol (B1683913), and Epigallocatechin-3-gallate (EGCG).

Comparative Analysis of Neuroprotective Mechanisms

Natural compounds exert their neuroprotective effects through various mechanisms, primarily by combating oxidative stress and neuroinflammation. Key signaling pathways are often modulated by these molecules, leading to enhanced cellular defense and survival.

This compound: As a phenolic compound, this compound's neuroprotective potential is inferred from its structural class, which is known for potent antioxidant activities. While direct evidence of its neuroprotective signaling in neuronal cells is still emerging, studies on its other biological activities provide clues. For instance, this compound is a known agonist of the free fatty acid receptor 4 (FFAR4), which is involved in mediating anti-inflammatory effects. Its activity in other cell types, such as inducing mitochondrial membrane potential loss in macrophages at concentrations of 2.5-20 µM, establishes a bioactive range, though this specific effect is cytotoxic to those cells rather than protective.[1] Based on the actions of similar phenolic and terpenoid compounds, a primary hypothesized mechanism for neuroprotection is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Curcumin: The principal bioactive compound in turmeric, curcumin, is a pleiotropic molecule with well-documented neuroprotective properties.[1][2][3] Its mechanisms include scavenging reactive oxygen species (ROS), upregulating endogenous antioxidant enzymes like superoxide (B77818) dismutase, and suppressing key inflammatory mediators such as NF-κB, COX-2, and iNOS.[2][3] Curcumin also modulates apoptosis, inhibits the aggregation of amyloid-beta (Aβ), and enhances the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[1][2]

Resveratrol: This natural stilbenoid found in grapes and red wine demonstrates robust neuroprotective effects. Its primary mechanisms involve the activation of Sirtuin-1 (SIRT1), which in turn suppresses NF-κB signaling and protects neurons from microglia-dependent toxicity.[4][5] Resveratrol also activates the Nrf2/Antioxidant Response Element (ARE) pathway, upregulates antioxidant enzymes, reduces inflammatory cytokine expression, and modulates apoptosis by regulating Bcl-2 and Bax proteins.[4][6][7]

Epigallocatechin-3-gallate (EGCG): The most abundant catechin (B1668976) in green tea, EGCG, readily crosses the blood-brain barrier and exerts significant neuroprotection.[8] It functions as a potent antioxidant, chelates iron, and reduces Aβ and tau toxicity.[8][9] EGCG mitigates neuroinflammation by inhibiting inducible nitric oxide synthase (iNOS) activity and modulating microglial activation.[9] Its neuroprotective effects are also linked to the activation of protein kinase C (PKC) signaling and the modulation of multiple other cellular pathways.[8]

Key Signaling Pathway: Nrf2/ARE Activation

A common and critical pathway for neuroprotection against oxidative stress is the Nrf2/ARE pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In response to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1). Many natural compounds, including resveratrol and curcumin, are potent activators of this pathway.[6][10]

Nrf2_Pathway cluster_stress Cellular Stressors cluster_compounds Natural Compounds cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Neuroprotective Response Oxidative_Stress Oxidative Stress (e.g., H₂O₂, Glutamate) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Inflammation Neuroinflammation Inflammation->Keap1_Nrf2 Grifolic_Acid This compound (Hypothesized) Grifolic_Acid->Keap1_Nrf2 Activation Curcumin Curcumin Curcumin->Keap1_Nrf2 Resveratrol Resveratrol Resveratrol->Keap1_Nrf2 EGCG EGCG EGCG->Keap1_Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Nrf2_nuc->ARE Binds to Antioxidant_Enzymes->Oxidative_Stress Neutralizes Cell_Survival Increased Neuronal Survival Antioxidant_Enzymes->Cell_Survival

Caption: Activation of the Nrf2/ARE signaling pathway by natural compounds.

Quantitative Comparison of Neuroprotective Efficacy

Direct quantitative comparison requires standardized experimental conditions. While such data for this compound in neuroprotection models is not yet widely published, the table below summarizes representative data for other compounds to provide a benchmark for efficacy.

CompoundExperimental ModelNeurotoxic InsultConcentration/DoseObserved Neuroprotective Effect
Gallic Acid Primary rat cortex neurons100 µM Glutamate (B1630785)25 & 50 µg/mlSignificantly attenuated glutamate-induced neurotoxicity and improved antioxidant profile.[11]
Corosolic Acid Rat model of cerebral I/RIschemia/Reperfusion2.5, 5, & 10 mg/kgSignificantly reduced brain infarct volume, edema, and neurological scores.[8][12][13]
Ursolic Acid Mouse model of MCAOIschemia/ReperfusionN/ASignificantly improved neurological deficit and reduced infarct size via Nrf2 activation.[14]
Curcumin Rat cerebral cortical neuronsGlutamateN/AProtected against glutamate excitotoxicity by increasing BDNF levels.
Fisetin HT22 mouse hippocampal cells20 µM Iodoacetic Acid2.5 - 10 µMDose-dependent increase in cell viability; robust activation of Nrf2.[2]
EGCG Mouse model of brain injuryMethionine-induced HyperhomocysteinemiaN/AImproved cognitive function, inhibited Aβ aggregation, and reduced oxidative stress.

Experimental Protocols

Evaluating the neuroprotective potential of a compound involves a series of standardized in vitro and in vivo assays.

General Experimental Workflow for In Vitro Screening

The process begins with culturing neuronal cells, inducing a specific neurotoxic insult in the presence or absence of the test compound, and finally assessing cell viability and other relevant biomarkers.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis A 1. Neuronal Cell Culture (e.g., SH-SY5Y, HT22, Primary Neurons) B 2. Plating & Adherence (24-48 hours) A->B C 3. Pre-treatment with Compound (e.g., this compound, 1-2 hours) B->C D 4. Induction of Neurotoxicity (e.g., Glutamate, H₂O₂, Aβ) C->D E 5. Co-incubation (24 hours) D->E F 6. Cell Viability Assay (e.g., MTT, LDH) E->F G 7. Biomarker Analysis (e.g., ROS, Western Blot, qPCR) E->G Control_Group Control Groups: - Vehicle Only - Toxin Only H 8. Data Analysis & Interpretation F->H G->H

Caption: General workflow for in vitro neuroprotective compound screening.

Key Experimental Methodologies

1. Cell Viability (MTT) Assay: This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Plating: Seed neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

    • Treatment: Pre-treat cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 2 hours).

    • Insult: Add the neurotoxic agent (e.g., 100 µM glutamate or 50 µM H₂O₂) to the wells (except for the vehicle control group) and incubate for 24 hours.

    • MTT Incubation: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

    • Measurement: Read the absorbance of the solution on a microplate reader at a wavelength of 570 nm.

    • Calculation: Express cell viability as a percentage relative to the untreated control cells.

2. Western Blot for Protein Expression (e.g., Nrf2, HO-1): This technique is used to detect and quantify the expression levels of specific proteins, providing insight into the activation or inhibition of signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target protein (e.g., Nrf2). A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

  • Protocol:

    • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate them by electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

    • Analysis: Quantify band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Natural compounds like Curcumin, Resveratrol, and EGCG are well-established neuroprotective agents with multifaceted mechanisms targeting oxidative stress and inflammation. This compound, belonging to the promising class of terpenoid phenols, warrants further investigation to fully characterize its neuroprotective potential and mechanisms of action. Based on the behavior of structurally related compounds, its ability to modulate the Nrf2 pathway is a strong area for future inquiry. The experimental frameworks presented here provide a robust basis for such investigations. Further studies, including in vivo experiments in animal models of neurodegeneration, are essential to validate the therapeutic potential of this compound and other novel natural compounds for clinical translation.

References

Unraveling Grifolic Acid's Mechanism: A Comparative Guide to FFAR4 Knockdown Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the precise mechanism of action is a critical step in validating a compound's therapeutic potential. Grifolic acid, a known agonist of the Free Fatty Acid Receptor 4 (FFAR4), has garnered interest for its potential anti-inflammatory and metabolic benefits. This guide provides a comparative analysis of FFAR4 knockdown experiments designed to elucidate this compound's mechanism of action, contrasting its effects with other FFAR4 agonists and highlighting key experimental findings.

This guide delves into the data and methodologies from studies utilizing small interfering RNA (siRNA) to silence FFAR4 expression, thereby assessing the receptor's role in mediating the effects of this compound. We also present a comparative look at other FFAR4 agonists to provide a broader context for understanding FFAR4-targeted drug discovery.

FFAR4-Dependent vs. Independent Effects of this compound

Recent studies have revealed a nuanced role for FFAR4 in the cellular activities of this compound. While it is established as an FFAR4 agonist, certain effects, particularly cytotoxicity in macrophages, appear to be independent of this receptor.

A key study investigating the impact of this compound on RAW264.7 macrophages demonstrated that while the compound reduced cell viability and ATP production in a dose-dependent manner, the knockdown of FFAR4 did not alter these outcomes.[1] This suggests that at the concentrations tested, this compound's cytotoxic effects on these immune cells are mediated through a separate, FFAR4-independent pathway.[1]

Table 1: Effect of this compound on RAW264.7 Macrophage Viability and ATP Levels with and without FFAR4 Knockdown

TreatmentFFAR4 ExpressionCell Viability (% of Control)Cellular ATP Content (% of Control)
ControlNormal100%100%
This compound (20 µM)NormalSignificantly ReducedSignificantly Reduced
ControlFFAR4 Knockdown100%100%
This compound (20 µM)FFAR4 KnockdownSignificantly Reduced (No significant difference compared to Normal FFAR4)Significantly Reduced (No significant difference compared to Normal FFAR4)

Note: "Significantly Reduced" indicates a statistically significant decrease compared to the respective control group. The key finding is the lack of significant difference between the this compound-treated groups with normal and knockdown FFAR4 expression.[1]

Comparative Analysis with Alternative FFAR4 Agonists

To understand the significance of these findings, it is essential to compare the effects of this compound with other well-characterized FFAR4 agonists where knockdown studies have confirmed an on-target mechanism. TUG-891 and GW9508 are two such synthetic agonists.

Studies have shown that the effects of TUG-891 on processes like glucagon-like peptide-1 (GLP-1) secretion are dependent on FFAR4.[2] Similarly, the anti-inflammatory effects of GW9508, such as the inhibition of pro-inflammatory cytokine production, have been shown to be attenuated in cells with reduced FFAR4 expression.[3]

Table 2: Comparative Effects of FFAR4 Agonists in Control vs. FFAR4 Knockdown Conditions

AgonistBiological EffectEffect in Control CellsEffect in FFAR4 Knockdown/KO Cells
This compound Macrophage CytotoxicityIncreasedNo significant change
TUG-891 GLP-1 SecretionIncreasedAttenuated
GW9508 Inhibition of TNF-α releaseIncreasedAttenuated

This comparative data underscores the importance of target validation for each specific biological effect of a compound, as off-target or receptor-independent actions can occur.

FFAR4 Signaling Pathways

FFAR4 activation by an agonist like this compound can trigger two main signaling cascades: the Gαq/11 pathway and the β-arrestin-2 pathway. Understanding these pathways is crucial for interpreting experimental data.

The Gαq/11 pathway leads to an increase in intracellular calcium and the activation of downstream kinases, influencing processes like hormone secretion. The β-arrestin-2 pathway is primarily associated with the anti-inflammatory effects of FFAR4, involving the inhibition of the NF-κB signaling cascade.[4][5][6]

FFAR4_Signaling cluster_membrane Cell Membrane cluster_gq Gαq/11 Pathway cluster_barrestin β-arrestin-2 Pathway FFAR4 FFAR4 Gq Gαq/11 FFAR4->Gq Barr2 β-arrestin-2 FFAR4->Barr2 GA This compound (Agonist) GA->FFAR4 PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Release IP3->Ca2 Hormone Hormone Secretion Ca2->Hormone TAB1 TAB1 Barr2->TAB1 TAK1 TAK1 TAB1->TAK1 NFkB NF-κB Inhibition TAK1->NFkB AntiInflammatory Anti-inflammatory Effects NFkB->AntiInflammatory Experimental_Workflow cluster_setup Cell Preparation cluster_transfection siRNA Transfection cluster_treatment Treatment & Analysis Culture Culture RAW264.7 cells Seed Seed cells in 6-well plates Culture->Seed siRNA_prep Prepare siRNA-lipid complexes (FFAR4 & Scramble) Seed->siRNA_prep Transfect Transfect cells siRNA_prep->Transfect Incubate_post_transfection Incubate for 24-48h Transfect->Incubate_post_transfection Treat Treat with this compound Incubate_post_transfection->Treat WB Western Blot (Confirm Knockdown) Treat->WB Assays Downstream Assays (Viability, ATP, etc.) Treat->Assays Logical_Framework cluster_hypothesis Hypothesis cluster_experiment Experiment cluster_outcomes Possible Outcomes cluster_conclusions Conclusions Hypo This compound's effect is mediated by FFAR4 Knockdown Knockdown FFAR4 (siRNA) Hypo->Knockdown Measure Measure this compound's effect Knockdown->Measure Outcome1 Effect is abolished or reduced Measure->Outcome1 Outcome2 Effect is unchanged Measure->Outcome2 Conclusion1 Mechanism is FFAR4-dependent Outcome1->Conclusion1 Conclusion2 Mechanism is FFAR4-independent Outcome2->Conclusion2

References

Comparative Analysis of Grifolic Acid Isomers: Unraveling Stereochemistry's Role in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable gap in the comparative biological analysis of grifolic acid's enantiomers and stereoisomers. While the parent compound, this compound, has been the subject of various studies elucidating its biological effects, research specifically dissecting the differential activities of its distinct spatial arrangements is currently unavailable. This guide, therefore, summarizes the known biological activities of this compound as a compound, alongside an overview of the general principles of stereoisomerism in drug action, to provide a foundational understanding for researchers, scientists, and drug development professionals.

This compound, a meroterpenoid isolated from the edible mushroom Albatrellus confluens, has garnered attention for its diverse pharmacological properties. It is recognized primarily as a potent and selective agonist for the free fatty acid receptor 4 (FFAR4), also known as GPR120. This interaction underpins many of its observed biological effects, which span anti-inflammatory, metabolic, and cytotoxic activities.

Understanding the Importance of Stereoisomerism

In pharmacology, the three-dimensional structure of a molecule is critical to its biological function. Enantiomers, which are non-superimposable mirror images of each other, and diastereomers, which are stereoisomers that are not mirror images, can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact preferentially with one stereoisomer over another. However, specific studies detailing the enantioselective synthesis and subsequent comparative biological evaluation of this compound enantiomers have not been reported in the reviewed literature.

Known Biological Activities of this compound

While comparative data for its isomers is lacking, research on this compound has established a range of biological activities. These are summarized below.

Anti-inflammatory Effects

This compound's role as an FFAR4 agonist is central to its anti-inflammatory properties. Activation of FFAR4 in macrophages has been shown to mediate potent anti-inflammatory effects.

Cytotoxic and Anti-tumor Potential

Several studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. This activity is often linked to the induction of apoptosis and cell cycle arrest.

Signaling Pathways Modulated by this compound

The primary signaling pathway influenced by this compound is initiated by the activation of FFAR4. This G-protein coupled receptor (GPCR) activation can lead to downstream signaling cascades involving β-arrestin-2 and the modulation of inflammatory pathways.

FFAR4 Signaling Pathway This compound This compound FFAR4 FFAR4 This compound->FFAR4 Gq_11 Gq_11 FFAR4->Gq_11 Activates beta_Arrestin_2 β-Arrestin-2 FFAR4->beta_Arrestin_2 Recruits PLC PLC Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC Anti_inflammatory_effects Anti-inflammatory Effects PKC->Anti_inflammatory_effects ERK1_2 ERK1/2 Activation beta_Arrestin_2->ERK1_2 ERK1_2->Anti_inflammatory_effects Apoptosis Apoptosis

Caption: Simplified signaling pathway of this compound via FFAR4 activation.

Experimental Methodologies

While specific protocols for comparing this compound isomers are not available, standard assays used to evaluate the biological activity of this compound are described below. These would be the foundational methods for any future comparative studies on its stereoisomers.

FFAR4 Activation Assay
  • Principle: To determine the agonist activity of a compound on FFAR4, cells stably expressing the receptor are used. Activation of the receptor leads to an increase in intracellular calcium levels, which can be measured using a fluorescent calcium indicator.

  • Protocol Outline:

    • HEK293 cells stably expressing human FFAR4 are seeded in 96-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • This compound (or its isomers) at varying concentrations is added to the wells.

    • The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader.

    • Dose-response curves are generated to determine the EC50 value.

Cell Viability and Cytotoxicity Assays
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Protocol Outline:

    • Cancer cells (e.g., human colon cancer cell line HCT116) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of this compound (or its isomers) for a specified period (e.g., 24, 48, 72 hours).

    • MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Future Directions

The absence of data on the biological activities of this compound's enantiomers and stereoisomers represents a significant knowledge gap. Future research should prioritize the following:

  • Enantioselective Synthesis: Development of synthetic routes to obtain pure enantiomers and diastereomers of this compound.

  • Comparative Biological Evaluation: Head-to-head comparisons of the synthesized isomers in a panel of biological assays, including FFAR4 activation, anti-inflammatory, and cytotoxic assays.

  • In Vivo Studies: Investigation of the pharmacokinetic and pharmacodynamic properties of the most active isomer(s) in animal models of inflammation and cancer.

Such studies are crucial for a complete understanding of the structure-activity relationship of this compound and for potentially identifying a stereoisomer with an improved therapeutic profile.

A Comparative Analysis of the Anti-Proliferative Effects of Grifolic Acid and its Natural Precursor, Grifolin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-proliferative activities of the natural product Grifolic acid and its closely related precursor, Grifolin. Due to a lack of publicly available data on the anti-proliferative effects of synthetic this compound derivatives, this guide focuses on the comparison between these two natural compounds.

This compound, a meroterpenoid isolated from the edible mushroom Albatrellus confluens, and its precursor Grifolin have demonstrated notable anti-proliferative effects across a range of cancer cell lines. This guide summarizes the available experimental data, details the underlying mechanisms of action, and provides an overview of the experimental protocols used to evaluate their efficacy.

Quantitative Comparison of Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and Grifolin against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound GH3Pituitary Adenoma4.25[1]
DU-145Prostate Cancer5.7[2]
U-2 OS, MG-63, Saos-2, 143BOsteosarcomaNot specified, but total cell death at 30 µM[3]
Grifolin K562Chronic Myelogenous Leukemia18
CNE1Nasopharyngeal Carcinoma24
B95-8Marmoset B lymphoblastoid24
SW480Colon Cancer27
RajiBurkitt's Lymphoma27
MCF7Breast Cancer30
HeLaCervical Cancer34

Mechanisms of Anti-Proliferative Action

Both this compound and Grifolin induce cancer cell death through various mechanisms, primarily centered around the induction of apoptosis and disruption of cellular energy metabolism.

This compound:

This compound's primary mechanism of action involves the induction of necrotic cell death by targeting mitochondrial function.[1] It leads to a rapid decrease in mitochondrial membrane potential (MMP) and subsequent inhibition of ATP production.[1][3][4] This process is believed to be initiated by the inhibition of NADH production.[1] Notably, the cytotoxic effects of this compound appear to be independent of the G-protein coupled receptor 120 (GPR120).[1][3]

Grifolin:

Grifolin has been shown to induce apoptosis in various cancer cell lines. Its pro-apoptotic activity is associated with the inhibition of the PI3K/Akt signaling pathway. Furthermore, Grifolin can suppress the ERK1/2 pathway, which is crucial for cancer cell growth and invasion.[5]

The following diagram illustrates the proposed signaling pathway for this compound-induced cell death.

Grifolic_Acid_Pathway This compound This compound Inhibition of NADH Production Inhibition of NADH Production This compound->Inhibition of NADH Production Decreased Mitochondrial Membrane Potential (MMP) Decreased Mitochondrial Membrane Potential (MMP) Inhibition of NADH Production->Decreased Mitochondrial Membrane Potential (MMP) Inhibition of ATP Production Inhibition of ATP Production Decreased Mitochondrial Membrane Potential (MMP)->Inhibition of ATP Production Necrotic Cell Death Necrotic Cell Death Inhibition of ATP Production->Necrotic Cell Death

Proposed mechanism of this compound-induced cell death.

Experimental Protocols

The evaluation of the anti-proliferative effects of this compound and Grifolin typically involves a series of in vitro assays. The following is a generalized workflow for these experiments.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Anti-Proliferative Assays cluster_2 Mechanism of Action Studies Cancer Cell Lines Cancer Cell Lines Treatment with this compound or Grifolin Treatment with this compound or Grifolin Cancer Cell Lines->Treatment with this compound or Grifolin MTT Assay MTT Assay Treatment with this compound or Grifolin->MTT Assay Cell Viability Assay Cell Viability Assay Treatment with this compound or Grifolin->Cell Viability Assay Cell Cycle Analysis Cell Cycle Analysis Treatment with this compound or Grifolin->Cell Cycle Analysis Annexin V/PI Staining (Apoptosis) Annexin V/PI Staining (Apoptosis) Treatment with this compound or Grifolin->Annexin V/PI Staining (Apoptosis) JC-1 Staining (MMP) JC-1 Staining (MMP) Treatment with this compound or Grifolin->JC-1 Staining (MMP) ATP Measurement Assay ATP Measurement Assay Treatment with this compound or Grifolin->ATP Measurement Assay Western Blot (Signaling Proteins) Western Blot (Signaling Proteins) Treatment with this compound or Grifolin->Western Blot (Signaling Proteins) IC50 Determination IC50 Determination MTT Assay->IC50 Determination Cell Viability Assay->IC50 Determination Data Analysis Data Analysis Cell Cycle Analysis->Data Analysis Annexin V/PI Staining (Apoptosis)->Data Analysis JC-1 Staining (MMP)->Data Analysis ATP Measurement Assay->Data Analysis Western Blot (Signaling Proteins)->Data Analysis

General experimental workflow for evaluating anti-proliferative effects.
Key Experimental Methodologies

  • Cell Viability Assay (MTT Assay): This colorimetric assay is used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The absorbance of the colored solution is quantified by a spectrophotometer. The IC50 value is then calculated from the dose-response curve.[1]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining): JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to quantify changes in MMP.[1]

  • Cellular ATP Level Measurement: Cellular ATP levels can be measured using luciferase-based assays. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The amount of light produced is directly proportional to the amount of ATP present.[1]

  • Western Blotting: This technique is used to detect specific proteins in a sample. It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest. This method is used to analyze the expression levels of proteins involved in signaling pathways such as PI3K/Akt and ERK1/2.

Conclusion

Both this compound and Grifolin exhibit promising anti-proliferative properties against a variety of cancer cell lines, albeit through different primary mechanisms. This compound appears to induce a rapid, necrosis-like cell death by disrupting mitochondrial energy production, while Grifolin promotes apoptosis through the modulation of key cancer-related signaling pathways. The data suggests that this compound may be a more potent anti-proliferative agent, exhibiting lower IC50 values in the cell lines tested. Further research, particularly on the in vivo efficacy and safety of these compounds, is warranted. The development and biological evaluation of synthetic derivatives of this compound could also be a promising avenue for future anti-cancer drug discovery.

References

Grifolic Acid: A Meta-Analysis of its Anti-Inflammatory and Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Grifolic acid, a natural compound isolated from the mushroom Albatrellus confluens, and its close analog grifolin (B191361), have emerged as promising therapeutic agents in preclinical studies, demonstrating significant anti-inflammatory and anti-cancer properties. This guide provides a comprehensive meta-analysis of the existing research, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Anti-Cancer Activity of this compound and Grifolin

This compound and grifolin have exhibited potent cytotoxic effects across a range of cancer cell lines. The primary mechanism of action involves the induction of apoptosis, cell cycle arrest, and autophagy, often mediated through the modulation of critical signaling pathways.

Comparative Efficacy (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and grifolin in various cancer cell lines.

CompoundCancer TypeCell LineIC50 (µM)Reference
This compoundPituitary AdenomaGH34.25 (at 24h)[1]
GrifolinNasopharyngeal CarcinomaCNE124[2]
GrifolinBurkitt's LymphomaB95-824[2]
GrifolinBurkitt's LymphomaRaji27[2]
GrifolinChronic Myelogenous LeukemiaK56218[2]
GrifolinColorectal CarcinomaSW48027[2]
GrifolinBreast AdenocarcinomaMCF730[2]
GrifolinCervical CarcinomaHeLa34[2]
GrifolinColon CancerHT-2935.4 ± 2.4[2]
GrifolinColon CancerSW-48027.4 ± 2.2[2]
GrifolinCervical CancerHeLa30.7 ± 1.0[2]
NeogrifolinColon CancerHT2934.6 ± 5.9[2]
NeogrifolinColon CancerSW48024.3 ± 2.5[2]
NeogrifolinCervical CancerHeLa30.1 ± 4.0[2]
Key Signaling Pathways in Cancer

This compound and grifolin exert their anti-cancer effects by modulating several key signaling pathways, primarily the ERK1/2 and Akt/mTOR/S6K pathways.

1. Inhibition of the ERK1/2 Pathway:

Grifolin has been shown to inhibit the ERK1/2 pathway, which is crucial for cell proliferation and survival.[2] This inhibition leads to cell cycle arrest in the G1 phase.[3] The mechanism involves the downregulation of cyclin D1, cyclin E, and CDK4 expression, and a subsequent reduction in the phosphorylation of the retinoblastoma protein (pRB).[3] Grifolin has been found to directly bind to ERK1/2, thereby inhibiting its kinase activity.[4]

ERK1_2_Pathway Grifolin Grifolin ERK1_2 ERK1/2 Grifolin->ERK1_2 Elk1 Elk1 ERK1_2->Elk1 DNMT1 DNMT1 Elk1->DNMT1 Cell_Proliferation Cell Proliferation DNMT1->Cell_Proliferation

Caption: Grifolin inhibits the ERK1/2 signaling pathway, leading to decreased cell proliferation.

2. Inactivation of the Akt/mTOR/S6K Pathway:

In human ovarian cancer cells, grifolin has been demonstrated to inactivate the Akt and ERK1/2 pathways, leading to apoptosis and cell cycle arrest.[5] This inactivation results in the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, ultimately leading to the cleavage of caspase-3 and PARP.[5]

Akt_mTOR_Pathway Grifolin Grifolin Akt Akt Grifolin->Akt mTOR mTOR Akt->mTOR S6K S6K mTOR->S6K Apoptosis Apoptosis S6K->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest S6K->Cell_Cycle_Arrest

Caption: Grifolin inactivates the Akt/mTOR/S6K pathway, inducing apoptosis and cell cycle arrest.

In Vivo Studies: Osteosarcoma Xenograft Model

In a study involving nude mice bearing human osteosarcoma xenografts, intratumoral injection of this compound promoted tumor cell death and prolonged survival.[6] Importantly, the treatment showed no obvious toxicity in the mice, with no histological changes in major organs or alterations in blood cell counts and plasma protein levels.[6]

Anti-Inflammatory Activity of this compound and Related Compounds

This compound and extracts from Grifola frondosa have also demonstrated significant anti-inflammatory properties. The primary mechanism involves the suppression of pro-inflammatory mediators and the modulation of the NF-κB signaling pathway.

Effects on Macrophages

In a study using RAW264.7 mouse macrophages, a water extract of Grifola frondosa (GFW) was shown to alleviate intestinal inflammation by suppressing the production of TNF-α and its signaling.[7] GFW significantly suppressed TNF-α-induced monocyte adhesion to colon cancer cells and reduced the expression of the chemokines MCP-1 and IL-8.[7]

Inhibition of the NF-κB Signaling Pathway

Agaricoglycerides (AGF), extracted from fermented Grifola frondosa, at a dose of 500 mg/kg, significantly inhibited LPS-induced upregulation of NF-κB activation in animal models.[8] This led to a reduction in the production of pro-inflammatory cytokines and enzymes, including IL-1β, TNF-α, iNOS, and COX-2.[8]

NFkB_Pathway Grifola_frondosa_extracts Grifola frondosa extracts NF_kB NF-κB Grifola_frondosa_extracts->NF_kB LPS LPS LPS->NF_kB Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-1β, iNOS, COX-2) NF_kB->Pro_inflammatory_Mediators

Caption: Extracts from Grifola frondosa inhibit the NF-κB signaling pathway, reducing the production of pro-inflammatory mediators.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity.

    • Procedure: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified duration. An MTT solution is then added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. Cell viability is expressed as a percentage of the control group.

  • Sulforhodamine B (SRB) Assay: This assay is used to determine cell density based on the measurement of cellular protein content.

    • Procedure: After treatment with the test compound, cells are fixed with trichloroacetic acid. The fixed cells are then stained with SRB dye. The unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is measured using a microplate reader.

Apoptosis and Cell Cycle Analysis
  • Flow Cytometry: This technique is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser.

    • Apoptosis Detection: Cells are stained with Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent intercalating agent that stains DNA and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

    • Cell Cycle Analysis: Cells are fixed and stained with a DNA-intercalating dye such as PI. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Western Blotting

This technique is used to detect specific proteins in a sample.

  • Procedure:

    • Protein Extraction: Cells are lysed to extract total protein.

    • Protein Quantification: The protein concentration is determined using a method such as the Bradford or BCA assay.

    • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

    • Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody.

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., nude mice) are typically used to prevent rejection of human tumor cells.

  • Procedure:

    • Tumor Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.

    • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

    • Treatment: Once the tumors reach a certain size, the mice are treated with the test compound (e.g., via intratumoral, intraperitoneal, or oral administration).

    • Efficacy and Toxicity Assessment: Tumor growth inhibition is monitored throughout the study. At the end of the study, the mice are euthanized, and tumors and major organs are collected for histological and molecular analysis to assess efficacy and potential toxicity.

Conclusion

The collective evidence from preclinical studies strongly suggests that this compound and its related compounds possess significant anti-cancer and anti-inflammatory properties. The mechanisms of action are multifaceted, involving the induction of cancer cell death through the modulation of key signaling pathways like ERK1/2 and Akt/mTOR, and the suppression of inflammation via the inhibition of the NF-κB pathway. The in vivo data further supports the potential of this compound as a therapeutic agent with a favorable safety profile. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of cancer and inflammatory diseases.

References

Safety Operating Guide

Proper Disposal of Grifolic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Grifolic Acid

This document provides comprehensive guidance on the proper disposal procedures for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for maintaining laboratory safety, ensuring regulatory compliance, and minimizing environmental impact.

This compound Safety and Hazard Information

Based on available Safety Data Sheet (SDS) information, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, standard laboratory best practices for chemical handling and disposal should always be followed.

Parameter Information Citation
GHS Classification Not classified as hazardous
Hazard Pictograms None
Signal Word None
Hazard Statements None
NFPA Ratings (0-4) Health: 0, Fire: 0, Reactivity: 0
HMIS-Ratings (0-4) Health: 0, Fire: 0, Reactivity: 0
Environmental Precautions Do not allow to enter sewers/ surface or ground water.

Step-by-Step Disposal Procedures

While this compound is not classified as hazardous, it is imperative to manage its disposal responsibly to prevent environmental contamination and maintain a safe laboratory environment.

1. Waste Identification and Segregation:

  • Unused or Expired this compound: Pure, unused, or expired this compound should be treated as chemical waste.

  • Contaminated Materials: All materials that have come into contact with this compound, including personal protective equipment (PPE), spill cleanup materials, and laboratory consumables (e.g., pipette tips, vials), must be disposed of as chemical waste.[1]

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.[2]

2. Waste Containment and Labeling:

  • Containers: Use leak-proof, chemically compatible containers for collecting this compound waste.[1][3] Ensure the container is in good condition, free from rust or leaks.[2]

  • Labeling: Clearly label the waste container with "Hazardous Waste" (or as required by your institution's policy for non-hazardous chemical waste), and identify the contents as "this compound Waste." Include the date of accumulation.[2] Keep the container securely closed except when adding waste.[2]

3. Storage:

  • Store the waste container in a designated, well-ventilated, and cool, dry area.[3]

  • Ensure the storage location is away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.

4. Disposal:

  • Institutional Procedures: The final disposal of this compound waste must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

  • Waste Pickup: Once the waste container is full or reaches the maximum accumulation time allowed by your institution, submit a waste pickup request to your EHS department.[1]

  • Do Not Drain Dispose: Do not dispose of this compound or its solutions down the drain.

Spill Management

In the event of a this compound spill, follow these steps:

  • Alert Personnel: Immediately notify others in the vicinity.[1]

  • Personal Protective Equipment (PPE): Before cleaning the spill, wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Containment and Cleanup: Mechanically pick up the spilled solid material. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in the designated chemical waste container.

  • Reporting: Report all spills to your laboratory supervisor and EHS department, in accordance with your institution's policies.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Grifolic_Acid_Disposal_Workflow cluster_prep Waste Generation & Preparation cluster_handling Storage & Disposal Waste This compound Waste (Unused chemical, contaminated labware) Segregate Segregate from other waste streams Waste->Segregate Step 1 Container Select appropriate, leak-proof container Segregate->Container Step 2 Label Label container with contents and hazard info Container->Label Step 3 Store Store in designated well-ventilated area Label->Store Step 4 EHS Contact Environmental Health & Safety (EHS) Store->EHS Step 5 Pickup Arrange for waste pickup EHS->Pickup Step 6 Dispose Final disposal by licensed contractor Pickup->Dispose Step 7

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Grifolic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Grifolic acid. The following procedural guidance is intended to ensure a safe laboratory environment and operational efficiency. While this compound is not classified as a hazardous substance according to its Safety Data Sheet (SDS), adherence to standard laboratory safety protocols is essential when handling any chemical.

Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, the following standard Personal Protective Equipment (PPE) should be worn at all times when handling this compound.[1][2][3][4][5]

PPE CategoryItemSpecifications
Eye and Face Protection Safety GlassesMust have side shields and meet ANSI Z87.1 standards.[4][6]
Chemical Splash GogglesRecommended when there is a potential for splashing.[4]
Face ShieldTo be worn in addition to safety glasses or goggles during procedures with a high splash potential.[3][4]
Hand Protection Disposable GlovesNitrile gloves are recommended for incidental contact.[3] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat is required to protect clothing and skin.[1][2][3]
Closed-toe ShoesFootwear that fully covers the feet is mandatory in the laboratory.[1][3]
Respiratory Protection Not generally requiredBased on the non-hazardous classification of this compound, respiratory protection is not typically necessary. However, if handling the powder form creates dust, a respirator may be used.

Operational Plan: Step-by-Step Handling Procedures

Follow these steps to ensure the safe handling of this compound from receipt to disposal.

1. Pre-Operational Checks:

  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly read the SDS for this compound.

  • Gather PPE: Ensure all necessary PPE is available and in good condition.[1]

  • Prepare Workspace: Designate a clean and uncluttered area for handling. Ensure safety equipment, such as an eyewash station and safety shower, is accessible.[6]

  • Labeling: All containers holding this compound must be clearly labeled with the chemical name and any relevant hazard information.[7]

2. Operational Protocols:

  • Handling:

    • Avoid direct contact with skin and eyes.[8]

    • When weighing or transferring the solid form, minimize the creation of dust.

    • Use a chemical fume hood if there is a potential for generating aerosols or dust.[8]

  • Mixing and Formulation:

    • When dissolving this compound, add it slowly to the solvent to avoid splashing.

    • If heating is required, use a controlled heating source such as a water bath or heating mantle.

3. Post-Operational Procedures:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[8]

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[9]

Handing_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review_SDS Review SDS Gather_PPE Gather PPE Review_SDS->Gather_PPE Prepare_Workspace Prepare Workspace Gather_PPE->Prepare_Workspace Weigh_Transfer Weigh & Transfer Prepare_Workspace->Weigh_Transfer Dissolve_Mix Dissolve & Mix Weigh_Transfer->Dissolve_Mix Decontaminate Decontaminate Workspace Dissolve_Mix->Decontaminate Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Store_Chemical Store this compound Dispose_Waste->Store_Chemical

Workflow for Handling this compound

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

1. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless it is known to be compatible.[10]

  • Segregate solid waste from liquid waste.

2. Waste Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves), in a designated, labeled, and sealed container.

  • Liquid Waste: Collect solutions containing this compound in a clearly labeled, leak-proof container.[10] The label should include the chemical name and approximate concentration.

3. Disposal Procedure:

  • Non-Hazardous Waste Stream: As this compound is not classified as hazardous, it may be permissible to dispose of it through the general laboratory non-hazardous chemical waste stream.

  • Consult Institutional Guidelines: Always follow your institution's specific waste disposal procedures.[11] Contact your institution's Environmental Health and Safety (EHS) department for guidance.

  • Prohibited Disposal: Do not dispose of this compound or its solutions down the drain or in the regular trash unless explicitly permitted by your institution's EHS department.[10]

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures.

1. Accidental Contact:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.[8] Hold the eyelids open and away from the eyeball to ensure thorough rinsing. Seek medical attention.

  • Ingestion: If swallowed, seek immediate medical attention. Do not induce vomiting unless instructed to do so by a medical professional.

  • Inhalation: If dust is inhaled, move to an area with fresh air. If breathing becomes difficult, seek medical attention.

2. Spill Response:

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an absorbent material (e.g., sand, vermiculite).[12][13]

    • Work from the outside of the spill inwards to prevent spreading.[14]

    • Once the spill is absorbed, collect the material into a designated waste container.[15]

    • Clean the spill area with a suitable solvent.

  • Major Spill:

    • Evacuate the immediate area and alert others.

    • If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's EHS or emergency response team.

    • Close the laboratory doors to contain any potential vapors or dust.[12]

Emergency_Response cluster_assessment Assess Spill cluster_minor_response Minor Spill Response cluster_major_response Major Spill Response Spill Spill Occurs Is_Minor Is it a minor spill? Spill->Is_Minor Alert_Personnel Alert Personnel Is_Minor->Alert_Personnel Yes Evacuate Evacuate Area Is_Minor->Evacuate No Contain_Spill Contain Spill Alert_Personnel->Contain_Spill Clean_Up Clean Up & Decontaminate Contain_Spill->Clean_Up Contact_EHS Contact EHS/Emergency Response Evacuate->Contact_EHS

Emergency Spill Response Flowchart

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.